Sodium butyrate-13C4
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;(1,2,3,4-13C4)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1,4+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOGIVSZKQAPD-UJNKEPEOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635681 | |
| Record name | Sodium (~13~C_4_)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.058 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312623-84-0 | |
| Record name | Sodium (~13~C_4_)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 312623-84-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Sodium Butyrate-¹³C₄: A Comprehensive Guide to its Structure, Applications, and Methodologies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Sodium Butyrate-¹³C₄. Sodium Butyrate, a short-chain fatty acid, is a pivotal molecule in cellular metabolism and epigenetic regulation, primarily through its action as a histone deacetylase (HDAC) inhibitor. The stable isotope-labeled variant, Sodium Butyrate-¹³C₄, provides an indispensable tool for tracing the metabolic fate of butyrate and elucidating its complex biological roles with high precision. This document details its chemical structure, explores its principal applications in metabolic flux analysis and epigenetic research, provides a detailed experimental protocol for its use in cell culture, and discusses the principles of data interpretation. Our objective is to furnish the scientific community with both the foundational knowledge and the practical insights required to effectively integrate this powerful tracer into sophisticated experimental designs.
Core Compound Profile: Sodium Butyrate-¹³C₄
Chemical Identity and Isotopic Labeling
Sodium Butyrate-¹³C₄ is the sodium salt of butyric acid where all four carbon atoms have been substituted with the stable, heavy isotope, Carbon-13 (¹³C).[1] This uniform labeling results in a molecule that is chemically identical to its endogenous counterpart but possesses a distinct mass signature, making it readily distinguishable in mass spectrometry-based analyses.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | Butanoic acid-1,2,3,4-¹³C₄, sodium salt | [2] |
| CAS Number | 312623-84-0 | [2][3] |
| Molecular Formula | (¹³C)₄H₇NaO₂ | [2][4] |
| Molecular Weight | ~114.06 g/mol | [2] |
| Mass Shift | M+4 (relative to unlabeled) | |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥98% | [2][3] |
The key feature of this compound is its +4 Da mass shift compared to unlabeled sodium butyrate (C₄H₇NaO₂), which has a molecular weight of approximately 110.09 g/mol .[5] This mass difference is the fundamental principle enabling its use as a metabolic tracer.
Chemical Structure
The structure consists of a four-carbon chain (fully ¹³C-labeled) terminating in a carboxylate group, which forms an ionic bond with a sodium ion.
Caption: Ionic structure of Sodium Butyrate-¹³C₄.
Scientific Integrity & Logic: Applications in Research
The utility of Sodium Butyrate-¹³C₄ stems from the biological significance of butyrate itself. Butyrate is a primary energy source for colonocytes, regulates gene expression, and possesses anti-inflammatory properties.[6][7][8] The ¹³C₄-labeled form allows researchers to trace these activities with precision.
Expertise in Application: Metabolic Flux Analysis
The most prominent use of Sodium Butyrate-¹³C₄ is as a tracer in metabolic flux analysis.[4][9] By introducing the labeled compound into a biological system, scientists can track the incorporation of the ¹³C atoms into downstream metabolites. This provides a dynamic view of metabolic activity, which is superior to static measurements of metabolite concentrations.
Causality in Experimental Choice: Using a fully labeled (¹³C₄) tracer is often preferred over partially labeled versions (e.g., ¹³C₁). When butyrate is metabolized via β-oxidation, it is cleaved into two molecules of Acetyl-CoA. A ¹³C₄-butyrate molecule yields two ¹³C₂-Acetyl-CoA molecules. This M+2 labeled Acetyl-CoA can then enter the TCA cycle, allowing for unambiguous tracking of the carbon backbone through subsequent metabolic transformations. This provides clearer data on pathway engagement compared to a ¹³C₁ label, which can be lost as ¹³CO₂ or become diluted in the vast unlabeled acetyl-CoA pool.
Caption: Metabolic fate of Sodium Butyrate-¹³C₄.
Trustworthiness in HDAC Inhibition Studies
Sodium butyrate is a well-characterized, non-competitive inhibitor of Class I and IIa histone deacetylases (HDACs).[10][11] This inhibition leads to histone hyperacetylation, altering chromatin structure and gene expression.[11] While unlabeled butyrate is sufficient to study these transcriptional changes, Sodium Butyrate-¹³C₄ allows for a powerful, integrated analysis. It enables researchers to simultaneously probe the epigenetic effects (via assays like ChIP-seq for histone acetylation) and the direct metabolic consequences of butyrate administration.
Self-Validating System: An experimental design using ¹³C₄-butyrate can be self-validating. For instance, if a researcher hypothesizes that butyrate-induced HDAC inhibition upregulates a specific metabolic pathway, they can confirm this at multiple levels:
-
Transcriptional Level: Measure the mRNA of key enzymes in the pathway.
-
Epigenetic Level: Observe increased histone acetylation at the gene promoters of those enzymes.
-
Metabolic Level: Use the ¹³C label to demonstrate increased flux through that specific pathway, confirming that the transcriptional changes translate into functional metabolic activity.
Experimental Protocol: Stable Isotope Labeling in Mammalian Cell Culture
This protocol provides a robust methodology for tracing the metabolism of Sodium Butyrate-¹³C₄ in adherent mammalian cells.
Materials:
-
Sodium Butyrate-¹³C₄ (e.g., Sigma-Aldrich, Cat. No. 488380)
-
Adherent mammalian cell line of interest (e.g., Caco-2, HeLa, HepG2)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
Extraction Solvent: Ice-cold 80:20 Methanol:Water solution
-
Cell scraper
-
Centrifuge capable of 14,000 x g at 4°C
Methodology:
-
Cell Seeding & Growth:
-
Seed cells onto culture plates at a density that will achieve ~80% confluency on the day of the experiment.
-
Culture cells in standard growth medium (supplemented with 10% non-dialyzed FBS) under standard conditions (37°C, 5% CO₂).
-
-
Preparation of Labeling Medium:
-
On the day of the experiment, prepare the labeling medium. Use the same base medium but supplement with 10% dialyzed FBS.
-
Insight: Dialyzed serum is critical as it has been depleted of small molecules, including endogenous, unlabeled short-chain fatty acids, which would otherwise compete with the tracer and dilute the isotopic enrichment signal.
-
-
Prepare a sterile, concentrated stock solution of Sodium Butyrate-¹³C₄ in water or PBS.
-
Spike the labeling medium to the desired final concentration (e.g., 1-5 mM). The optimal concentration should be determined empirically for your specific cell line and experimental question.
-
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cell monolayer once with sterile, room-temperature PBS to remove residual medium.
-
Add the pre-warmed (37°C) labeling medium containing Sodium Butyrate-¹³C₄ to the cells.
-
Return the plates to the incubator for the desired labeling period (e.g., a time course of 0, 2, 4, 8, 24 hours).
-
-
Metabolite Extraction (Quenching & Lysis):
-
At each time point, remove the plate from the incubator and immediately place it on ice. This step rapidly halts metabolic activity.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Incubate on ice for 5 minutes.
-
Using a cell scraper, scrape the cells from the plate surface into the methanol solution.
-
Collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube for analysis (e.g., by LC-MS/MS).
-
References
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Effects of coated sodium butyrate on the growth performance, serum biochemistry, antioxidant capacity, intestinal morphology, and intestinal microbiota of broiler chickens. Frontiers in Veterinary Science. [Link]
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Sodium butyrate-¹³C₄. MySkinRecipes. [Link]
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Sodium Butyrate in Pig Nutrition: Applications and Benefits. MDPI. [Link]
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Sodium Butyrate. PubChem, National Center for Biotechnology Information. [Link]
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Impact of buffered sodium butyrate as a partial or total dietary alternative to lincomycin on performance, IGF-1 and TLR4 genes expression, serum indices, intestinal histomorphometry, Clostridia, and litter hygiene of broiler chickens. BMC Veterinary Research. [Link]
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Metabolomics Reveals the Mechanism by Which Sodium Butyrate Promotes the Liver Pentose Phosphate Pathway and Fatty Acid Synthesis in Lactating Goats. ResearchGate. [Link]
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Sodium Butyrate Inhibits the Inflammation of Lipopolysaccharide-Induced Acute Lung Injury in Mice by Regulating the Toll-Like Receptor 4/Nuclear Factor κB Signaling Pathway. ACS Omega. [Link]
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Sodium butyrate. Wikipedia. [Link]
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Effects of butyrate on active sodium and chloride transport in rat and rabbit distal colon. Gut. [Link]
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Metabolomics Reveals the Mechanism by Which Sodium Butyrate Promotes the Liver Pentose Phosphate Pathway and Fatty Acid Synthesis in Lactating Goats. Metabolites. [Link]
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Use of Sodium Butyrate and Its Microencapsulated Forms in Intestinal Diseases-Current Clinical Approach. Nutrients. [Link]
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Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition. [Link]
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Use of Sodium Butyrate and Its Microencapsulated Forms in Intestinal Diseases—Current Clinical Approach. ResearchGate. [Link]
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The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes... ResearchGate. [Link]
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Sodium Butyrate as Key Regulator of Mitochondrial Function and Barrier Integrity of Human Glomerular Endothelial Cells. International Journal of Molecular Sciences. [Link]
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The stability research of different types of sodium butyrate in course of processing. (PDF) [Link]
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The histone deacetylase inhibitor sodium butyrate stimulates adipogenesis through a limited transcriptional switch in periodontal ligament-derived stem cells. Scielo. [Link]
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HDAC Inhibitor Sodium Butyrate Attenuates the DNA Repair in Transformed but Not in Normal Fibroblasts. International Journal of Molecular Sciences. [Link]
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The effect of sodium butyrate on the KEGG metabolic pathways of the rumen microbiome. ResearchGate. [Link]
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Multi-omics elucidation of Lactiplantibacillus plantarum NKK20 in preventing PCOS via the gut-ovary axis... Frontiers in Immunology. [Link]
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Synthesis and isotopic purity of Sodium butyrate-13C4
<An In-depth Technical Guide to the Synthesis and Isotopic Purity of Sodium Butyrate-¹³C₄
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Sodium Butyrate-¹³C₄, a critical stable isotope-labeled internal standard for mass spectrometry and a tracer for metabolic research.[1] Aimed at researchers, scientists, and drug development professionals, this document details a robust synthetic pathway via the carboxylation of a Grignard reagent, outlines rigorous analytical methodologies for purity and isotopic enrichment validation, and discusses the significance of this compound in modern biological research. The protocols and insights herein are designed to be self-validating, ensuring both scientific rigor and practical applicability in a laboratory setting.
Introduction: The Significance of Uniformly Labeled Sodium Butyrate
Sodium butyrate, a short-chain fatty acid, is a molecule of profound biological importance. It serves as a primary energy source for colonocytes, influences gene expression as a histone deacetylase (HDAC) inhibitor, and plays a crucial role in gut microbiome-host interactions.[1] To accurately probe its metabolic fate, quantify its presence in complex biological matrices, and understand its mechanism of action, researchers rely on isotopically labeled analogues.
Sodium Butyrate-¹³C₄, in which all four carbon atoms are replaced with the heavy isotope ¹³C, is an invaluable tool.[1][2] Its uniform labeling provides a distinct mass shift of +4 amu (atomic mass units) compared to its unlabeled counterpart, making it an ideal internal standard for quantitative mass spectrometry (MS) and a powerful tracer for metabolic flux analysis.[1][2] The high isotopic purity (typically >99 atom % ¹³C) is paramount for minimizing analytical interference and ensuring the generation of precise, reproducible data in fields ranging from oncology to metabolic disease research.[2][3]
Synthesis of Sodium Butyrate-¹³C₄
A reliable and scalable method for synthesizing Sodium Butyrate-¹³C₄ involves the carboxylation of a ¹³C-labeled Grignard reagent. This classic organometallic reaction is advantageous for its efficiency in forming a new carbon-carbon bond and introducing a carboxylic acid functionality.[4]
Retrosynthetic Strategy
The synthesis begins by identifying a suitable ¹³C-labeled precursor. A logical approach involves the reaction of a ¹³C-labeled propyl magnesium halide with ¹³C-labeled carbon dioxide. This ensures the incorporation of all four ¹³C atoms into the final butyrate backbone.
Synthetic Pathway: Grignard Carboxylation
The chosen pathway is a two-step process:
-
Formation of the Grignard Reagent: 1-Bromopropane-(¹³C₃) is reacted with magnesium metal in an anhydrous ether solvent to form propyl-(¹³C₃)-magnesium bromide.
-
Carboxylation and Hydrolysis: The Grignard reagent nucleophilically attacks ¹³C-labeled carbon dioxide (often from a gas cylinder or generated from ¹³C-barium carbonate), forming a magnesium carboxylate salt. Subsequent acidification protonates the salt to yield Butyric acid-¹³C₄, which is then neutralized to the sodium salt.[5][6]
Diagram 1: Synthetic Workflow for Sodium Butyrate-¹³C₄
Caption: Overall workflow for the synthesis of Sodium Butyrate-¹³C₄.
Detailed Experimental Protocol
Safety Note: Grignard reactions are highly exothermic and moisture-sensitive. All glassware must be oven- or flame-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Appropriate personal protective equipment (PPE) must be worn at all times.
Materials:
-
1-Bromopropane-(¹³C₃) (isotopic purity ≥ 99%)
-
Magnesium turnings
-
¹³C-Carbon Dioxide (supplied as dry ice or gas)
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (e.g., 1 M)
-
Sodium Hydroxide solution (e.g., 1 M)
-
Sodium Sulfate (anhydrous)
-
Iodine crystal (as initiator)
Procedure:
-
Grignard Reagent Preparation: a. Place magnesium turnings (1.2 eq) and a small crystal of iodine in a dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. b. Add anhydrous diethyl ether to cover the magnesium. c. Dissolve 1-Bromopropane-(¹³C₃) (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. d. Add a small portion of the bromide solution to the flask. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If it doesn't start, gentle warming may be required. e. Once initiated, add the remaining 1-Bromopropane-(¹³C₃) solution dropwise at a rate that maintains a gentle reflux.[4] f. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Carboxylation: a. Cool the Grignard reagent solution in an ice-salt bath. b. In a separate flask, place a generous excess of crushed ¹³C-dry ice. c. Slowly transfer the Grignard solution onto the crushed dry ice via a cannula with vigorous stirring.[4] d. Allow the mixture to warm to room temperature, permitting the excess CO₂ to sublime.
-
Work-up and Neutralization: a. Slowly add cold 1 M HCl to the reaction mixture to quench any unreacted Grignard reagent and protonate the magnesium butyrate salt. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). c. Combine the organic extracts and dry over anhydrous sodium sulfate. d. Filter and remove the solvent under reduced pressure to yield crude Butyric acid-¹³C₄. e. Dissolve the crude acid in water and carefully neutralize with 1 M NaOH solution to a pH of ~7.0. f. Lyophilize or carefully evaporate the water to obtain solid Sodium Butyrate-¹³C₄.
Determination of Isotopic Purity
Validation of the final product's chemical and isotopic purity is a non-negotiable step. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]
Mass Spectrometry (MS)
MS is the definitive technique for determining isotopic enrichment.[8] It separates ions based on their mass-to-charge ratio (m/z), allowing for the precise measurement of the mass distribution of the synthesized compound.[9]
Protocol: GC-MS Analysis (after derivatization)
-
Derivatization: Convert the non-volatile Sodium Butyrate-¹³C₄ to a volatile ester (e.g., methyl or t-butyldimethylsilyl ester) to make it amenable to Gas Chromatography (GC).
-
Injection: Inject the derivatized sample into the GC-MS system. The GC will separate the analyte from any impurities.
-
Analysis: The mass spectrometer will ionize the eluting compound. The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopologues (molecules differing only in their isotopic composition).
-
Data Interpretation: For a successful synthesis, the mass spectrum should be dominated by the peak corresponding to the fully labeled molecule (M+4). The isotopic purity is calculated by comparing the intensity of the M+4 peak to the sum of intensities of all isotopologue peaks (M+0, M+1, M+2, M+3, M+4).
Table 1: Expected Mass Spectrometry Data
| Species | Description | Expected m/z (Butyric Acid) | Expected m/z (Sodium Butyrate-¹³C₄) |
| M+0 | Unlabeled | 88.05 | 110.03 |
| M+4 | Fully ¹³C₄ Labeled | 92.06 | 114.06 |
Note: m/z values are for the molecular ion of the acid or the anion of the salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural confirmation and complementary information on isotopic purity.[7][10] While MS gives the overall isotopic distribution, ¹³C NMR can confirm the position of the labels.[11]
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the butyrate chain. The high signal intensity relative to background noise confirms high ¹³C enrichment at each position. The low natural abundance of ¹³C (~1.1%) means that signals in a standard ¹³C NMR spectrum are inherently weak; therefore, a highly enriched sample will produce a spectrum with an exceptionally high signal-to-noise ratio.[12]
-
¹H NMR: The proton spectrum provides structural confirmation. Additionally, the protons on each ¹³C-labeled carbon will exhibit strong one-bond and two-bond coupling to the ¹³C nuclei (¹J_CH and ²J_CH), resulting in complex splitting patterns (doublets or multiplets) instead of simple singlets or triplets. The absence of signals corresponding to unlabeled butyrate confirms high isotopic purity.
Diagram 2: Analytical Validation Workflow
Caption: Dual-pathway analytical workflow for product validation.
Summary of Product Specifications
A successful synthesis, validated by the methods above, will yield a product meeting the following specifications.
Table 2: Product Specifications for Sodium Butyrate-¹³C₄
| Parameter | Specification | Method |
| Chemical Formula | ¹³C₄H₇NaO₂ | - |
| Molecular Weight | 114.06 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Chemical Purity | ≥98% | NMR, GC-MS |
| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry |
| Storage | Room temperature, dry, inert gas | - |
Specifications are consistent with commercial suppliers.[1][2][13]
Conclusion
The synthesis of Sodium Butyrate-¹³C₄ via Grignard carboxylation is a reliable method for producing this essential research tool. The success of its application, however, is critically dependent on rigorous verification of its isotopic purity. By combining mass spectrometry for quantitative isotopic enrichment analysis with NMR for structural confirmation, researchers can ensure the integrity of their starting materials. This diligence is fundamental to generating the high-quality, unambiguous data required to advance our understanding of metabolism, disease pathology, and drug action.
References
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MySkinRecipes. Sodium butyrate-13C4. Available from: [Link]
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PMID: 36859897. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. Available from: [Link]
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Springer Nature Experiments. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Available from: [Link]
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ACS Publications. Internal Referencing for 13C Position-Specific Isotope Analysis Measured by NMR Spectrometry. Analytical Chemistry. Available from: [Link]
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PubMed Central. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Available from: [Link]
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ResearchGate. Synthesis scheme of C-11 labeled of butyric acid (BA), valproic acid.... Available from: [Link]
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World Journal of Gastroenterology. A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon. Available from: [Link]
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ACS Publications. NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose. Analytical Chemistry. Available from: [Link]
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PNAS. The Synthesis of Butyric and Caproic Acids from Ethanol and Acetic Acid by Clostridium Kluyveri. Available from: [Link]
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Chemguide. grignard reagents. Available from: [Link]
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YouTube. abundance of the carbon-13 isotope & 13C NMR spectroscopy. Available from: [Link]
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PubMed. Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance. Available from: [Link]
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JoVE. Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Available from: [Link]
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An In-depth Technical Guide to Sodium Butyrate-¹³C₄ for Advanced Research
Introduction: The Dual Utility of a Labeled Metabolite
Sodium butyrate, a short-chain fatty acid (SCFA), is a molecule of immense interest in biomedical research. It is not only a primary energy source for colonocytes but also a potent histone deacetylase (HDAC) inhibitor, linking gut microbial metabolism to host epigenetics and gene regulation.[1] The introduction of a stable isotope-labeled version, Sodium Butyrate-¹³C₄, provides researchers with a powerful tool to dissect its complex roles. In this molecule, all four carbon atoms are replaced with the heavy isotope ¹³C, rendering it chemically identical to its unlabeled counterpart but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
This guide offers an in-depth exploration of the physicochemical properties, mechanisms of action, and core research applications of Sodium Butyrate-¹³C₄. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them to empower robust experimental design and data interpretation.
Physicochemical Properties and Handling
Accurate characterization of a research compound is the foundation of reproducible science. Sodium Butyrate-¹³C₄ is a white, crystalline solid known for a strong, persistent odor.[1] Its key properties are summarized below.
Table 1: Physicochemical Data for Sodium Butyrate-¹³C₄
| Property | Value | Source(s) |
| Chemical Formula | ¹³C₄H₇NaO₂ | [2] |
| Molecular Weight | ~114.06 g/mol | [4][5][6] |
| Exact Mass | 114.04779309 Da | [7] |
| CAS Number | 312623-84-0 | [3][4] |
| Isotopic Purity | ≥98%, 99 atom % ¹³C | [3][6] |
| Physical Form | Solid, crystalline powder | [3][8] |
| Melting Point | 250-253 °C | [3][5] |
| Solubility | Water: ~100 mg/mL[2][9]PBS (pH 7.2): ~10 mg/mL[2][8]Ethanol: ~5 mg/mL[2][8]DMSO: Insoluble or <1 mg/mL[2][10] | |
| Storage | Room temperature, dry, inert gas, protected from light and moisture.[2][4] |
Expert Insights on Preparation and Storage:
-
Solubilization: Due to its high solubility in water, aqueous stock solutions are easily prepared. For a 100 mM stock, 9 mL of water can be added to 100 mg of the compound.[11] If precipitation occurs, warming the solution to 37°C for 2-5 minutes can aid dissolution.[11] It is recommended to prepare aqueous solutions fresh, though aliquots can be stored at -20°C.[11]
-
Cell Culture Use: When adding to cell culture, the media should be pre-warmed before the addition of the butyrate solution to prevent precipitation.[11]
-
Storage: The compound is hygroscopic. Store in a tightly sealed container in a dry, well-ventilated place to maintain its integrity.[2][12]
Core Mechanisms of Action: A Tale of Two Pathways
Sodium Butyrate-¹³C₄'s utility stems from its dual role as a metabolic substrate and an epigenetic modulator. Understanding these pathways is critical for designing experiments and interpreting results.
The Metabolic Pathway: A Tracer of Cellular Energy
As a short-chain fatty acid, butyrate is a key energy source, particularly for cells of the colonic epithelium.[13] Once transported into the cell, it is converted to butyryl-CoA and subsequently to acetyl-CoA. This ¹³C-labeled acetyl-CoA can then enter the Tricarboxylic Acid (TCA) cycle, contributing to cellular energy production, or be used for other biosynthetic processes like lipogenesis or the acetylation of proteins and histones.[13][14] Using the ¹³C₄-labeled form allows researchers to trace the fate of the butyrate carbon backbone through these fundamental metabolic pathways, providing a quantitative measure of its contribution to cellular bioenergetics.[15]
The Epigenetic Pathway: An HDAC Inhibitor
Butyrate is a well-established inhibitor of Class I and IIa histone deacetylases (HDACs).[1][16][17] HDACs remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, butyrate causes a state of histone hyperacetylation.[3][18] This "opens" the chromatin, making it more accessible to transcription factors and leading to changes in the expression of a wide array of genes involved in processes like cell cycle arrest, apoptosis, and differentiation.[1][19] Butyrate has also been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][20][21][22]
The diagram below illustrates the convergence of these two pathways, where ¹³C-labeled butyrate can be traced both into the TCA cycle and as a potential source for the acetyl groups used in histone acetylation.
Caption: Dual mechanism of Sodium Butyrate-¹³C₄ action.
Core Applications & Methodologies
The unique properties of Sodium Butyrate-¹³C₄ make it an invaluable tool for two primary research applications: as an internal standard for quantitative mass spectrometry and as a tracer for metabolic flux analysis.
Application 1: Stable Isotope-Labeled Internal Standard
The Scientific Rationale: Quantitative analysis by mass spectrometry is susceptible to variations arising from sample preparation (e.g., extraction efficiency) and instrument performance (e.g., ionization suppression/enhancement, known as matrix effects).[7][12] A stable isotope-labeled (SIL) internal standard is the gold standard for correcting these variations.[23] Because Sodium Butyrate-¹³C₄ is chemically identical to endogenous butyrate, it co-behaves throughout the entire analytical process. Any loss or ionization variability affecting the analyte will proportionally affect the SIL standard.[24][25] By adding a known amount of Sodium Butyrate-¹³C₄ to each sample at the very beginning of the workflow and measuring the ratio of the endogenous analyte to the labeled standard, highly accurate and precise quantification can be achieved.[7] The +4 Da mass shift ensures it is easily distinguished from the native compound by the mass spectrometer.[3]
Application 2: ¹³C Metabolic Flux Analysis (¹³C-MFA)
The Scientific Rationale: ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[26][27] By introducing Sodium Butyrate-¹³C₄ as a carbon source, researchers can trace the incorporation of the ¹³C label into downstream metabolites. For example, after entering the TCA cycle, the ¹³C atoms will be incorporated into intermediates like citrate, succinate, and malate, as well as into amino acids derived from these intermediates (e.g., glutamate, aspartate). By analyzing the mass isotopomer distribution (the pattern of ¹³C labeling) in these metabolites using mass spectrometry, it is possible to mathematically model and calculate the flux through the interconnected pathways of central carbon metabolism.[15][28] This provides a dynamic snapshot of cellular metabolism that is unattainable with simple concentration measurements.
The diagram below outlines a typical experimental workflow for a cell-based metabolic tracing experiment.
Caption: General workflow for a ¹³C metabolic tracing experiment.
Detailed Experimental Protocols
The following protocols provide a validated framework for common experiments. Researchers should optimize parameters such as cell number, incubation times, and compound concentrations for their specific models.
Protocol 1: ¹³C Metabolic Tracing in Adherent Cells by LC-MS
This protocol details the tracing of ¹³C from Sodium Butyrate-¹³C₄ into intracellular polar metabolites.
-
Cell Seeding: Seed adherent cells (e.g., HCT116 colon cancer cells) in 6-well plates at a density that will achieve ~80-90% confluency at the time of harvest. Culture in standard medium overnight.
-
Preparation of Tracing Medium: Prepare fresh culture medium supplemented with the desired concentration of Sodium Butyrate-¹³C₄ (a typical starting range is 1-5 mM). Ensure the compound is fully dissolved.
-
Labeling Experiment:
-
Aspirate the standard medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add 2 mL of the prepared ¹³C₄-butyrate tracing medium to each well.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.
-
-
Metabolite Extraction:
-
Place the 6-well plate on ice. Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.
-
Scrape the cells into the methanol solution using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Cell Lysis:
-
Vortex the tubes vigorously for 30 seconds.
-
Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.
-
-
Sample Clarification:
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[29]
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean, pre-chilled 1.5 mL tube.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate buffer for your chromatography method.
-
Vortex, centrifuge again at 16,000 x g for 10 minutes at 4°C to remove any remaining particulates, and transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis: Analyze samples using a high-resolution mass spectrometer to measure the mass isotopomer distributions of downstream metabolites (e.g., TCA cycle intermediates).
Protocol 2: In Vitro Histone Deacetylase (HDAC) Activity Assay
This fluorometric assay measures the ability of Sodium Butyrate-¹³C₄ to inhibit HDAC activity in nuclear extracts.
-
Preparation of Nuclear Extracts: Isolate nuclear proteins from cultured cells or tissues using a commercial nuclear extraction kit or a standard hypotonic lysis and high-salt extraction protocol. Determine the protein concentration using a BCA assay.
-
Assay Setup:
-
Perform the assay in a black, flat-bottom 96-well plate to minimize background fluorescence.
-
Prepare a dilution series of Sodium Butyrate-¹³C₄ in HDAC assay buffer (e.g., from 1 µM to 10 mM). Also include a "no inhibitor" control and a "no enzyme" background control. A known HDAC inhibitor like Trichostatin A (TSA) should be used as a positive control.
-
In each well, add 10-20 µg of nuclear protein extract.[30]
-
Add the diluted Sodium Butyrate-¹³C₄ or control solutions to the wells.
-
Incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzymes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate at 37°C for 30-60 minutes. Protect from light.
-
-
Developing the Signal:
-
Stop the reaction and generate the fluorescent signal by adding the developer solution, which contains a protease (like trypsin) that cleaves the deacetylated substrate to release the fluorophore.[30]
-
Incubate at 37°C for 15-20 minutes.
-
-
Measurement:
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Sample Preparation for NMR Spectroscopy
This protocol outlines the basic steps for preparing a sample of Sodium Butyrate-¹³C₄ for ¹³C NMR analysis.
-
Sample Quantity: For a ¹³C NMR spectrum, a higher concentration is required compared to ¹H NMR. Weigh out approximately 10-50 mg of Sodium Butyrate-¹³C₄.[18][31]
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated water (D₂O) is an excellent choice for sodium butyrate.
-
Dissolution:
-
Place the weighed solid into a small, clean, dry vial.
-
Add approximately 0.6-0.7 mL of D₂O.[32]
-
Vortex or gently shake the vial until the solid is completely dissolved.
-
-
Filtration and Transfer:
-
Take a clean Pasteur pipette and plug it with a small amount of glass wool or cotton.[18][33]
-
Filter the solution through the plugged pipette directly into a clean, dry 5 mm NMR tube. This removes any dust or particulate matter that could degrade the spectral quality.[32]
-
The final sample height in the tube should be approximately 4 cm (~0.6 mL).[32]
-
-
Final Steps:
-
Cap the NMR tube securely.
-
Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dirt before inserting it into the spectrometer.[33]
-
Safety and Handling
Sodium Butyrate-¹³C₄ should be handled with standard laboratory precautions.
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[3][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a fume hood.[9][30]
-
Handling: Avoid creating dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][30]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12]
Conclusion
Sodium Butyrate-¹³C₄ is a versatile and indispensable tool for researchers investigating the intersection of metabolism and epigenetics. Its utility as a stable isotope-labeled internal standard ensures the highest level of accuracy in quantitative studies, while its application as a metabolic tracer provides unparalleled insight into the dynamic fate of butyrate within the cell. By understanding its fundamental physicochemical properties and dual mechanisms of action, scientists can leverage this compound to advance our knowledge in fields ranging from gut health and oncology to neurobiology and metabolic disorders.
References
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Liu, T., Chen, W., Li, Y., Chen, Y., Liu, J., & Li, X. (2020). Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages. Frontiers in Veterinary Science, 7, 584683. Available from: [Link]
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Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell, 172(5), 1048-1061.e21. Available from: [Link]
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Can, A., Turna, A. A., & Ozturk, Y. (2023). In vitro effects of sodium butyrate, a histone deacetylase inhibitor on canine mammary tumour subtypes. Acta Veterinaria Hungarica, 71(3), 163-172. Available from: [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Metabolites, 9(1), 10. Available from: [Link]
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Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(5), 1-12. Available from: [Link]
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Boffa, L. C., Vidali, G., Mann, R. S., & Allfrey, V. G. (1978). Suppression of histone deacetylation in vivo and in vitro by sodium butyrate. The Journal of biological chemistry, 253(10), 3364-3366. Available from: [Link]
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Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. ResearchGate. (Note: Figure 1 used as conceptual basis). Available from: [Link]
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Critical Factors in Sample Collection and Preparation for Clinical Metabolomics of Underexplored Biological Specimens. Metabolites, 11(11), 779. Available from: [Link]
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The combined effect of sodium butyrate and low culture temperature on the production, sialylation, and biological activity of an antibody produced in CHO cells. Biotechnology Progress, 29(5), 1258-1267. Available from: [Link]
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The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. International Journal of Molecular Sciences, 22(24), 13327. Available from: [Link]
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13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 984539. Available from: [Link]
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University of Georgia. SG Sample Prep. Available from: [Link]
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Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines. Asian Pacific Journal of Cancer Prevention, 19(10), 2841-2847. Available from: [Link]
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Modern sample preparation approaches for small metabolite elucidation to support biomedical research. Journal of Pharmaceutical and Biomedical Analysis, 172, 269-286. Available from: [Link]
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University of Oxford. Guide to cell extraction, sample normalisation and sample submission for metabolomics. Available from: [Link]
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UTHSC. Sample Preparation. Available from: [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Sodium Butyrate-13C4 as a Histone Deacetylase Inhibitor
Introduction: The Epigenetic Landscape and the Role of Histone Deacetylases
Gene expression is not solely dictated by the DNA sequence itself but is profoundly influenced by the dynamic and reversible chemical modification of both DNA and its associated histone proteins. This regulatory layer, known as the epigenome, plays a pivotal role in cellular differentiation, development, and the response to environmental stimuli. A key mechanism in this intricate regulatory network is the acetylation and deacetylation of lysine residues on the N-terminal tails of histone proteins.
Histone acetyltransferases (HATs) catalyze the addition of acetyl groups to lysine residues, a process that neutralizes their positive charge and leads to a more relaxed chromatin structure (euchromatin). This "open" conformation increases the accessibility of DNA to transcription factors and the transcriptional machinery, generally promoting gene expression. Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on lysine residues and promoting a more condensed chromatin structure (heterochromatin), which is typically associated with transcriptional repression.[1] The balance between HAT and HDAC activity is therefore crucial for maintaining normal cellular function.
Sodium butyrate, a short-chain fatty acid, is a well-established inhibitor of HDACs, and its use has been instrumental in elucidating the role of histone acetylation in chromatin structure and gene regulation.[1] This guide will delve into the mechanism of action of sodium butyrate as an HDAC inhibitor, with a particular focus on the utility of its isotopically labeled form, Sodium Butyrate-13C4, in dissecting its metabolic fate and epigenetic effects.
The Core Mechanism: How Sodium Butyrate Inhibits Histone Deacetylases
Sodium butyrate exerts its inhibitory effect on Class I and II histone deacetylases by competitively binding to the active site of these enzymes.[2] The catalytic mechanism of these HDACs involves a zinc ion (Zn2+) located at the bottom of a narrow, tube-like pocket in the enzyme's active site.[3] This zinc ion is crucial for activating a water molecule that facilitates the removal of the acetyl group from the lysine residue of the histone tail.
Butyrate, with its short, non-branching four-carbon chain, fits into this active site pocket and chelates the essential zinc ion, thereby preventing it from participating in the deacetylation reaction.[3][4] While effective, sodium butyrate has a lower binding affinity for HDACs compared to more potent inhibitors like Trichostatin A (TSA).[4] This difference in affinity may contribute to its higher selectivity for cancer cells over normal cells.[4]
The interaction of sodium butyrate with the HDAC active site is characterized by hydrogen bonding with key amino acid residues, such as His131 and His132, and a looser binding to the pivotal zinc atom compared to TSA.[4] This less rigid interaction may explain its reversible inhibitory activity.
Caption: Mechanism of HDAC inhibition by sodium butyrate.
The Role of Isotopic Labeling: Tracing the Path of this compound
This compound is a stable isotope-labeled version of sodium butyrate where the four carbon atoms are replaced with the heavier carbon-13 isotope.[5][6][7][8] This isotopic labeling does not alter the chemical properties or the biological activity of the molecule; it behaves identically to its unlabeled counterpart in inhibiting HDACs. The key advantage of using this compound lies in its utility as a tracer in metabolic and epigenetic studies.[5]
The heavier mass of the 13C atoms allows researchers to distinguish this compound and its metabolites from the endogenous pool of unlabeled butyrate using techniques like mass spectrometry.[5] This enables precise tracking of its uptake, distribution, and metabolic fate within cells and organisms.[5] For instance, researchers can quantify the extent to which exogenous butyrate contributes to the intracellular pool and its subsequent incorporation into other molecules.
In the context of its mechanism as an HDAC inhibitor, this compound allows for:
-
Pharmacokinetic and Pharmacodynamic Studies: Precisely measuring the concentration of the inhibitor in target tissues and correlating it with the extent of HDAC inhibition and downstream effects.[9][10]
-
Metabolic Flux Analysis: Determining how butyrate is metabolized and whether its metabolic products also contribute to epigenetic modifications.[11] Butyrate is a primary energy source for colonocytes, where it is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle.[12] By tracing the 13C label, researchers can follow the carbon backbone of butyrate as it is incorporated into various cellular components.
-
Target Engagement Studies: Confirming that the observed epigenetic changes are a direct result of the administered butyrate and not due to other confounding factors.
Downstream Cellular Consequences of HDAC Inhibition
The inhibition of HDACs by sodium butyrate leads to a global increase in histone acetylation, a state referred to as histone hyperacetylation.[1] This alteration in the epigenetic landscape has profound effects on gene expression, leading to a wide range of cellular responses. It is important to note that HDAC inhibition does not lead to a blanket activation of all genes; rather, it is estimated to affect the expression of approximately 2% of mammalian genes.[1]
The primary consequences of sodium butyrate-induced HDAC inhibition include:
-
Altered Gene Expression: The more open chromatin structure facilitates the binding of transcription factors to promoter and enhancer regions, leading to the activation or repression of specific genes.[1][13] For example, sodium butyrate can induce the expression of the cell cycle inhibitor p21, which is often mediated through Sp1/Sp3 binding sites in its promoter.[1]
-
Cell Cycle Arrest: By upregulating the expression of cell cycle inhibitors like p21, sodium butyrate can cause a halt in cell proliferation.[1][2]
-
Induction of Apoptosis: In many cancer cell lines, sodium butyrate treatment leads to programmed cell death, or apoptosis.[2]
-
Cellular Differentiation: Sodium butyrate can promote the differentiation of various cell types, including stem cells and cancer cells.[3][14]
Caption: Downstream cellular effects of HDAC inhibition.
Experimental Workflows for Studying this compound's Mechanism of Action
A multi-pronged experimental approach is necessary to fully elucidate the mechanism of action of this compound. The following are key experimental workflows, along with the rationale behind their application.
HDAC Activity Assay
Purpose: To directly measure the inhibitory effect of sodium butyrate on HDAC enzymatic activity.
Methodology: Fluorometric or colorimetric assays are commonly used.[15][16][17] These assays typically utilize a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore or chromophore. In the presence of active HDACs, the acetyl group is removed, making the peptide susceptible to a developing enzyme that cleaves the substrate and releases the signaling molecule. The resulting fluorescence or color change is proportional to the HDAC activity.
Step-by-Step Protocol (Fluorometric Assay): [16][18]
-
Prepare Reagents: Dilute the HDAC substrate, developer, and assay buffer to their working concentrations.
-
Set up the Reaction: In a 96-well plate, add the HDAC enzyme source (e.g., nuclear extract or purified HDACs), the assay buffer, and varying concentrations of this compound or a known HDAC inhibitor like Trichostatin A (TSA) as a positive control.
-
Initiate the Reaction: Add the HDAC substrate to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the Reaction and Develop Signal: Add the developer solution to each well. This will stop the HDAC reaction and initiate the cleavage of the deacetylated substrate, releasing the fluorophore.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em 355/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce HDAC activity by 50%).
Western Blotting for Histone Acetylation
Purpose: To assess the in-cell effect of this compound on the levels of histone acetylation.
Methodology: This technique uses antibodies specific to acetylated forms of histones (e.g., anti-acetyl-H3, anti-acetyl-H4) to detect changes in their abundance in cell lysates.[19][20][21]
Step-by-Step Protocol: [19]
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specific duration. Harvest the cells and prepare nuclear extracts or whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a high-percentage (e.g., 15%) polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3K9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a total histone (e.g., anti-H3) or a loading control like GAPDH to ensure equal protein loading.
Chromatin Immunoprecipitation (ChIP)
Purpose: To determine the specific genomic loci where histone acetylation is altered following treatment with this compound.
Methodology: ChIP involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest (in this case, acetylated histones) along with the bound DNA, and then identifying the associated DNA sequences by qPCR or sequencing (ChIP-seq).[22][23]
Step-by-Step Protocol: [22]
-
Cross-linking: Treat cells with formaldehyde to create covalent cross-links between proteins and DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone (e.g., anti-acetyl-H3K27).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-histone-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific gene promoters of interest or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.
Caption: Experimental workflow for studying HDAC inhibitor effects.
Quantitative Data Summary
| Parameter | Description | Typical Values for Sodium Butyrate | References |
| HDAC Inhibition (IC50) | The concentration of sodium butyrate required to inhibit 50% of HDAC activity. | Varies depending on the HDAC isoform and assay conditions, but generally in the millimolar range. | [2]( |
| Effective Concentration in Culture | The concentration of sodium butyrate typically used in cell culture experiments to observe biological effects. | 1-5 mM | [13]() |
| Plasma Half-life | The time it takes for the concentration of butyrate in the plasma to be reduced by half. | Short, due to rapid first-pass metabolism in the liver. | [3]() |
Conclusion
Sodium butyrate is a valuable tool for studying the role of histone acetylation in gene regulation and cellular processes. Its mechanism of action as a competitive inhibitor of Class I and II HDACs is well-characterized, leading to histone hyperacetylation and subsequent changes in gene expression that can induce cell cycle arrest, apoptosis, and differentiation. The use of the isotopically labeled form, this compound, provides a powerful means to trace its metabolic fate and directly link its presence to specific epigenetic and cellular outcomes. The experimental workflows outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted effects of this important epigenetic modulator.
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STAR Protocols. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue. [Link]
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Rockland Immunochemicals. Histone Immunoblotting Protocol. [Link]
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PLOS One. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet. [Link]
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Epigenome NoE. protocol: Chromatin immunoprecipitation on native chromatin from cells and tissues. [Link]
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Universitätsmedizin Mainz. Oliver H. Krämer Editor - HDAC/HAT Function Assessment and Inhibitor Development. [Link]
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A Technical Guide to Tracking Short-Chain Fatty Acid Metabolism with Sodium Butyrate-¹³C₄
Abstract
Short-chain fatty acids (SCFAs), particularly butyrate, are pivotal metabolites produced by the gut microbiota that orchestrate a metabolic dialogue with the host. Understanding the precise fate of butyrate within host tissues is critical for elucidating its role in health and developing therapeutics for a range of diseases, from inflammatory bowel disease to metabolic and neurological disorders. Stable isotope tracing using Sodium Butyrate-¹³C₄ offers a powerful and quantitative method to dissect these complex metabolic pathways in vitro and in vivo. This technical guide provides researchers, scientists, and drug development professionals with the core principles, validated experimental protocols, and data interpretation strategies necessary to effectively utilize Sodium Butyrate-¹³C₄ as a metabolic tracer. We delve into the causality behind experimental design choices, detail analytical methodologies based on mass spectrometry, and present a framework for translating raw analytical data into meaningful biological insights.
Introduction: The Significance of Butyrate and the Need for Isotopic Tracing
Butyrate, a four-carbon SCFA, is a primary energy source for colonocytes, providing up to 80% of their energy requirements through mitochondrial β-oxidation.[1][2] Beyond its role as a fuel, butyrate functions as a potent histone deacetylase (HDAC) inhibitor, epigenetically regulating gene expression involved in cell proliferation, differentiation, and inflammation.[3][4] This dual functionality links the metabolic activity of the gut microbiome directly to host cellular homeostasis and immune function.[5][6]
However, tracking the journey of butyrate from the gut lumen to its ultimate metabolic fate is a significant challenge. Once absorbed, butyrate can be metabolized locally in the colonic epithelium, transported to the liver via the portal vein, or enter systemic circulation to reach peripheral tissues.[5] Conventional analytical methods can measure static SCFA concentrations but cannot resolve the dynamic fluxes through these competing pathways.
This is where stable isotope tracing provides an indispensable solution. By replacing the naturally abundant ¹²C atoms with the heavy, non-radioactive isotope ¹³C, we can "label" butyrate molecules. Sodium Butyrate-¹³C₄, in which all four carbon atoms are ¹³C, is an ideal tracer.[7][8] Its distinct mass shift allows for unambiguous detection against the natural ¹²C-butyrate background, enabling precise tracking as it is absorbed, transported, and incorporated into downstream metabolites.[6] This technique transforms metabolic pathways from static maps into dynamic, quantifiable systems.[9][10][11]
Core Principles of ¹³C-Butyrate Tracing
The fundamental premise of ¹³C metabolic flux analysis (¹³C-MFA) is to introduce a ¹³C-labeled substrate into a biological system and measure the rate and pattern of ¹³C incorporation into downstream metabolites.[9][10][11][12] The choice of a uniformly labeled tracer like Sodium Butyrate-¹³C₄ (often denoted as U-¹³C-butyrate) is deliberate; it ensures that any fragment of the molecule entering a new pathway carries the isotopic label, maximizing the potential for detection.[7]
The core workflow of a ¹³C-butyrate tracing experiment is a multi-stage process that demands careful planning and execution.
Caption: High-level workflow for a Sodium Butyrate-¹³C₄ tracing experiment.
The key to a successful tracing study lies in understanding the metabolic fate of butyrate. Upon entering a cell, butyrate is converted to butyryl-CoA and subsequently undergoes β-oxidation within the mitochondria to produce two molecules of acetyl-CoA.[2] The ¹³C label is thus transferred to the acetyl-CoA pool. This labeled acetyl-CoA can then enter various central metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle, or be used for fatty acid synthesis.[2][13] By measuring the ¹³C enrichment in TCA cycle intermediates (e.g., citrate, succinate, malate) or newly synthesized fatty acids, we can directly quantify the contribution of butyrate to these processes.[6]
Caption: Metabolic fate of ¹³C from Sodium Butyrate-¹³C₄ into central carbon metabolism.
Experimental Design and Protocols
The choice of experimental model—in vitro or in vivo—depends entirely on the research question. In vitro models offer a controlled environment to probe cell-autonomous metabolism, while in vivo models provide systemic physiological context.
In Vitro Protocol: Tracing in Cultured Colonocytes
This protocol is designed to quantify the contribution of butyrate to the TCA cycle in a human colon cancer cell line (e.g., Caco-2).
Rationale: By controlling the extracellular environment, we can precisely determine the metabolic fate of butyrate without confounding variables from other tissues or the microbiota.
Step-by-Step Methodology:
-
Cell Seeding: Plate Caco-2 cells in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment. Culture in standard DMEM with 10% FBS.
-
Tracer Media Preparation: Prepare fresh DMEM containing the desired concentration of Sodium Butyrate-¹³C₄ (e.g., 1 mM).[6] The concentration should be physiologically relevant. Also prepare parallel unlabeled control media containing 1 mM Sodium Butyrate-¹²C.
-
Tracer Incubation:
-
Aspirate the standard culture media from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add 2 mL of the prepared ¹³C-labeled or ¹²C-unlabeled media to the respective wells.
-
Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C, 5% CO₂. The time course is critical to capture both initial incorporation and the approach to isotopic steady-state.
-
-
Metabolism Quenching & Metabolite Extraction:
-
At each time point, aspirate the media and immediately place the plate on dry ice.
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well. Causality: This step is crucial. The cold methanol solution instantly denatures metabolic enzymes, halting all metabolic activity and preserving the isotopic labeling pattern at that specific moment.[13]
-
Scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 min at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
-
In Vivo Protocol: Oral Gavage in a Mouse Model
This protocol is designed to track the absorption and systemic distribution of gut-derived butyrate.
Rationale: Oral gavage mimics the natural route of exposure to microbially-produced butyrate in the colon, allowing for the study of its impact on gut, liver, and peripheral tissue metabolism.[14]
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate mice (e.g., C57BL/6J) to the experimental conditions for at least one week.
-
Tracer Preparation: Dissolve Sodium Butyrate-¹³C₄ in sterile water to a final concentration suitable for oral gavage (e.g., 200 mg/mL). A typical dose is 2 g/kg body weight.
-
Fasting: Fast the mice for 4-6 hours prior to gavage. Causality: Fasting synchronizes the metabolic state of the animals and minimizes dilution of the tracer with unlabeled substrates from food.
-
Tracer Administration: Administer the prepared tracer solution via oral gavage. Administer a vehicle control (water) to a parallel cohort.
-
Sample Collection: At designated time points post-gavage (e.g., 30, 60, 120, 240 minutes), collect blood via cardiac puncture or tail vein sampling into EDTA-coated tubes. Immediately centrifuge to obtain plasma.
-
Tissue Harvesting: Following blood collection, euthanize the animals and rapidly dissect tissues of interest (e.g., colon, liver, brain, adipose tissue).
-
Snap-Freezing: Immediately snap-freeze all tissue and plasma samples in liquid nitrogen. Causality: This is the in vivo equivalent of quenching. It instantly halts metabolism, preventing post-mortem changes in metabolite labeling.[15] Store samples at -80°C until extraction.
-
Metabolite Extraction: Tissues should be homogenized in an ice-cold solvent, such as 80% methanol, followed by centrifugation to separate the metabolite-containing supernatant.
Analytical Methods: Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold-standard techniques for analyzing ¹³C-labeled metabolites.[16][17][18]
| Technique | Principle | Sample Preparation | Advantages | Disadvantages |
| GC-MS | Separates volatile compounds. Requires chemical derivatization to make polar metabolites (like TCA intermediates) volatile.[16][19] | Derivatization (e.g., silylation) is mandatory.[20] | Excellent chromatographic resolution, robust, extensive spectral libraries. | Destructive, requires derivatization which adds complexity. |
| LC-MS/MS | Separates compounds based on polarity. Can analyze polar metabolites directly from the extract.[17] | Minimal; often just dilution of the extract. | High throughput, soft ionization preserves molecules, suitable for a wide range of metabolites. | Potential for ion suppression, can be less robust than GC-MS. |
Trustworthiness through Self-Validation: In every analytical run, it is imperative to include:
-
Unlabeled Controls: Samples from the ¹²C-butyrate experiments establish the natural isotopic abundance and background noise.
-
Internal Standards: Use of stable isotope-labeled internal standards for other metabolites (e.g., U-¹³C-Glutamine) can help control for extraction efficiency.
-
Standard Curves: A dilution series of known standards is necessary for absolute quantification.[19]
Data Analysis and Interpretation
The raw output from the mass spectrometer is a series of peaks corresponding to different mass-to-charge ratios (m/z). For a metabolite like citrate (which has 6 carbons), tracing with ¹³C₄-butyrate (which generates ¹³C₂-acetyl-CoA) will result in a distribution of citrate isotopologues.
-
M+0: Unlabeled citrate (all ¹²C).
-
M+2: Citrate containing two ¹³C atoms, derived from the first turn of the TCA cycle with labeled acetyl-CoA.
-
M+4: Citrate containing four ¹³C atoms, which can arise from the second turn of the cycle.
This raw data must be processed to yield biologically meaningful results.
-
Correction for Natural Abundance: The natural abundance of ¹³C in nature is ~1.1%. This contribution to the mass isotopomer distribution (MID) must be mathematically corrected to isolate the signal derived solely from the administered tracer.
-
Calculating Fractional Enrichment: The corrected MID represents the fraction of the metabolite pool that contains the label. For example, the fractional enrichment of M+2 citrate is calculated as: Fractional Enrichment (M+2) = Intensity(M+2) / [Intensity(M+0) + Intensity(M+1) + ... + Intensity(M+6)]
-
Metabolic Flux Modeling: While fractional enrichment provides a powerful qualitative and semi-quantitative view, advanced analysis can use these MIDs as inputs for computational models (Metabolic Flux Analysis) to calculate the absolute rates (fluxes) through specific reactions.[9][21]
Example Data Presentation: Fractional contribution of butyrate to the TCA cycle in colonocytes after 4 hours.
| Metabolite | Isotopologue | Fractional Enrichment (%) |
| Citrate | M+2 | 35.2 ± 3.1 |
| α-Ketoglutarate | M+2 | 28.9 ± 2.5 |
| Malate | M+2 | 31.5 ± 2.8 |
| Data are mean ± SD, corrected for natural abundance. |
This table clearly shows that after 4 hours, approximately 35% of the citrate pool in these cells is directly derived from the supplied ¹³C-butyrate, a quantitative measure of butyrate's role as an anaplerotic substrate.
Applications in Research and Drug Development
The ability to precisely track butyrate metabolism opens numerous avenues for investigation:
-
Disease Pathophysiology: Researchers can investigate whether butyrate oxidation is impaired in conditions like ulcerative colitis or colorectal cancer.[22]
-
Drug Mechanism of Action: If a drug is designed to enhance gut barrier function, ¹³C-butyrate tracing can determine if it achieves this by increasing butyrate utilization by colonocytes.
-
Pharmacokinetics & Drug Delivery: For oral butyrate formulations, ¹³C labeling can confirm the targeted release and absorption in the desired region of the intestine.[23]
-
Host-Microbe Interactions: By administering ¹³C-labeled dietary fibers, one can trace the production of ¹³C-butyrate by the microbiota and its subsequent absorption and utilization by the host, providing a complete picture of this crucial interaction.[6]
Conclusion
Sodium Butyrate-¹³C₄ is more than just a research tool; it is a molecular camera that provides a high-resolution view of metabolic dynamics. By enabling the quantitative tracking of butyrate from the gut lumen to subcellular metabolic pathways, it provides a direct link between microbial activity and host physiology. The rigorous application of the principles and protocols outlined in this guide will empower researchers to move beyond static measurements and uncover the dynamic, causal roles of butyrate in health, disease, and pharmacology.
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Discovering the Applications of Sodium Butyrate-¹³C₄ in Metabolic Research
An In-Depth Technical Guide:
Abstract
Sodium butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, is a pivotal molecule at the intersection of host and microbial metabolism. It serves not only as a primary energy source for colonocytes but also as a potent signaling molecule with far-reaching systemic effects, including the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors.[1][2][3][4] The advent of stable isotope-labeled Sodium butyrate, specifically Sodium butyrate-¹³C₄, has provided researchers with an indispensable tool to dissect its complex metabolic fate and functional roles.[5][6] This guide provides an in-depth exploration of the core applications of Sodium butyrate-¹³C₄ in metabolic research, offering both the theoretical underpinnings and practical, field-proven protocols for its use in tracing studies. We delve into its application in gut microbiome research, epigenetics, and cancer metabolism, providing detailed workflows and data interpretation strategies for researchers, scientists, and drug development professionals.
Introduction: Why Use a Stable Isotope Tracer?
Metabolic pathways are not static; they are dynamic networks of interconnected reactions. To understand these systems, we must move beyond simple measurements of metabolite concentrations and instead measure the flow, or "flux," of molecules through these pathways.[7][8] This is the core principle of Metabolic Flux Analysis (MFA). Stable isotope tracers, like Sodium butyrate-¹³C₄, are non-radioactive, biochemically identical to their unlabeled counterparts, and can be safely used in both in vitro and in vivo models.[7][9][10]
By introducing Sodium butyrate-¹³C₄ into a biological system, the four ¹³C atoms act as a "tag." As the butyrate is metabolized, this tag is incorporated into downstream metabolites. Analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can detect the mass shift imparted by the ¹³C atoms, allowing for the precise tracking of the carbon backbone of butyrate as it traverses metabolic pathways.[7][11] This enables researchers to answer fundamental questions: Where does butyrate go? What is it converted into? And at what rate?
| Property | Value | Source |
| Chemical Name | Sodium butanoate-¹³C₄ | [6] |
| Molecular Formula | ¹³C₄H₇NaO₂ | [6] |
| Labeled Molecular Wt. | 114.06 g/mol | [6] |
| Unlabeled CAS No. | 156-54-7 | [6] |
| Applications | Metabolism, Metabolomics, Lipidomics, MRI/MRS, Hyperpolarization | [6] |
Core Application I: Tracing the Gut Microbiome's Influence on Host Metabolism
The gut microbiota is a key producer of butyrate, which is fundamental to intestinal health.[1][12][13] A central question in this field is how this microbially-produced butyrate is absorbed and utilized by the host, both locally in the gut and systemically. Sodium butyrate-¹³C₄ is the ideal tool to trace this journey.
Causality in Experimental Design: By administering ¹³C₄-butyrate to animal models, researchers can directly trace the carbons from the gut lumen into the host's metabolic networks.[14] This approach provides definitive evidence of the metabolic link between the microbiota and host physiology, moving beyond correlation to establish causation. For example, it can demonstrate that butyrate produced in the gut is a carbon source for the host's Tricarboxylic Acid (TCA) cycle in distant tissues like the brain or brown adipose tissue.[14]
Visualizing the In Vivo Workflow
The following diagram outlines a typical workflow for an in vivo tracing experiment using an animal model.
Caption: Metabolic pathway of Sodium Butyrate-¹³C₄ within a host cell.
Protocol 1: In Vitro Tracing of ¹³C₄-Butyrate into Histone Acetylation
This protocol is adapted from methodologies demonstrated to be effective in tracing butyrate to histone modifications. [15]It is a self-validating system as the detection of ¹³C-labeled acetyl groups on histones is only possible if the tracer was successfully metabolized.
Objective: To determine the incorporation of carbon from Sodium butyrate-¹³C₄ into histone acetyl groups in cultured mammalian cells.
Materials:
-
Caco-2 (human colon adenocarcinoma) cells
-
DMEM media, Fetal Bovine Serum (FBS), Penicillin/Streptomycin
-
Sodium butyrate-¹³C₄ (e.g., Sigma, Cat# 488380) [15]* Unlabeled Sodium butyrate
-
Histone Extraction Kit
-
Propionic anhydride
-
Trypsin
-
LC-MS/MS system
Methodology:
-
Cell Culture: Seed Caco-2 cells in 10 cm dishes and grow in standard DMEM (10% FBS, 1% Pen/Strep) for 48 hours until ~80% confluent.
-
Tracer Introduction: Remove standard media. Wash cells once with PBS. Add fresh DMEM containing 1 mM Sodium butyrate-¹³C₄. For a negative control, use 1 mM unlabeled sodium butyrate.
-
Incubation: Incubate cells with the tracer for a defined time course (e.g., 0, 2, 6, 12, 24 hours) at 37°C.
-
Histone Extraction: At each time point, wash cells with ice-cold PBS and harvest. Extract histones using a commercial kit according to the manufacturer's instructions, which typically involves cell lysis and acid extraction.
-
Sample Preparation for MS:
-
Quantify the extracted histone protein.
-
Derivatize the histone lysate with propionic anhydride to propionylate the free amine groups on lysine side chains. This step is critical as it "caps" the unmodified lysines, allowing trypsin to cleave only after arginine residues, yielding the N-terminal tail of histones like H4 as a single peptide for analysis.
-
Digest the propionylated histones with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides using a high-resolution LC-MS/MS system (e.g., a Q-Exactive or Orbitrap).
-
Use a method that targets the specific mass-to-charge (m/z) ratio of the H4 histone tail peptide (aa 4-17) in its various acetylation states (mono-, di-, tri-, tetra-acetylated).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopic variant of the H4 peptide. For example, for a singly acetylated peptide, you would look for the M+0 (unlabeled), M+2 (one ¹³C₂-acetyl group), etc.
-
Calculate the fractional abundance of each isotopologue at each time point to determine the rate of ¹³C incorporation.
-
Core Application III: Probing Metabolic Reprogramming in Cancer
Cancer cells exhibit profound metabolic reprogramming. While many cancer cells rely on aerobic glycolysis (the "Warburg effect"), others can utilize alternative fuels. Butyrate has complex, often context-dependent effects on cancer, capable of inducing apoptosis and differentiation in colorectal cancer cells. [16][17][18][19] Causality in Experimental Design: How does butyrate exert these anti-cancer effects? One hypothesis is that it forces a metabolic shift. By treating cancer cells with ¹³C₄-butyrate, researchers can quantify its contribution to the TCA cycle and other pathways. Studies have shown that in butyrate-sensitive colon cancer cells, butyrate can displace glucose as the primary carbon source for the TCA cycle and de novo fatty acid synthesis. [20]This forced reliance on butyrate oxidation, a mitochondrial process, may counteract the glycolytic phenotype and contribute to cell differentiation or apoptosis. [20]Using a ¹³C tracer is the only way to directly measure this substrate switching.
Example Data: Mass Isotopologue Distribution (MID)
After performing a tracing experiment, the primary data output from the mass spectrometer is the Mass Isotopologue Distribution (MID) for various metabolites. This table shows a hypothetical result from treating colorectal cancer cells with 1 mM Sodium butyrate-¹³C₄ for 24 hours.
| Metabolite | Isotopologue | Relative Abundance (%) | Interpretation |
| Citrate | M+0 | 30% | Unlabeled citrate from other sources (e.g., glutamine). |
| M+2 | 60% | Citrate formed from ¹³C₂-Acetyl-CoA, derived directly from ¹³C₄-butyrate. | |
| M+4 | 10% | Citrate formed after a full turn of the TCA cycle with ¹³C₂-Acetyl-CoA. | |
| Malonyl-CoA | M+0 | 45% | Unlabeled pool. |
| M+2 | 55% | Malonyl-CoA derived from ¹³C₂-Acetyl-CoA for fatty acid synthesis. | |
| Ribose-5-P | M+0 | 98% | Unlabeled pool. |
| M+1, M+2... | <2% | Minimal contribution of butyrate to the pentose phosphate pathway. |
This data clearly indicates that butyrate is a significant carbon source for both the TCA cycle (M+2 Citrate) and fatty acid synthesis (M+2 Malonyl-CoA), while contributing minimally to nucleic acid synthesis (Ribose-5-P). [20]
Analytical Protocol: Absolute Quantification of Butyrate using a ¹³C₄-Labeled Internal Standard
A crucial application of Sodium butyrate-¹³C₄ is not as a tracer, but as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples. [5][21][22]Because the labeled standard is added at the very beginning of sample processing and is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects. [22][23]This allows for highly accurate and precise quantification by measuring the ratio of the endogenous analyte to the known concentration of the spiked-in standard. [21][24][25]
Protocol 2: LC-MS/MS Quantification of Butyrate in Fecal Samples
This protocol is a synthesized methodology based on best practices for SCFA quantification. [21][22][23] Objective: To accurately quantify the concentration of butyrate in fecal samples.
Materials:
-
Fecal samples, stored at -80°C
-
Sodium butyrate-¹³C₄ (Internal Standard, IS)
-
Derivatization agent (e.g., 3-nitrophenylhydrazine, 3-NPH)
-
Solvents (Acetonitrile, Water, Methanol, Formic Acid)
-
UHPLC system coupled to a triple quadrupole Mass Spectrometer
Methodology:
-
Sample Homogenization: Homogenize a known weight of frozen fecal material in an appropriate buffer or solvent.
-
Internal Standard Spiking: To a known volume of the fecal homogenate supernatant, add a precise amount of Sodium butyrate-¹³C₄ solution of a known concentration.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile, then centrifuge to pellet the precipitate.
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Add the derivatization agent (e.g., 3-NPH) and necessary catalysts.
-
Incubate to allow the reaction to complete. Derivatization is often necessary to improve the chromatographic retention and ionization efficiency of small, volatile SCFAs. [22][23] * Stop the reaction (e.g., by adding formic acid). [23]5. LC-MS/MS Analysis:
-
Inject the derivatized sample onto the LC-MS/MS system.
-
Use a C18 column for chromatographic separation.
-
Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Create two transitions: one for the derivatized unlabeled butyrate and one for the derivatized ¹³C₄-butyrate.
-
-
Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Determine the concentration of the endogenous butyrate by comparing this ratio to a standard curve generated using known concentrations of unlabeled butyrate and a fixed concentration of the ¹³C₄-IS. [21][25]
-
Conclusion
Sodium butyrate-¹³C₄ is a powerful and versatile tool that has fundamentally advanced our understanding of metabolism. Its application as both a metabolic tracer and an internal standard for quantification provides a level of analytical rigor and mechanistic insight that is otherwise unattainable. From tracking the metabolic crosstalk between the gut microbiome and its host, to elucidating dual-function epigenetic mechanisms, and probing the metabolic vulnerabilities of cancer, ¹³C₄-butyrate enables researchers to move beyond static snapshots and dynamically interrogate biological systems. The protocols and frameworks presented in this guide offer a robust starting point for scientists aiming to leverage this technology to answer critical questions in health and disease.
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An In-Depth Technical Guide to Sodium Butyrate-13C4 as a Tracer for Gut Microbiome Metabolic Activity
Foreword: Unveiling the Metabolic Dialogue Between Host and Microbiome
The intricate interplay between the host and the gut microbiome is a frontier of intense scientific inquiry, with profound implications for human health and disease. Central to this dialogue are the metabolic outputs of our microbial inhabitants, particularly short-chain fatty acids (SCFAs). Among these, butyrate stands out for its critical role in maintaining intestinal homeostasis, serving as a primary energy source for colonocytes, and exerting potent anti-inflammatory and epigenetic modulatory effects.[1][2][3] However, understanding the dynamic production, absorption, and utilization of butyrate within the complex gut ecosystem presents a formidable challenge. This guide provides a comprehensive technical overview of the use of sodium butyrate-13C4, a stable isotope-labeled tracer, to precisely track and quantify butyrate metabolism, offering researchers and drug development professionals a powerful tool to dissect the metabolic contributions of the gut microbiome.
The Significance of Butyrate and the Power of Stable Isotope Probing
Butyrate, a four-carbon SCFA, is primarily produced by the fermentation of dietary fibers by specific anaerobic bacteria in the colon.[3][4] Its multifaceted biological activities include nourishing the colonic epithelium, reinforcing the gut barrier, modulating immune responses, and influencing gene expression through the inhibition of histone deacetylases (HDACs).[5][6] Dysregulation of butyrate production has been implicated in a range of conditions, including inflammatory bowel disease (IBD), colorectal cancer, and metabolic disorders.[7][8]
To move beyond static measurements of butyrate concentrations and gain insights into its metabolic flux, stable isotope probing (SIP) has emerged as an indispensable technique.[9] SIP involves the introduction of a substrate labeled with a stable (non-radioactive) isotope, such as carbon-13 (¹³C), into a biological system.[10] By tracking the incorporation of the isotope into downstream metabolites, researchers can elucidate metabolic pathways and quantify their activity.[11][12] this compound, in which all four carbon atoms are replaced with ¹³C, serves as an ideal tracer to follow the fate of butyrate from its introduction into the gut environment to its utilization by both microbial and host cells.[5][13]
The Metabolic Journey of Butyrate: A Traceable Pathway
Once introduced into the gut, this compound follows the same metabolic routes as its unlabeled counterpart. This allows for the precise tracing of its journey.
Microbial Cross-Feeding and Metabolism
While butyrate is a product of microbial fermentation, it can also be consumed and metabolized by other members of the gut microbiota in a process known as cross-feeding. By analyzing the incorporation of ¹³C from butyrate-13C4 into other SCFAs, amino acids, and microbial biomass, researchers can map these intricate metabolic interactions.
Host Cell Uptake and Utilization
Butyrate is the preferred energy source for colonocytes, the epithelial cells lining the colon.[3] It is taken up by these cells and undergoes β-oxidation within the mitochondria to produce acetyl-CoA.[3] This ¹³C-labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle to generate ATP or be used for the synthesis of other molecules, including lipids and the neurotransmitter acetylcholine.[3][5]
A key fate of butyrate-derived acetyl-CoA is its role in histone acetylation.[5] By tracking the incorporation of ¹³C into acetylated histones, researchers can directly link gut microbial metabolism to epigenetic modifications in host cells.[5]
Caption: Metabolic fate of this compound in the gut.
Experimental Design and Methodologies
The successful application of this compound as a tracer hinges on rigorous experimental design and validated methodologies.
In Vitro Fecal Fermentation
In vitro models using fecal slurries provide a controlled environment to study the metabolic activity of complex microbial communities.[2][13][14]
Protocol: In Vitro Fecal Fermentation with this compound
-
Fecal Slurry Preparation: Collect fresh fecal samples from donors and immediately process in an anaerobic chamber. Homogenize the feces in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents) to create a 10-20% (w/v) slurry.
-
Incubation: In the anaerobic chamber, dispense the fecal slurry into serum bottles or a microtiter plate.[2] Add a sterile, anaerobic solution of this compound to achieve a final concentration typically in the millimolar range. Include control incubations with unlabeled sodium butyrate and no butyrate.
-
Time-Course Sampling: Incubate the fermentations at 37°C.[2] At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots for analysis. Immediately quench metabolic activity by adding a solvent like ice-cold methanol or by flash-freezing in liquid nitrogen.
-
Sample Processing: Centrifuge the samples to pellet microbial cells and debris.[13] The supernatant can be used for SCFA and other metabolite analysis. The cell pellet can be used for analysis of intracellular metabolites and isotopic enrichment in microbial biomass.
Cell Culture Models
Colon cancer cell lines, such as Caco-2 and HT-29, are valuable tools for investigating the effects of butyrate on host cell metabolism and signaling pathways in a controlled setting.[5][15][16]
Protocol: 13C-Butyrate Tracing in Colon Cancer Cell Lines
-
Cell Culture: Culture colon cancer cells to the desired confluency in standard cell culture media.
-
Isotope Labeling: Replace the standard media with media containing a defined concentration of this compound (typically 1-5 mM).[5] Include control wells with unlabeled butyrate and no butyrate.
-
Time-Course Harvest: At various time points (e.g., 30 minutes, 1, 4, 24 hours), harvest the cells.[5] Rinse the cell monolayer with ice-cold phosphate-buffered saline, then lyse the cells and extract metabolites using a suitable solvent system (e.g., 80% methanol).
-
Fractionation: For specific analyses, cellular fractions (e.g., cytosolic, mitochondrial, nuclear) can be isolated. For histone acetylation studies, histones can be extracted from the nuclear fraction.[5]
In Vivo Animal Studies
Animal models, particularly mice, are essential for studying the integrated metabolism of butyrate at the whole-organism level.[1][17][18]
Protocol: Oral Gavage of this compound in Mice
-
Animal Acclimation: Acclimate mice to the experimental conditions and diet.
-
Tracer Administration: Administer a defined dose of this compound dissolved in a suitable vehicle (e.g., water or saline) via oral gavage.[1][19] The dosage should be determined based on the study objectives and is often in the range of 100-500 mg/kg body weight.
-
Timed Sample Collection: At specific time points post-gavage (e.g., 15, 30, 60, 120 minutes), collect blood samples (via tail vein or cardiac puncture), feces, and tissues of interest (e.g., colon, liver, brain).[17] Tissues should be immediately flash-frozen in liquid nitrogen to halt metabolic activity.
-
Sample Processing: Process blood to obtain plasma or serum. Homogenize tissues to extract metabolites. Fecal samples can be processed to analyze microbial and host-derived metabolites.
Caption: General experimental workflow for this compound tracing.
Analytical Techniques for 13C-Labeled Metabolite Detection
The accurate quantification of ¹³C enrichment in butyrate and its downstream metabolites is crucial for metabolic flux analysis. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms for this purpose.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for quantifying low-abundance metabolites.[20][21]
Protocol: LC-MS/MS Analysis of 13C-Labeled SCFAs
-
Sample Derivatization: To improve chromatographic separation and ionization efficiency, SCFAs are often derivatized. A common method involves reaction with aniline to form anilide derivatives.[20][22]
-
Chromatographic Separation: The derivatized SCFAs are separated using reverse-phase liquid chromatography. A C18 column is typically used with a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometry Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the unlabeled (¹²C) and labeled (¹³C) versions of each SCFA.[20]
-
Data Analysis: The peak areas of the ¹²C and ¹³C isotopologues are used to calculate the isotopic enrichment and absolute concentrations of the metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Butyrate (¹²C) | 89.1 | 43.1 |
| Butyrate (¹³C₂) | 91.1 | 44.0 |
| Example MRM transitions for butyrate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule, which can be invaluable for elucidating complex metabolic pathways.[23][24][25] While generally less sensitive than MS, NMR is non-destructive and requires minimal sample preparation.
Data Interpretation and Metabolic Flux Analysis
The ultimate goal of using this compound is to quantify the rates of metabolic pathways, known as metabolic flux analysis (MFA).[8][10][12][26] This involves using the isotopic labeling data in conjunction with a metabolic network model to calculate the flux through each reaction in the network.[10] Specialized software packages are available for performing these complex calculations.
Applications in Drug Development
The ability to precisely measure the impact of interventions on gut microbiome metabolism makes this compound a valuable tool in drug development.
-
Prebiotic and Probiotic Efficacy: Assess the ability of novel prebiotics to stimulate butyrate production by the gut microbiota.
-
Mechanism of Action Studies: Elucidate how a drug candidate modulates host-microbe metabolic interactions.
-
Target Engagement Biomarkers: Develop ¹³C-butyrate-based breath tests or other assays as non-invasive biomarkers of drug efficacy.
-
Understanding Disease Pathophysiology: Investigate how alterations in butyrate metabolism contribute to diseases like IBD, obesity, and neurological disorders.[7][27]
Safety and Handling
Sodium butyrate is generally recognized as safe. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated area and wear personal protective equipment, including gloves and safety glasses.[28] Consult the material safety data sheet (MSDS) for detailed information.[28][29]
Sourcing and Availability
This compound and other stable isotope-labeled compounds are available from several commercial suppliers.[29][30][31][32] It is important to obtain a certificate of analysis to verify the isotopic purity and chemical identity of the tracer.
Conclusion: A Window into Gut Health
This compound provides a powerful and precise lens through which to view the dynamic metabolic activity of the gut microbiome and its intricate connection to host physiology. By enabling the quantitative analysis of butyrate flux, this tracer empowers researchers and drug developers to unravel the complexities of host-microbe interactions, identify novel therapeutic targets, and develop more effective strategies for promoting gut health and treating a wide range of diseases.
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In vitro Fermentation Reveals Changes in Butyrate Production Dependent on Resistant Starch Source and Microbiome Composition. (2021). PMC. [Link]
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The significance of 13C labeling in Sodium butyrate for flux analysis
An In-depth Technical Guide: The Significance of 13C Labeling in Sodium Butyrate for Flux Analysis
Authored by: A Senior Application Scientist
Introduction
Sodium butyrate, a short-chain fatty acid (SCFA), is a pivotal molecule at the intersection of host and microbial metabolism. Primarily produced by the fermentation of dietary fibers by the gut microbiota, it serves as the main energy source for colonocytes, the epithelial cells lining the colon.[1][2][3][4] Beyond its role as a fuel, butyrate is also a potent histone deacetylase (HDAC) inhibitor, exerting significant influence on gene expression and cellular differentiation.[5][6][7][8][9] This dual functionality makes understanding its metabolic fate crucial for researchers in fields ranging from gut health and metabolic diseases to cancer biology and neurobiology.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[10][11][12][13] By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), researchers can trace the path of the labeled atoms through various metabolic pathways. This guide provides an in-depth exploration of the significance of using ¹³C-labeled sodium butyrate in metabolic flux analysis, offering a technical resource for researchers, scientists, and drug development professionals.
The Dual Role of Sodium Butyrate: A Tale of Two Fates
The physiological effects of butyrate are largely dictated by its intracellular concentration and the metabolic state of the cell, a concept often referred to as the "butyrate paradox".[2]
-
Energy Source: In healthy, differentiated colonocytes, butyrate is rapidly transported into the mitochondria and undergoes β-oxidation to produce acetyl-CoA.[14][15] This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, to generate ATP, the cell's primary energy currency.[14][16] This rapid catabolism keeps intracellular butyrate concentrations low.
-
HDAC Inhibitor: In contrast, many cancer cells, particularly colon cancer cells, exhibit the Warburg effect, where they preferentially metabolize glucose through glycolysis, even in the presence of oxygen.[2][17] In these cells, butyrate is utilized less efficiently as an energy source, leading to its accumulation in the nucleus where it can act as an HDAC inhibitor.[2] This inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and gene expression, which can induce cell cycle arrest and apoptosis.[5][7]
This differential metabolism is a key reason why ¹³C-labeling studies with butyrate are so illuminating. They allow researchers to quantitatively determine the extent to which butyrate is being oxidized for energy versus being used for other metabolic purposes, such as contributing to the acetyl-CoA pool for histone acetylation or fatty acid synthesis.[18][19]
Principles of ¹³C Metabolic Flux Analysis (MFA)
¹³C-MFA is a sophisticated methodology that provides a quantitative map of cellular metabolism.[11][20][21] The fundamental steps are as follows:
-
Introduction of a ¹³C-labeled substrate: A nutrient in the cell culture medium or administered in vivo is replaced with its ¹³C-labeled counterpart. For example, unlabeled sodium butyrate is replaced with ¹³C-sodium butyrate.
-
Cellular metabolism and label incorporation: As the cells metabolize the ¹³C-labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.
-
Measurement of isotopic labeling: After a period of incubation, metabolites are extracted and the distribution of ¹³C within them is measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[10][11] This provides information on the mass isotopomer distributions (MIDs) of these metabolites.
-
Computational modeling and flux estimation: The measured MIDs are then fed into a computational model of the cell's metabolic network. By comparing the measured MIDs to those predicted by the model, the intracellular metabolic fluxes that best explain the observed labeling patterns can be calculated.[12][21]
¹³C-Labeled Sodium Butyrate in Flux Analysis: Tracing the Carbon Trail
Using ¹³C-labeled sodium butyrate allows for the precise tracking of its carbon atoms as they are assimilated into the cell's metabolic network. This provides invaluable insights into the metabolic fate of butyrate under different physiological or pathological conditions.
Metabolic Pathways Illuminated by ¹³C-Butyrate
The journey of the ¹³C atoms from butyrate can be followed through several key metabolic pathways:
-
β-Oxidation: The initial breakdown of butyrate in the mitochondria yields two molecules of acetyl-CoA. If uniformly labeled ¹³C₄-butyrate is used, this will produce ¹³C₂-acetyl-CoA.
-
Tricarboxylic Acid (TCA) Cycle: The ¹³C-labeled acetyl-CoA enters the TCA cycle, leading to the labeling of TCA cycle intermediates such as citrate, α-ketoglutarate, succinate, and malate.[18][22] The specific labeling patterns of these intermediates can reveal the rate of TCA cycle activity and the extent to which butyrate is fueling this central metabolic engine.[23][24]
-
Histone Acetylation: Acetyl-CoA is the donor for histone acetylation. By tracing ¹³C from butyrate to the acetyl groups on histones, researchers can unequivocally demonstrate and quantify the contribution of butyrate to this crucial epigenetic modification.[18]
-
De Novo Fatty Acid Synthesis: The acetyl-CoA derived from butyrate can also be exported from the mitochondria to the cytosol and used for the synthesis of new fatty acids. ¹³C-butyrate tracing can quantify this process.[19]
Choosing the Right ¹³C-Butyrate Tracer
The choice of which carbon atoms in the butyrate molecule are labeled with ¹³C is a critical aspect of experimental design, as different labeling patterns provide different information.
| ¹³C-Butyrate Tracer | Chemical Formula | Key Applications |
| Sodium butyrate-1-¹³C | CH₃CH₂CH₂¹³COONa | Tracing the entry of the carboxyl carbon into the acetyl-CoA pool. Useful for studying the initial steps of butyrate metabolism.[25] |
| Sodium butyrate-2-¹³C | CH₃CH₂¹³CH₂COONa | Allows for tracking the second carbon's fate through β-oxidation and into the TCA cycle. |
| Sodium butyrate-1,2-¹³C₂ | CH₃¹³CH₂¹³CH₂COONa | Provides a doubly labeled acetyl-CoA, which can give more detailed information on TCA cycle flux.[19] |
| Sodium butyrate-¹³C₄ (Uniformly Labeled) | ¹³CH₃¹³CH₂¹³CH₂¹³COONa | All four carbons are labeled, providing the most comprehensive tracing of butyrate's contribution to downstream metabolites.[26][27] |
Experimental Workflow for ¹³C-Butyrate Flux Analysis
A typical ¹³C-MFA experiment involving sodium butyrate follows a structured protocol.
Caption: A generalized workflow for a ¹³C-butyrate metabolic flux analysis experiment.
Detailed Step-by-Step Methodology
-
Experimental Design:
-
Cell/Animal Model Selection: Choose a relevant biological system, such as a colon cancer cell line (e.g., HT29), primary colonocytes, or an in vivo mouse model.[19][22]
-
Tracer Selection: Based on the research question, select the appropriate ¹³C-labeled sodium butyrate tracer (see table above).
-
Labeling Duration: Determine the optimal time for labeling to achieve isotopic steady-state in the pathways of interest. This can range from minutes for glycolysis to several hours for the TCA cycle and even longer for macromolecules like histones.[28]
-
-
Labeling Experiment:
-
Culture cells in a medium where unlabeled sodium butyrate is replaced with the chosen ¹³C-labeled tracer at a defined concentration.
-
-
Metabolite Extraction:
-
Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells at the time of harvesting. This is typically done by using cold methanol or other quenching solutions.
-
Extraction: Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
-
Analytical Measurement:
-
Data Analysis and Flux Calculation:
-
Process the raw analytical data to correct for the natural abundance of ¹³C and determine the fractional labeling of each metabolite.
-
Use specialized software (e.g., INCA, Metran) to perform the computational flux analysis.[21] This involves fitting the measured labeling data to a metabolic network model to estimate the reaction fluxes.
-
Application Highlight: Tracing Butyrate's Contribution to Histone Acetylation
A significant application of ¹³C-butyrate tracing is to dissect its dual role as an energy source and an HDAC inhibitor. Early studies suggested that butyrate's effect on histone acetylation was solely due to HDAC inhibition. However, ¹³C-labeling studies have provided definitive evidence that butyrate also serves as a carbon source for the acetyl groups on histones.[18]
In a typical experiment, cells are incubated with uniformly labeled ¹³C₄-butyrate. Histones are then extracted, hydrolyzed, and the resulting acetate is analyzed by MS. The detection of ¹³C₂-acetate confirms that the acetyl group is derived from the metabolism of ¹³C₄-butyrate into ¹³C₂-acetyl-CoA. This approach allows researchers to quantify the proportion of histone acetylation that is directly fueled by butyrate metabolism, providing a more nuanced understanding of its epigenetic effects.[18]
Caption: Metabolic fate of ¹³C-butyrate, illustrating its dual role in energy production and histone modification.
Conclusion
The use of ¹³C-labeled sodium butyrate in metabolic flux analysis is an indispensable tool for elucidating the complex roles of this multifaceted molecule. It allows for the precise quantification of butyrate's contribution to central energy metabolism, epigenetic modifications, and biosynthetic pathways. For researchers in drug development and various scientific disciplines, this technique provides a powerful means to understand how the metabolism of this key gut microbial metabolite is altered in disease and in response to therapeutic interventions. By tracing the journey of butyrate's carbon atoms, we can gain a deeper understanding of the intricate metabolic networks that govern cellular function and dysfunction.
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Methodological & Application
Application Notes and Protocols for In Vivo Stable Isotope Tracing with Sodium Butyrate-13C4
Introduction: Unraveling the In Vivo Journey of Butyrate
Sodium butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, has garnered significant scientific interest for its multifaceted roles in host physiology.[1] It serves as the primary energy source for colonocytes, providing up to 70% of their energy needs, and also functions as a potent histone deacetylase (HDAC) inhibitor, thereby exerting epigenetic control over gene expression.[1][2][3][4][5] These dual functions position butyrate at the critical intersection of metabolism and cellular regulation, with implications for gut health, metabolic diseases, and cancer.[2][6][7]
Stable isotope tracing using Sodium butyrate-13C4 offers a powerful methodology to dynamically track the metabolic fate of butyrate in vivo.[8][9][10] By replacing the naturally abundant ¹²C atoms with the heavy isotope ¹³C at all four carbon positions, we can follow the journey of butyrate-derived carbons as they are incorporated into downstream metabolites. This technique provides unparalleled insights into butyrate's absorption, distribution, and utilization in various tissues, illuminating its contribution to central carbon metabolism and its role as a precursor for biosynthesis.[11][12]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental design, and detailed protocols for conducting in vivo stable isotope tracing studies with this compound.
Scientific Foundation: The Dual Roles of Butyrate
Understanding the known metabolic pathways of butyrate is fundamental to designing and interpreting isotope tracing experiments. Butyrate's journey in the body is characterized by two primary functions:
-
Energy Metabolism: As a key energy substrate, particularly for the colonic epithelium, butyrate is rapidly metabolized.[2][13] Upon entering the cell via monocarboxylate transporters, butyrate is converted to butyryl-CoA, which then undergoes β-oxidation in the mitochondria to produce acetyl-CoA.[14] This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for ATP production or be used for the synthesis of other molecules like ketone bodies (acetoacetate and β-hydroxybutyrate) and fatty acids.[14][15]
-
Epigenetic Regulation: Butyrate is a well-established inhibitor of histone deacetylases (HDACs).[3][4][5] By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure and altering the expression of a wide range of genes involved in cell cycle progression, differentiation, and apoptosis.[1][3][4] This epigenetic role is crucial to its anti-inflammatory and anti-cancer properties.[2][4]
The following diagram illustrates the primary metabolic fates of butyrate within a host cell.
Caption: Metabolic fate of this compound.
Experimental Design and Considerations
A well-designed in vivo tracing study is paramount for obtaining robust and interpretable data.[8] Key considerations include the choice of animal model, tracer administration route, dosage, and the timing of sample collection.
| Parameter | Recommendation | Rationale & Key Considerations |
| Animal Model | C57BL/6 mice are commonly used for metabolic studies.[16][17] The choice should align with the research question (e.g., models of colitis, metabolic syndrome, or cancer).[6][7] | Ensure consistency in age, sex, and genetic background. Acclimatize animals to the experimental conditions to minimize stress-induced metabolic changes. |
| Tracer | This compound (all four carbons labeled) | This allows for the tracking of the entire butyrate backbone into downstream metabolites.[10][18] |
| Administration Route | Oral gavage, intraperitoneal (IP) injection, or intravenous (IV) infusion. | Oral gavage: Mimics the natural route of colonic absorption but is subject to first-pass metabolism in the gut and liver. IP injection: Bypasses the gut but not the liver first-pass metabolism. IV infusion: Delivers the tracer directly into systemic circulation, allowing for precise pharmacokinetic modeling.[19] The choice depends on the specific biological question. |
| Dosage | Varies depending on the administration route and study goals. A pilot study is recommended. For oral gavage in mice, doses can range from 100 to 500 mg/kg.[6] For IV infusion, lower doses are used over a longer period.[20] | High doses may perturb the natural metabolic state. The goal is to achieve sufficient enrichment for detection without altering the underlying physiology. |
| Timing of Sample Collection | Butyrate has a very short half-life in vivo (less than 6 minutes in mice and humans).[20][21][22] A time-course experiment is highly recommended to capture the dynamics of butyrate metabolism. | Collect samples at multiple time points post-tracer administration (e.g., 5, 15, 30, 60 minutes) to observe the peak enrichment and subsequent decay in different tissues. |
| Control Groups | Include a control group receiving an unlabeled sodium butyrate solution. | This is essential to account for any metabolic effects of butyrate administration itself and to determine the natural abundance of isotopes in the metabolites of interest. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for an in vivo stable isotope tracing study in mice using oral gavage of this compound.
Materials
-
This compound (e.g., Cambridge Isotope Laboratories, Inc.)
-
Unlabeled Sodium Butyrate
-
Sterile Phosphate-Buffered Saline (PBS) or water for injection
-
Animal gavage needles
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Cryovials for sample storage
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
Workflow Overview
Caption: Experimental workflow for in vivo tracing.
Step-by-Step Methodology
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week.[16]
-
If required by the experimental design, fast the animals for 4-6 hours prior to tracer administration to reduce variability from food intake. Provide free access to water.
-
-
Tracer Preparation:
-
Prepare a stock solution of this compound in sterile PBS or water. The concentration should be calculated based on the desired dosage and the volume to be administered (typically 100-200 µL for a mouse).
-
Prepare a corresponding solution of unlabeled sodium butyrate for the control group.
-
-
Tracer Administration:
-
Gently restrain the mouse and administer the prepared this compound solution via oral gavage.
-
Record the exact time of administration for each animal.
-
-
Sample Collection:
-
At predetermined time points post-gavage, anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes.[23] Place on ice immediately.
-
Tissue Collection: Rapidly dissect the tissues of interest (e.g., colon, liver, brain, adipose tissue).[24] Rinse tissues with ice-cold PBS to remove any remaining blood. Blot dry and immediately flash-freeze in liquid nitrogen.[24]
-
-
Sample Processing and Storage:
-
Plasma: Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.[25] Aliquot the plasma into cryovials and store at -80°C.
-
Tissues: Store the flash-frozen tissues in cryovials at -80°C until metabolite extraction.
-
Proper and consistent sample handling is crucial to preserve the integrity of the metabolome.[26][27] Minimize freeze-thaw cycles.[23][26]
-
Metabolite Extraction and Analysis
The choice of metabolite extraction and analytical platform is critical for accurately measuring isotopic enrichment.
Metabolite Extraction
-
A common method for extracting polar metabolites from tissues and plasma is using a cold solvent mixture, such as 80:20 methanol:water or a combination of methanol, chloroform, and water.[27]
-
For tissues, homogenize the frozen tissue in the cold extraction solvent.
-
Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Collect the supernatant containing the metabolites.
-
The samples can then be dried under a stream of nitrogen or by lyophilization before derivatization (for GC-MS) or resuspension in a suitable solvent (for LC-MS).
Mass Spectrometry Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for analyzing SCFAs and other small, volatile metabolites.[28][29][30] Samples typically require derivatization to increase their volatility. The resulting mass spectra can be used to determine the mass isotopologue distribution of the metabolites, which reflects the number of ¹³C atoms incorporated.[31]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for a broader range of metabolites and does not always require derivatization.[32][33] High-resolution mass spectrometers are particularly powerful for separating and identifying labeled compounds.[8]
Data Analysis and Interpretation
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.
Calculating Isotopic Enrichment:
-
Correct for Natural Abundance: The natural abundance of ¹³C (approximately 1.1%) and other heavy isotopes must be subtracted from the raw MIDs to determine the true enrichment from the tracer.
-
Fractional Contribution: The fractional contribution (FC) of butyrate to a downstream metabolite can be calculated using the corrected MIDs. For example, if acetyl-CoA (a 2-carbon molecule) is derived from butyrate-13C4, it will appear as M+2. The FC can be estimated by the abundance of the M+2 isotopologue relative to the total pool of that metabolite.
Interpretation of Results:
-
High enrichment in TCA cycle intermediates (e.g., citrate, succinate, malate) in the colon: This would confirm that butyrate is a significant fuel source for the colonic epithelium.
-
Appearance of ¹³C in ketone bodies in the plasma and liver: This indicates that butyrate is being converted to ketones, which can then be used as an energy source by other tissues.
-
¹³C enrichment in fatty acids in adipose tissue: This would demonstrate that butyrate-derived carbons are being used for de novo lipogenesis.
-
Tracing ¹³C into acetyl groups on histones (requires specialized techniques): This would provide direct evidence of butyrate's contribution to histone acetylation in vivo.[11]
Conclusion
In vivo stable isotope tracing with this compound is a sophisticated and powerful technique that provides a dynamic window into the metabolic and signaling roles of this crucial microbial metabolite. By carefully designing experiments and employing robust analytical methods, researchers can gain deep insights into the intricate connections between diet, the gut microbiome, and host physiology. The protocols and considerations outlined in this guide provide a solid foundation for conducting successful and impactful studies in this exciting field.
References
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Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Retrieved from [Link]
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- Weiss, T., et al. (2012). Mass spectrometric identification of 13C-labeled metabolites during anaerobic propanoic acid oxidation. Helvetica Chimica Acta, 95(10), 1851-1859.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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- Papoutsakis, E. T., et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS, 121(41), e2409540121.
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ResearchGate. (n.d.). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo (A)... [Image]. Retrieved from [Link]
- Vande Velde, H., & Schoonjans, K. (2020). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias.
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- Hensley, C. T., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo.
- Bultman, S. J. (2018). Butyrate: A Double-Edged Sword for Health? The Journal of Nutrition, 148(2), 153-155.
- den Besten, G., et al. (2020). Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use. Obesity Reviews, 21(1), e12933.
- Bultman, S. J., et al. (2018). Butyrate Regulates Its Own Metabolic Fate as an HDAC inhibitor in Colorectal Cancer Cells. The FASEB Journal, 32(S1), lb394.
- NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube.
- Lorkiewicz, P. K., et al. (2019). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 9(9), 185.
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Application Notes & Protocols: Tracing the Dual Fates of Butyrate in Cellular Metabolism Using Sodium Butyrate-¹³C₄
Abstract
Sodium butyrate, a short-chain fatty acid (SCFA) produced by gut microbial fermentation, is a molecule of profound biological significance, acting as both a primary energy source for intestinal epithelial cells and a potent epigenetic modulator through its inhibition of histone deacetylases (HDACs). This dual functionality positions butyrate at the crossroads of cellular metabolism and gene regulation, making it a key target of study in fields ranging from gut health to oncology. The use of stable isotope-labeled Sodium butyrate-¹³C₄ provides an indispensable tool for researchers to precisely trace its metabolic fate, distinguishing its catabolic and signaling roles within the complex intracellular environment. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Sodium butyrate-¹³C₄ in cell culture for metabolic studies, detailing the underlying scientific principles, robust experimental design, step-by-step protocols, and data interpretation strategies.
The Scientific Foundation: Butyrate's Dichotomous Roles
Understanding the divergent roles of butyrate is critical to designing and interpreting tracer experiments. The metabolic state of the cell dictates which of butyrate's functions will predominate.
Butyrate as a Primary Energy Source
In healthy, differentiated colonocytes, butyrate is the preferred fuel source, providing upwards of 70-80% of the cell's energy requirements.[1][2] Upon transport into the cell, primarily via monocarboxylate transporters (MCT1 and SMCT1), butyrate is rapidly activated and catabolized within the mitochondria.[3][4]
The process involves:
-
Activation: Butyrate is converted to Butyryl-CoA.
-
β-Oxidation: Butyryl-CoA undergoes mitochondrial beta-oxidation to yield two molecules of Acetyl-CoA.
-
TCA Cycle Entry: Acetyl-CoA enters the tricarboxylic acid (TCA) cycle, generating ATP and reducing equivalents (NADH, FADH₂).[1][5]
Using Sodium butyrate-¹³C₄, the four ¹³C atoms can be traced as they are incorporated into Acetyl-CoA (becoming M+2 labeled) and subsequently into TCA cycle intermediates.
Butyrate as an Epigenetic Modulator
In many cancer cells, a metabolic shift known as the "Warburg effect" causes a preference for glucose metabolism (aerobic glycolysis) over oxidative phosphorylation.[3] This leads to reduced mitochondrial catabolism of butyrate, causing it to accumulate in the nucleus where it functions as an HDAC inhibitor.[3][6]
HDAC inhibition results in:
-
Histone Hyperacetylation: The acetylation of histone proteins is increased, leading to a more relaxed chromatin structure.[7]
-
Altered Gene Expression: The open chromatin allows for the transcription of previously silenced genes, including those involved in cell cycle arrest (e.g., p21), differentiation, and apoptosis (programmed cell death).[3][4][8]
This epigenetic activity is central to butyrate's anti-neoplastic effects.[9][10]
Principles of ¹³C Stable Isotope Tracing
Stable isotope tracing is a powerful technique to follow the journey of a molecule through metabolic networks. By replacing the naturally abundant carbon-12 (¹²C) with the heavier, non-radioactive isotope carbon-13 (¹³C), we can use mass spectrometry to detect and quantify the labeled molecule and its downstream metabolites.[11][12]
Sodium butyrate-¹³C₄ (Molecular Formula: ¹³C₄H₇NaO₂) has all four carbon atoms labeled.[13][14] This results in a mass shift of +4 atomic mass units (M+4) compared to its unlabeled counterpart. When it is metabolized to two molecules of Acetyl-CoA, each Acetyl-CoA will contain two ¹³C atoms (M+2). This distinct labeling pattern allows for unambiguous tracking through central carbon metabolism.[15]
Experimental Design Considerations
A well-designed experiment is crucial for obtaining meaningful and reproducible results.
Cell Line Selection
The choice of cell model is paramount and depends entirely on the research question.
-
To study energy metabolism: Use cells that readily oxidize butyrate, such as non-transformed colonic epithelial cells (e.g., NCM460) or differentiated Caco-2 cells.
-
To study HDAC inhibition and anti-cancer effects: Use colorectal cancer cell lines known to exhibit the Warburg effect, such as HCT116 or HT-29.[3][9]
-
Comparative studies: Using both a cancer and a non-transformed cell line in parallel can yield powerful insights into the differential effects of butyrate.
Tracer Concentration and Incubation Time
The optimal concentration and duration of labeling must be determined empirically for each cell line. Butyrate can affect cell proliferation and induce apoptosis, so it is vital to balance sufficient isotopic enrichment with cellular viability.[16][17]
| Parameter | Recommended Starting Range | Key Considerations |
| Tracer Concentration | 1 - 10 mM | - Physiological Relevance: Luminal concentrations in the colon can be 10-20 mM.[3] - Toxicity: Higher concentrations (>10 mM) can be cytotoxic to some cell lines. Perform a dose-response curve using unlabeled butyrate first. - Labeling Efficiency: Lower concentrations may not provide sufficient enrichment for detection. |
| Incubation Time | 4 - 24 hours | - Steady-State: For metabolic flux analysis (MFA), cells should reach an isotopic steady state, where the labeling of intracellular metabolites is stable. This often requires at least 8-12 hours.[18] - Short-term vs. Long-term: Shorter times (e.g., 4-8h) are suitable for tracking initial metabolic entry. Longer times (e.g., 24h) may be needed to observe effects on gene expression and cell fate. |
Essential Controls
To ensure the validity of your results, the following controls are non-negotiable:
-
Unlabeled Control: Cells grown in the presence of an identical concentration of unlabeled ("¹²C") sodium butyrate. This is essential for correcting for the natural abundance of ¹³C and identifying the unlabeled mass of each metabolite.
-
No Butyrate Control: Cells grown in standard medium without any added butyrate to establish a baseline metabolic profile.
-
Time Zero (T=0) Sample: A sample harvested immediately after adding the ¹³C₄-butyrate tracer. This confirms the background levels and ensures no immediate, non-metabolic conversion occurs.
Core Experimental Protocols
These protocols provide a framework for a typical ¹³C₄-butyrate tracing experiment.
Protocol: Cell Culture and Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for at least 24 hours.
-
Prepare Labeling Medium: Prepare fresh culture medium. Warm to 37°C. Dissolve Sodium butyrate-¹³C₄ (e.g., from Sigma-Aldrich or Cambridge Isotope Laboratories) directly into the medium to the desired final concentration (e.g., 5 mM).[13][19] Prepare parallel media for your unlabeled and no-butyrate controls.
-
Initiate Labeling: Aspirate the old medium from the cells. Gently wash the cell monolayer once with pre-warmed PBS. Add the appropriate labeling or control medium to each well.
-
Incubation: Return the plates to the 37°C, 5% CO₂ incubator for the desired labeling period (e.g., 8 hours).
-
Harvesting: Proceed immediately to metabolite extraction to quench enzymatic activity.
Protocol: Metabolite Extraction
This protocol is for the extraction of polar metabolites for LC-MS analysis.
-
Quenching and Rinsing: Place the culture plate on ice. Aspirate the labeling medium.
-
Immediate Wash: Quickly wash the cells with 1 mL of ice-cold 0.9% NaCl (saline solution) to remove extracellular tracer. Aspirate completely. This step must be done rapidly to prevent metabolite leakage.
-
Metabolite Extraction: Add 1 mL of ice-cold extraction solvent (80% methanol / 20% water) to each well.
-
Cell Lysis: Place the plate on a rocker or shaker at 4°C for 10 minutes to ensure complete cell lysis and metabolite extraction.
-
Collection: Scrape the cells from the bottom of the well using a cell scraper and transfer the entire cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the tubes at >15,000 x g for 15 minutes at 4°C to pellet protein and cell debris.
-
Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean tube. Be careful not to disturb the pellet.
-
Storage: Store the extracts at -80°C until analysis. For LC-MS analysis, samples are typically dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable injection solvent.[20]
Data Acquisition and Interpretation
Mass Spectrometry Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing ¹³C-labeled polar metabolites.[21][22]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurately resolving isotopologues.[20]
-
Method: A targeted or untargeted approach can be used. For targeted analysis, a list of expected metabolites (e.g., butyrate, citrate, succinate, malate, glutamate) and their corresponding M+0, M+2, M+4, etc., masses is created.
-
Data Analysis: Specialized software (e.g., MAVEN, IsoCor) is used to correct for the natural ¹³C abundance and calculate the fractional enrichment (the percentage of a metabolite pool that is labeled).[22][23]
Interpreting the Data
-
Intracellular Butyrate-¹³C₄: The detection of a prominent M+4 peak for butyrate confirms successful uptake of the tracer.
-
TCA Cycle Intermediates: The entry of ¹³C₂-Acetyl-CoA into the TCA cycle will produce labeled intermediates. The first turn of the cycle will generate M+2 citrate, M+2 α-ketoglutarate, M+2 succinate, and M+2 malate. Subsequent turns can lead to higher isotopologues (e.g., M+4). Observing these labeled species confirms that butyrate is being used as a fuel source.[24]
-
Fatty Acid Synthesis: Labeled ¹³C₂-Acetyl-CoA can also be exported from the mitochondria to the cytoplasm for de novo fatty acid synthesis. Detecting ¹³C labeling in fatty acids like palmitate would indicate this pathway is active.[15]
-
Lack of Labeling: If significant intracellular Butyrate-¹³C₄ is detected but there is minimal labeling in TCA intermediates, it suggests that butyrate is not being readily oxidized. This would be expected in highly glycolytic cancer cells and implies its primary role in that context is likely HDAC inhibition.[25]
Overall Experimental Workflow
The entire process, from planning to analysis, follows a systematic workflow.
References
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Valvassori, S. S., et al. (2013). Sodium butyrate reverses the inhibition of Krebs cycle enzymes induced by amphetamine in the rat brain. Journal of Neural Transmission. [Link]
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Han, J., et al. (2021). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. [Link]
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Leschelle, X., et al. (2000). Butyrate metabolism upstream and downstream acetyl-CoA synthesis and growth control of human colon carcinoma cells. European Journal of Biochemistry. [Link]
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Han, J., et al. (2020). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. ChemRxiv. [Link]
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Sanguinetti, E., et al. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. [Link]
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Nabavi, S., et al. (2022). Sodium butyrate in both prevention and supportive treatment of colorectal cancer. Frontiers in Oncology. [Link]
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Allen, D. K., et al. (2015). Quantification of Peptide m/z Distributions from ¹³C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
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Blouin, J. M., et al. (2011). Butyrate elicits a metabolic switch in human colon cancer cells by targeting the pyruvate dehydrogenase complex. ResearchGate. [Link]
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Siddiqui, M. T., & Cresci, G. A. M. (2021). The Immunomodulatory Functions of Butyrate. Journal of Inflammation Research. [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). High-resolution ¹³C metabolic flux analysis. Nature Protocols. [Link]
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Blouin, J. M., et al. (2011). Butyrate elicits a metabolic switch in human colon cancer cells by targeting the pyruvate dehydrogenase complex. International Journal of Oncology. [Link]
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Zhou, Z., et al. (2022). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry. [Link]
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Li, B., et al. (2022). Isotope Tracing and ¹³C-Butyrate Metabolic Flux Analysis In Vivo. ResearchGate. [Link]
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Blouin, J. M., et al. (2011). Butyrate elicits a metabolic switch in human colon cancer cells by targeting the pyruvate dehydrogenase complex. Semantic Scholar. [Link]
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Yuan, J., et al. (2020). Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Visualized Experiments. [Link]
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Antoniewicz, M. R. (2018). A guide to ¹³C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). ¹³C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology. [Link]
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Prasad, K. N. (1980). Effect of sodium butyrate on mammalian cells in culture: a review. In Vitro. [Link]
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Boren, J., et al. (2003). The stable isotope-based dynamic metabolic profile of butyrate-induced HT29 cell differentiation. The Journal of Biological Chemistry. [Link]
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Kruh, J. (1982). Effects of sodium butyrate, a new pharmacological agent, on cells in culture. Molecular and Cellular Biochemistry. [Link]
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Application Note: Quantitative Analysis of Sodium Butyrate-13C4 by NMR Spectroscopy
Introduction: The Significance of Sodium Butyrate-13C4 in Metabolic Research
Sodium butyrate, a short-chain fatty acid (SCFA), is a key product of microbial fermentation in the gut and plays a pivotal role in host-microbe interactions, serving as a primary energy source for colonocytes and exhibiting histone deacetylase (HDAC) inhibitory activity.[1] The stable isotope-labeled variant, this compound, provides a powerful tool for tracing the metabolic fate of butyrate in various biological systems, from cell cultures to preclinical models.[1][2] Its applications span across metabolomics, lipidomics, and MRI/MRS studies, enabling researchers to dissect complex metabolic pathways with high precision.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy offers a robust, quantitative, and non-destructive method for analyzing this compound, making it an invaluable technique in drug development and biomedical research.[4][5]
This application note provides a comprehensive guide to the preparation of various biological samples for the quantitative analysis of this compound using 13C NMR spectroscopy. The protocols detailed herein are designed to ensure sample integrity, minimize variability, and yield high-quality, reproducible data.
Core Principles of NMR Sample Preparation for Metabolomics
The primary objective of sample preparation for NMR-based metabolomics is to obtain a homogenous solution of the target analytes in a suitable deuterated solvent, free from interfering macromolecules and particulate matter.[6] Key considerations include:
-
Choice of Deuterated Solvent: Deuterated solvents are essential for NMR spectroscopy as they are "invisible" in 1H NMR spectra and provide a lock signal for the spectrometer to stabilize the magnetic field.[7][8] For aqueous samples, deuterium oxide (D2O) is the solvent of choice.[9]
-
pH Control: The chemical shifts of carboxylic acids, such as butyrate, are highly sensitive to pH changes.[10][11] Therefore, maintaining a stable and consistent pH across all samples is critical for accurate and reproducible results. This is typically achieved by using a buffered D2O solution.
-
Removal of Macromolecules: Proteins and lipids in biological samples can broaden NMR signals and obscure the signals of small molecule metabolites.[12] Various techniques, including protein precipitation with organic solvents (e.g., methanol, acetonitrile) or ultrafiltration, are employed to remove these interfering substances.[12][13]
-
Quantitative Accuracy: For quantitative NMR (qNMR), the addition of an internal standard of known concentration is crucial for accurate determination of analyte concentrations.[14][15][16] The internal standard should be chemically stable, soluble in the NMR solvent, and have a signal that does not overlap with the analyte signals.[17]
Experimental Workflow Overview
The general workflow for preparing biological samples for this compound analysis by NMR is depicted below. The specific steps will vary depending on the sample matrix.
Caption: General workflow for NMR sample preparation.
Detailed Protocols
Reagents and Materials
-
This compound (≥98% purity)[18]
-
Deuterium Oxide (D2O, 99.9%)[9]
-
Phosphate buffer components (e.g., Sodium Phosphate Monobasic, Sodium Phosphate Dibasic)
-
Internal Standard (e.g., TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt), DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid))[19]
-
Methanol (ice-cold, HPLC grade)[20]
-
Chloroform (HPLC grade)[21]
-
Water (HPLC grade)
-
NMR tubes (5 mm, high precision)[22]
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Lyophilizer (freeze-dryer)
-
pH meter
Preparation of NMR Buffer
A stable pH is critical for the analysis of carboxylic acids.[10] Prepare a phosphate buffer in D2O to maintain a consistent pH for all samples.
-
Buffer Composition: 100 mM Sodium Phosphate buffer in D2O, pH 7.4.
-
Internal Standard: Add a known concentration of an internal standard (e.g., 1 mM TSP) to the buffer. TSP serves as both a chemical shift reference (δ 0.00 ppm) and a concentration standard.[14]
-
pH Adjustment: To measure the pD of a D2O solution, add 0.4 to the reading from a standard pH meter calibrated with aqueous buffers.[9] Adjust the pD to 7.4 using NaOD or DCl.
-
Storage: Store the NMR buffer at 4°C.
| Component | Final Concentration | Purpose |
| Sodium Phosphate | 100 mM | pH buffering |
| TSP | 1 mM | Chemical shift reference and internal standard for quantification |
| D2O | 99.9% | NMR lock solvent |
| Sodium Azide (optional) | 0.02% (w/v) | Bacteriostatic agent |
Table 1: Recommended NMR Buffer Composition.
Protocol 1: Cell Culture (Adherent Cells)
This protocol is designed for the extraction of intracellular metabolites from adherent cell cultures. It is crucial to rapidly quench metabolism to get an accurate snapshot of the metabolic state.[23]
-
Media Removal: Aspirate the cell culture medium.
-
Washing: Quickly wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) to remove any remaining media.[24]
-
Metabolic Quenching and Cell Lysis: Add 1 mL of ice-cold (-20°C) methanol to each well (for a 6-well plate).[23][24] Incubate at -80°C for 15 minutes. This step simultaneously quenches metabolism and lyses the cells.[24]
-
Cell Scraping and Collection: Scrape the cells and the methanol into a pre-chilled microcentrifuge tube.[23]
-
Protein Precipitation: Centrifuge the cell lysate at 15,000 x g for 5 minutes at 4°C to pellet cell debris and precipitated proteins.[23]
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.[23]
-
Re-extraction (Optional but Recommended): To maximize metabolite recovery, add 0.5 mL of an 80:20 methanol:water mixture (pre-chilled to -20°C) to the cell pellet, vortex, and centrifuge again.[23] Combine the supernatants.
-
Lyophilization: Freeze the supernatant in liquid nitrogen and lyophilize to dryness using a speed vacuum concentrator.[23]
-
Reconstitution: Reconstitute the dried metabolite extract in a precise volume (e.g., 600 µL) of the prepared NMR buffer.
-
Sample Transfer: Vortex the reconstituted sample for 30 seconds to ensure homogeneity.[19][25] Transfer the sample to a 5 mm NMR tube.
Protocol 2: Plasma or Serum
For plasma and serum samples, the primary challenge is the removal of abundant proteins and lipids that can interfere with the NMR analysis.[12][13]
-
Protein Precipitation: In a microcentrifuge tube, add two volumes of ice-cold methanol to one volume of plasma or serum (e.g., 400 µL of methanol to 200 µL of plasma).[20]
-
Vortexing: Vortex the mixture vigorously for 30 seconds.[25]
-
Incubation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.[20]
-
Centrifugation: Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.[20]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Lyophilization: Freeze the supernatant in liquid nitrogen and lyophilize to dryness.[20]
-
Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 600 µL) of the prepared NMR buffer.
-
Sample Transfer: Vortex the sample and transfer it to a 5 mm NMR tube.
Protocol 3: Tissue Samples
Tissue samples require homogenization and a robust extraction procedure to release intracellular metabolites. The methanol/chloroform/water extraction method is widely used for its ability to separate polar and non-polar metabolites.[21][26][27]
-
Tissue Homogenization: Weigh a small piece of frozen tissue (e.g., 50-100 mg) and homogenize it in a pre-chilled mixture of methanol and water (e.g., 2:1 v/v) using a bead-based homogenizer or other suitable method.[27] It is critical to keep the sample frozen during this process to prevent metabolic degradation.[6]
-
Biphasic Extraction: Add chloroform to the homogenate to achieve a final methanol:chloroform:water ratio of 2:2:1.8 (v/v/v). Vortex thoroughly.
-
Phase Separation: Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. This will result in three layers: an upper aqueous/methanol layer containing polar metabolites, a lower chloroform layer with lipids, and a protein disk in between.
-
Aqueous Layer Collection: Carefully collect the upper aqueous layer containing the this compound.
-
Lyophilization: Freeze the collected aqueous phase in liquid nitrogen and lyophilize to dryness.
-
Reconstitution: Reconstitute the dried extract in a precise volume of the prepared NMR buffer.
-
Sample Transfer: Vortex and transfer the sample to a 5 mm NMR tube.
NMR Data Acquisition
For 13C NMR analysis of this compound, the following general acquisition parameters are recommended. These may need to be optimized for your specific instrument and sample concentration.
| Parameter | Recommended Setting | Rationale |
| Pulse Sequence | 1D 13C with proton decoupling | Simplifies the spectrum by removing 1H-13C coupling. |
| Acquisition Time (AQ) | 1-2 seconds | Determines the digital resolution of the spectrum. |
| Relaxation Delay (D1) | ≥ 5 x T1 of the slowest relaxing carbon | Ensures full relaxation of the nuclei for accurate quantification. A longer delay may be necessary. |
| Number of Scans (NS) | 64 - 1024 (or more) | Depends on the sample concentration. More scans improve the signal-to-noise ratio. |
| Temperature | 298 K (25°C) | Maintain a stable temperature for all samples. |
Table 2: Recommended 13C NMR Acquisition Parameters.
Data Processing and Quantification
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the TSP signal at 0.00 ppm.
-
Integration: Integrate the area of the 13C peaks corresponding to this compound and the internal standard (TSP).
-
Quantification: The concentration of this compound can be calculated using the following formula:
Cbutyrate = (Ibutyrate / Nbutyrate) * (NIS / IIS) * CIS
Where:
-
Cbutyrate = Concentration of this compound
-
Ibutyrate = Integral of the this compound peak
-
Nbutyrate = Number of carbons contributing to the integrated peak
-
NIS = Number of carbons of the internal standard
-
IIS = Integral of the internal standard peak
-
CIS = Concentration of the internal standard
-
Chemical Structure and 13C Labeling
The structure of this compound, with all four carbon atoms isotopically labeled, is shown below.
Caption: Structure of this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the preparation of various biological samples for the quantitative analysis of this compound by NMR spectroscopy. By adhering to these guidelines, researchers can obtain high-quality, reproducible data, enabling deeper insights into the metabolic roles of butyrate in health and disease. Careful attention to quenching, extraction, pH control, and the use of an appropriate internal standard are paramount for achieving accurate and reliable results.
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Application Notes & Protocols: Sodium Butyrate-¹³C₄ for Metabolic Flux Analysis in Cancer Cells
Introduction: Unraveling Cancer's Metabolic Maze
Cancer is characterized by profound alterations in cellular metabolism, a phenomenon famously observed by Otto Warburg and now recognized as a core hallmark of cancer.[1][2] Cancer cells reprogram their metabolic pathways to fuel rapid proliferation, sustain survival, and adapt to challenging tumor microenvironments.[3] Among the key metabolites influencing these pathways is butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the gut.[4] Butyrate exhibits a fascinating "metabolic paradox": it serves as a primary energy source for normal colonocytes, while in many cancer cells, it can inhibit proliferation and induce apoptosis.[5][6] This dual role makes butyrate a compelling molecule for cancer research.
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively map the intricate network of metabolic reactions within a cell.[7][8] By introducing a substrate labeled with a stable isotope like carbon-13 (¹³C), researchers can trace the path of carbon atoms through various metabolic pathways.[9][10] Sodium butyrate fully labeled with ¹³C on all four carbon atoms (Sodium Butyrate-¹³C₄) serves as an excellent tracer to investigate fatty acid oxidation (FAO) and its contribution to central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle.[11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using Sodium Butyrate-¹³C₄ in metabolic flux analysis of cancer cells.
Scientific Principles
The Role of Butyrate in Cancer Cell Metabolism
Butyrate's anti-cancer effects are multifaceted. It is a well-known histone deacetylase (HDAC) inhibitor, leading to epigenetic modifications that can alter gene expression, favoring cell differentiation and apoptosis.[4][12] From a metabolic standpoint, butyrate can influence several key pathways:
-
Warburg Effect Modulation: Many cancer cells exhibit a preference for aerobic glycolysis (the Warburg effect). Butyrate has been shown to counteract this by promoting oxidative phosphorylation (OXPHOS) and suppressing glycolysis.[5][13][14]
-
Energy Source: While cancer cells often favor glucose, some can utilize butyrate as an energy source through β-oxidation, which converts it into acetyl-CoA for entry into the TCA cycle.[1]
-
Signaling Molecule: Butyrate can act as a ligand for G-protein coupled receptors (GPCRs), such as GPR109a, triggering signaling cascades that can suppress tumor growth.[13]
¹³C Metabolic Flux Analysis (MFA)
¹³C-MFA is a quantitative method used to determine the rates (fluxes) of metabolic reactions within a cell.[8] The core principle involves:
-
Isotope Labeling: Cells are cultured in a medium where a specific substrate (e.g., glucose, glutamine, or in this case, butyrate) is replaced with its ¹³C-labeled counterpart.
-
Metabolic Incorporation: As cells metabolize the ¹³C-labeled substrate, the ¹³C atoms are incorporated into downstream metabolites.
-
Detection and Quantification: After a period of labeling, metabolites are extracted and analyzed using mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[9][15] The mass spectrometer detects the different mass isotopomers (molecules of the same metabolite with varying numbers of ¹³C atoms).
-
Flux Calculation: The measured mass isotopomer distributions (MIDs) are then used in computational models to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.[16][17]
Using Sodium Butyrate-¹³C₄ allows for the precise tracing of the carbon backbone of butyrate as it is metabolized, providing insights into the activity of fatty acid oxidation and its interplay with other central metabolic pathways.[11][18]
Visualizing the Metabolic Journey of ¹³C₄-Butyrate
The following diagram illustrates the entry of ¹³C₄-Butyrate into central carbon metabolism. Through the process of β-oxidation, the four labeled carbons of butyrate are converted into two molecules of acetyl-CoA, each containing two ¹³C atoms. This ¹³C₂-acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate, which will now contain two ¹³C atoms in its backbone. Subsequent turns of the cycle will further distribute these labeled carbons throughout the TCA cycle intermediates.
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Application & Protocol Guide: Unraveling Butyrate Metabolism in Gut Microbiota with Sodium Butyrate-13C4
Introduction: The Central Role of Butyrate in Gut Health
Butyrate, a four-carbon short-chain fatty acid (SCFA), stands as a cornerstone of a healthy gut microbiome and plays a pivotal role in host-microbe interactions.[1][2] Produced by the anaerobic fermentation of dietary fibers by specific gut commensals, butyrate is not merely a metabolic byproduct but an active signaling molecule with profound effects on intestinal and systemic health.[1][3][4] It serves as the primary energy source for colonocytes, reinforces the gut epithelial barrier, and exhibits potent immunomodulatory and anti-inflammatory properties.[2][4] Dysregulation in butyrate production is implicated in a range of pathologies, including inflammatory bowel disease (IBD), metabolic disorders, and even neurological conditions, making its study a critical endeavor in life sciences and drug development.[4][5][6]
This guide provides a comprehensive overview and detailed protocols for tracing the metabolic fate of butyrate within the complex gut microbial ecosystem using Sodium butyrate-13C4, a stable isotope-labeled tracer. Stable isotope probing (SIP) is a powerful technique that allows for the precise tracking of metabolic pathways without the hazards associated with radioisotopes.[7][8] By introducing ¹³C-labeled butyrate, researchers can follow the incorporation of these heavy carbon atoms into various downstream metabolites, bacterial biomass, and host molecules, thereby elucidating the intricate web of butyrate utilization, cross-feeding interactions, and its impact on host physiology.[9][10]
Part 1: Foundational Principles of Butyrate Metabolism and ¹³C Tracing
Butyrate Production Pathways in the Gut Microbiome
The synthesis of butyrate in the colon is predominantly carried out by Gram-positive anaerobic bacteria belonging to the phylum Firmicutes, such as Faecalibacterium prausnitzii, Eubacterium rectale, and Roseburia species.[11][12] These bacteria employ several key metabolic pathways to convert dietary carbohydrates and other substrates into butyrate.[13][14][15] The primary pathways include:
-
The Acetyl-CoA Pathway: This is the most common route, where two molecules of acetyl-CoA, derived from glycolysis, are condensed to form butyryl-CoA, which is then converted to butyrate.[13]
-
The Glutarate, 4-aminobutyrate, and Lysine Pathways: These alternative pathways utilize amino acids as precursors for butyrate synthesis, highlighting the metabolic versatility of the gut microbiota.[5][14][15]
A crucial aspect of butyrate production is the phenomenon of metabolic cross-feeding , where the metabolic products of one bacterial species serve as substrates for another.[11][12][16][17] For instance, acetate and lactate produced by Bifidobacterium species can be utilized by butyrate producers to synthesize butyrate.[12][16]
The Logic of Stable Isotope Tracing with this compound
Stable isotope tracing leverages the use of non-radioactive isotopes, such as ¹³C, to label a molecule of interest. This compound is synthesized with all four carbon atoms as the heavier ¹³C isotope. When introduced into a biological system, this labeled butyrate is metabolized alongside its unlabeled counterpart. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can differentiate between molecules containing ¹²C and those enriched with ¹³C based on their mass-to-charge ratio or nuclear spin properties, respectively.[18][19][20] This allows for the precise quantification of the labeled atoms' incorporation into various downstream compounds, providing a dynamic view of metabolic fluxes.[9][21]
Part 2: Experimental Design & Protocols
Experimental Workflow Overview
A typical experiment to trace butyrate metabolism using this compound involves several key stages, from initial sample collection to final data analysis. The specific design will depend on the research question, whether it's an in vitro fermentation study, an animal model, or a human clinical trial.
Caption: A generalized workflow for tracing butyrate metabolism using this compound.
Detailed Protocol: In Vitro Fecal Fermentation
This protocol outlines a method for assessing the metabolic fate of butyrate in a complex microbial community from fecal samples.
Materials:
-
Fresh fecal samples from healthy donors.
-
Anaerobic chamber or workstation.
-
Sterile, anaerobic phosphate-buffered saline (PBS).
-
This compound (99 atom % ¹³C).
-
Sterile, anaerobic fermentation medium (e.g., basal medium supplemented with a carbon source).
-
Centrifuge tubes.
-
Quenching solution (e.g., ice-cold methanol).
-
Internal standards for quantification.
Protocol:
-
Fecal Slurry Preparation:
-
Immediately after collection, transfer fresh fecal samples into an anaerobic chamber.[22]
-
Homogenize the fecal sample in anaerobic PBS at a 1:10 (w/v) ratio to create a fecal slurry.
-
-
Incubation:
-
In the anaerobic chamber, dispense the fecal slurry into sterile Hungate tubes or serum bottles containing the anaerobic fermentation medium.[23]
-
Spike the cultures with a known concentration of this compound (e.g., 1-5 mM). Include control cultures without the labeled butyrate.
-
Incubate the cultures at 37°C for a defined period (e.g., 24-48 hours). Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours) to capture the dynamics of butyrate metabolism.
-
-
Sample Quenching and Extraction:
-
At each time point, rapidly quench the metabolic activity by adding an aliquot of the culture to ice-cold methanol.[23]
-
Centrifuge the quenched samples to pellet the bacterial cells and debris.
-
Separate the supernatant (for extracellular metabolites) and the cell pellet (for intracellular metabolites and biomass).
-
Perform metabolite extraction from both fractions using appropriate solvents (e.g., a mixture of methanol, chloroform, and water).
-
Detailed Protocol: In Vivo Animal Studies
This protocol provides a framework for tracing butyrate metabolism in a mouse model.
Materials:
-
Experimental animals (e.g., C57BL/6 mice).
-
This compound solution for oral gavage or intraperitoneal injection.
-
Metabolic cages for sample collection (optional).
-
Anesthesia and surgical tools for tissue collection.
-
Liquid nitrogen for snap-freezing tissues.
Protocol:
-
Acclimatization and Dosing:
-
Acclimatize animals to the experimental conditions.
-
Administer a single dose of this compound via oral gavage or injection. The dose will depend on the specific research question and should be determined in pilot studies.
-
-
Sample Collection:
-
Metabolite Extraction:
-
Homogenize frozen tissues in appropriate extraction solvents.
-
Follow a similar extraction procedure as described for the in vitro protocol to separate metabolites.
-
Part 3: Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds, including SCFAs.[25][26][27]
Sample Preparation and Derivatization:
-
For GC-MS analysis, SCFAs typically require derivatization to increase their volatility.[26] Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or pentafluorobenzyl bromide (PFBBr).[18][26]
-
The choice of derivatization agent is critical to avoid signal overlap with the analytes of interest.[26]
Instrumentation and Data Acquisition:
-
A typical GC-MS system consists of a gas chromatograph for separating the analytes and a mass spectrometer for detection and quantification.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect the mass-to-charge ratios of the unlabeled (M+0) and labeled (M+4 for butyrate-13C4) analytes.
Table 1: Example GC-MS Parameters for Butyrate Analysis
| Parameter | Setting | Rationale |
| GC Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) | Provides good separation of derivatized SCFAs. |
| Injection Mode | Splitless | Maximizes sensitivity for low-concentration analytes. |
| Oven Program | Start at 60°C, ramp to 280°C | Optimizes separation of different SCFAs. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization method for GC-MS. |
| MS Acquisition | Selected Ion Monitoring (SIM) | Enhances sensitivity and specificity for target analytes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about metabolites.[19][28][29] ¹³C-NMR is particularly useful for tracing stable isotopes as it directly detects the ¹³C nucleus.[19][30][31]
Sample Preparation:
-
NMR samples are typically prepared by dissolving the extracted metabolites in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP).
Data Acquisition and Analysis:
-
¹H-NMR and ¹³C-NMR spectra are acquired on a high-field NMR spectrometer.
-
The presence of ¹³C-labeled metabolites can be identified by the characteristic splitting patterns in the ¹H spectrum (due to ¹H-¹³C coupling) and by direct detection in the ¹³C spectrum.[32]
Part 4: Data Analysis and Interpretation
Isotopologue Distribution Analysis
The primary output of the MS analysis is the relative abundance of different isotopologues (molecules of the same compound that differ in their isotopic composition). By comparing the isotopologue distribution in the samples exposed to this compound with the natural abundance in control samples, the degree of ¹³C enrichment in each metabolite can be calculated.
Tracing Butyrate's Metabolic Fate
The enrichment of ¹³C in various downstream metabolites provides direct evidence of their origin from butyrate. For example, the detection of ¹³C-labeled acetyl-CoA or intermediates of the tricarboxylic acid (TCA) cycle would indicate that butyrate is being utilized as an energy source.[9][21] The incorporation of ¹³C into other SCFAs, such as propionate or acetate, can reveal pathways of interconversion and cross-feeding among different bacterial species.
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Experimental Design for Animal Studies Using Sodium Butyrate-13C4: Application Notes and Protocols
Introduction: Unraveling Butyrate's Metabolic and Epigenetic Journey
Sodium butyrate, a short-chain fatty acid (SCFA) primarily produced by microbial fermentation of dietary fiber in the colon, stands at a critical intersection of host-microbiome interactions, metabolism, and epigenetic regulation.[1] It serves as the principal energy source for colonocytes, enhances gut barrier integrity, and exhibits potent anti-inflammatory and anti-cancer properties.[2][3][4] A key mechanism underlying many of these effects is its ability to inhibit histone deacetylases (HDACs), leading to histone hyperacetylation and subsequent alterations in gene expression.[5][6][7]
To dissect the precise metabolic fate and functional implications of butyrate in vivo, stable isotope tracing using Sodium butyrate-13C4 offers an unparalleled approach.[1] By replacing the naturally abundant ¹²C atoms with the heavy isotope ¹³C at all four carbon positions, researchers can meticulously track the journey of butyrate and its metabolites through various tissues and biochemical pathways. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust animal studies using this compound. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and offer guidance on data interpretation, ensuring scientific integrity and reproducibility.
Part 1: The Scientific Foundation - Why Use this compound?
The decision to employ a stable isotope-labeled compound like this compound is rooted in the need to distinguish the exogenously administered butyrate from the endogenous pool produced by the gut microbiota. This distinction is critical for accurately assessing:
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) of orally or systemically administered butyrate. Given butyrate's rapid metabolism, with a reported half-life of less than 5 minutes in mice, precise tracking is essential.[8][9][10]
-
Metabolic Flux Analysis: Quantifying the contribution of butyrate to central energy pathways. Butyrate is catabolized to acetyl-CoA, which can then enter the Krebs cycle or be used for the synthesis of fatty acids and other biomolecules.[3][11] Stable isotope tracing allows for the measurement of ¹³C enrichment in these downstream metabolites.[12]
-
Epigenetic Modifications: Directly demonstrating the incorporation of butyrate-derived carbon into the acetyl groups of histones.[3][5] This provides definitive evidence linking butyrate metabolism to the epigenetic landscape of the cell.
Key Signaling Pathways Influenced by Butyrate
Understanding the pathways butyrate influences is crucial for designing experiments with relevant endpoints. Butyrate's effects are mediated through several mechanisms:
-
HDAC Inhibition: This is the most studied effect, leading to the hyperacetylation of histones and subsequent changes in the expression of genes involved in cell cycle arrest (e.g., p21), apoptosis, and differentiation.[5][13]
-
G-Protein-Coupled Receptor (GPCR) Activation: Butyrate acts as a ligand for GPCRs such as GPR41, GPR43, and GPR109A, which are involved in modulating immune responses and gut homeostasis.[3][14]
-
Metabolic Regulation: By providing a readily available energy source, butyrate influences cellular metabolic pathways, including the inhibition of cancer cell glycolysis (the Warburg effect) and the promotion of oxidative phosphorylation.[15]
-
Inflammatory Pathways: Butyrate can suppress pro-inflammatory signaling pathways such as NF-κB and STAT3.[11]
Below is a diagram illustrating the primary mechanisms of butyrate action.
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Navigating the Metabolic Maze: A Senior Application Scientist's Guide to Sodium Butyrate-13C4 Administration in Preclinical Models
Abstract
Sodium Butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the gut, is a molecule of immense interest for its pleiotropic effects, including histone deacetylase (HDAC) inhibition and serving as a key energy source for colonocytes.[1][2] The use of isotopically labeled Sodium Butyrate-13C4 allows researchers to meticulously trace its metabolic fate in vivo, providing invaluable insights into cellular metabolism, gut health, and the microbiota-host axis.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary administration routes for this compound in preclinical rodent models. We delve into the nuances of oral gavage, intravenous, and intraperitoneal injections, offering not just step-by-step protocols but also the critical rationale behind selecting the appropriate route to achieve specific experimental objectives.
Introduction: The Significance of this compound in Metabolic Research
This compound is a stable, non-radioactive, isotopically labeled form of sodium butyrate where all four carbon atoms are replaced with the heavy isotope, carbon-13.[4] This labeling enables the precise tracking of butyrate's journey through various metabolic pathways using mass spectrometry-based techniques.[1][3] Key research applications include:
-
Metabolic Flux Analysis: Quantifying the contribution of butyrate to the tricarboxylic acid (TCA) cycle and other metabolic pathways.[5][6]
-
Histone Acetylation Dynamics: Directly observing the incorporation of butyrate-derived acetyl groups into histones, linking gut microbial metabolites to epigenetic regulation.[1]
-
Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of orally or systemically administered butyrate.[7][8]
-
Microbiota-Host Interactions: Elucidating the metabolic interplay between gut bacteria and host tissues.[1]
The choice of administration route is a critical experimental parameter that dictates the pharmacokinetic profile of this compound and, consequently, the biological questions that can be addressed.
Choosing the Right Path: A Comparative Analysis of Administration Routes
The selection of an administration route should be a deliberate decision based on the specific scientific question. The primary routes for preclinical rodent studies are oral gavage, intravenous injection, and intraperitoneal injection.
| Administration Route | Primary Advantage | Primary Disadvantage | Ideal For Studying |
| Oral Gavage (PO) | Mimics physiological route of absorption for gut-derived butyrate. | First-pass metabolism in the gut and liver can reduce systemic bioavailability.[9] | Gut health, microbiota-host interactions, first-pass metabolism, oral drug delivery systems.[10][11][12] |
| Intravenous (IV) | 100% bioavailability, rapid and precise systemic delivery. | Bypasses the gastrointestinal tract, technically more demanding.[7][13] | Systemic effects of butyrate, pharmacokinetics (clearance, volume of distribution), bypassing gut metabolism.[7][14] |
| Intraperitoneal (IP) | Easier to perform than IV, rapid absorption into systemic circulation. | Potential for injection into abdominal organs, may cause peritonitis.[15][16] | Systemic administration when IV access is difficult, rapid systemic effect is desired.[17][18] |
Experimental Protocols: A Step-by-Step Guide
3.1. Preparation of this compound Solutions
Prior to any in vivo administration, proper preparation of the dosing solution is paramount.
-
Solubility: Sodium Butyrate is soluble in water and phosphate-buffered saline (PBS).[19] A common solvent is sterile 0.9% saline.[20]
-
Stability: Aqueous solutions of sodium butyrate are susceptible to microbial contamination and are not recommended for storage for more than one day.[2][19][21] It is best practice to prepare solutions fresh for each experiment.
-
Sterilization: For parenteral routes (IV and IP), the solution must be sterile. This can be achieved by filtration through a 0.22 µm filter.
-
Concentration: The concentration should be calculated to deliver the desired dose in an appropriate volume for the chosen route and animal model.
3.2. Oral Gavage (PO) Administration
Oral gavage ensures the precise delivery of a known quantity of this compound directly into the stomach.[22][23]
Rationale: This route is ideal for studying the effects of butyrate on the gastrointestinal tract and for mimicking the natural absorption of butyrate produced by the gut microbiota.
Protocol:
-
Animal Restraint: Properly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line.
-
Gavage Needle Selection: Choose a gavage needle (feeding needle) of the appropriate size for the animal. For mice, a 20-22 gauge, 1.5-inch curved needle with a ball tip is common. For rats, an 18-20 gauge, 2-3 inch needle is typically used.
-
Measurement: Measure the distance from the corner of the animal's mouth to the last rib to estimate the length of the esophagus and avoid stomach perforation. Mark this length on the gavage needle.
-
Administration: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus until the marked depth is reached. Administer the this compound solution slowly and steadily.
-
Withdrawal and Observation: Withdraw the needle gently and return the animal to its cage. Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.[23]
Dosage Considerations: Doses for oral gavage in mice can range from 160 mg/kg to 5 g/kg.[7][24][25]
dot
Caption: Workflow for Oral Gavage Administration.
3.3. Intravenous (IV) Injection
IV injection delivers this compound directly into the systemic circulation, ensuring 100% bioavailability and rapid distribution.
Rationale: This route is essential for pharmacokinetic studies and for investigating the systemic effects of butyrate, independent of gut absorption and metabolism.
Protocol (Lateral Tail Vein):
-
Animal Warming: Warm the animal under a heat lamp or by immersing its tail in warm water (around 40-45°C) to dilate the tail veins, making them more visible and accessible.[15]
-
Restraint: Place the animal in a suitable restraint device that allows access to the tail.
-
Vein Identification: Identify one of the lateral tail veins.
-
Needle Insertion: Using a small gauge needle (27-30G for mice), insert the needle, bevel up, into the vein at a shallow angle.[23]
-
Confirmation: A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Injection: Inject the this compound solution slowly. If resistance is felt or a bleb forms, the needle is not in the vein.[15] In such a case, withdraw the needle, apply pressure to stop any bleeding, and attempt the injection in a more proximal location or the other vein.
-
Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Observation: Return the animal to its cage and monitor for any adverse reactions.
Dosage Considerations: Intravenous doses in mice typically range from 0.31 to 1.25 g/kg.[7][8] For rats, a dose of 500 mg/kg has been reported.[7]
dot
Caption: Intravenous Injection Workflow with Verification Step.
3.4. Intraperitoneal (IP) Injection
IP injection is a common method for administering substances to rodents, offering rapid absorption into the systemic circulation.
Rationale: This route is often used as an alternative to IV injection when venous access is challenging. It provides systemic delivery, though absorption can be more variable than with IV administration.
Protocol:
-
Animal Restraint: Securely restrain the mouse or rat to expose the abdomen.
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[26][27][28]
-
Needle Insertion: Tilt the animal's head downwards to help displace the abdominal organs. Insert a 25-27G needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[26]
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated.
-
Injection: If aspiration is clear, inject the this compound solution.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Observation: Monitor the animal for any signs of discomfort or adverse effects. Repeated IP injections should be alternated between the left and right lower quadrants.[22]
Dosage Considerations: Doses for intraperitoneal injection in rats have been reported at 100 mg/kg.[18]
dot
Caption: Logical Flow for Intraperitoneal Injection.
Pharmacokinetic Profiles: What to Expect
The route of administration profoundly impacts the plasma concentration and kinetics of butyrate.
| Parameter | Oral Gavage (PO) | Intravenous (IV) |
| Bioavailability | Variable, subject to first-pass metabolism | 100% |
| Time to Peak Concentration (Tmax) | ~15 minutes in mice | Immediate |
| Peak Plasma Concentration (Cmax) | Dose-dependent, e.g., ~9 mM in mice with 5 g/kg sodium butyrate.[7] | Higher than PO for equivalent doses, e.g., 10.5-17.7 mM in mice with 1.25 g/kg.[7] |
| Duration Above 1 mM | ~90 minutes in mice (5 g/kg)[7] | ~20-30 minutes in mice (1.25 g/kg)[7] |
| Elimination | Exhibits non-linear, saturable elimination.[7][8] | Follows a one-compartment model with saturable elimination.[7][8] |
Note: These values are approximate and can vary based on species, dose, and experimental conditions.
Butyrate has a very short half-life in plasma, often less than 5 minutes in mice and rabbits, highlighting its rapid metabolism.[29][30]
Conclusion: Synthesizing Strategy and Technique
The successful application of this compound in preclinical research hinges on the thoughtful selection and meticulous execution of the administration protocol. For studies focused on gut physiology and the metabolic fate of luminally-derived butyrate, oral gavage is the route of choice. To understand the systemic effects of butyrate and to perform precise pharmacokinetic analyses, intravenous injection is indispensable. Intraperitoneal injection serves as a practical alternative for systemic administration. By understanding the causal relationships between the administration route, the resulting pharmacokinetic profile, and the biological question at hand, researchers can design robust experiments that yield clear, interpretable data in the fascinating field of SCFA metabolism.
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Di Sabatino, A., et al. (2005). A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon. Alimentary Pharmacology & Therapeutics. [Link]
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Intraperitoneal Injection in the Mouse - Research Animal Training. [Link]
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Application of Sodium Butyrate-¹³C₄ in Studying Neurodegenerative Diseases
An In-depth Technical Guide
Abstract
Neurodegenerative diseases (NDDs) such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. Emerging evidence highlights the complex interplay between genetic predisposition, metabolic dysregulation, and environmental factors, including the gut microbiome. Sodium butyrate (NaB), a short-chain fatty acid (SCFA) produced by gut microbial fermentation, has garnered significant attention for its neuroprotective properties. The use of stable isotope-labeled Sodium Butyrate-¹³C₄ provides an invaluable tool for researchers to precisely trace its metabolic fate, quantify its contribution to cerebral bioenergetics, and elucidate its mechanisms of action in the central nervous system (CNS). This guide offers a comprehensive overview, detailed protocols, and expert insights for leveraging Sodium Butyrate-¹³C₄ in NDD research, aimed at researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale for Using Sodium Butyrate-¹³C₄
Sodium butyrate is a pleiotropic molecule with well-documented therapeutic potential.[1] Its primary mechanisms relevant to neurodegeneration include:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs, enzymes that remove acetyl groups from histones.[2][3] By inhibiting HDACs, butyrate promotes a more open chromatin structure, facilitating the transcription of genes involved in neurogenesis, synaptic plasticity, and cell survival.[4][5][6] Dysregulation of histone acetylation has been implicated in the pathology of several NDDs.[7][8]
-
Modulation of the Gut-Brain Axis: The gut microbiome is significantly altered in patients with NDDs like Parkinson's disease, often resulting in reduced levels of butyrate-producing bacteria.[9][10] Butyrate is crucial for maintaining intestinal barrier integrity, reducing peripheral inflammation, and modulating microglia activation in the brain, thereby mitigating neuroinflammation—a key pathological feature of NDDs.[11][12][13][14]
-
Cerebral Energy Metabolism: While glucose is the brain's primary fuel, other substrates can be utilized. Butyrate can cross the blood-brain barrier and serve as an alternative energy source for neurons and glial cells.[15][16]
The use of Sodium Butyrate-¹³C₄ , where all four carbon atoms are the heavy ¹³C isotope, allows for the unambiguous tracing of its journey from administration to its incorporation into various downstream metabolites within the brain and other tissues.[17][18] This stable isotope tracing (SIT) approach, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides dynamic, quantitative data on pathway flux that cannot be obtained from static metabolite measurements alone.[19][20]
Key Mechanisms & Pathways
Epigenetic Regulation via HDAC Inhibition
Butyrate's ability to inhibit Class I and IIa HDACs leads to the hyperacetylation of histones (e.g., H3 and H4). This epigenetic modification neutralizes the positive charge of lysine residues on histone tails, relaxing chromatin and increasing the accessibility of transcription factors to gene promoters. This can restore the expression of neuroprotective genes, such as Brain-Derived Neurotrophic Factor (BDNF), which are often suppressed in NDDs.[5][21]
Metabolic Fate of Butyrate in the Brain
Once it crosses the blood-brain barrier, ¹³C₄-Butyrate is converted to ¹³C₄-Butyryl-CoA and subsequently to two molecules of ¹³C₂-Acetyl-CoA. This ¹³C₂-Acetyl-CoA can then enter the Tricarboxylic Acid (TCA) cycle. By tracking the ¹³C label through TCA cycle intermediates (e.g., citrate, succinate, malate) and associated amino acids (e.g., glutamate, glutamine, GABA), researchers can quantify the contribution of butyrate to neuronal and glial energy metabolism.[22][23]
Experimental Applications and Protocols
In Vivo Stable Isotope Tracing in NDD Animal Models
This application is designed to assess the biodistribution, pharmacokinetics, and metabolic impact of butyrate in a whole-organism context, for instance, in transgenic mouse models of Alzheimer's (e.g., 5xFAD) or Parkinson's (e.g., MPTP-induced).[11][24][25]
Protocol 3.1.1: Oral Gavage Administration in Mice
-
Preparation: Dissolve Sodium Butyrate-¹³C₄ in sterile phosphate-buffered saline (PBS) or water. A typical concentration is 20-50 mg/mL. Ensure complete dissolution.
-
Animal Handling: Acclimatize animals to handling and the gavage procedure for several days to minimize stress-induced metabolic changes. Fasting (4-6 hours) may be required depending on the experimental goal to ensure consistent baseline metabolism.
-
Administration: Administer the solution via oral gavage using a ball-tipped feeding needle. The volume should not exceed 10 mL/kg body weight.
-
Tissue Collection: At predetermined time points post-administration (e.g., 30, 60, 120 minutes), euthanize the animals via an approved method (e.g., cervical dislocation followed by decapitation).
-
Sample Processing: Rapidly dissect tissues of interest (e.g., brain, cecum, liver, blood). For brain tissue, specific regions like the hippocampus or cortex can be isolated.[26] Immediately flash-freeze tissues in liquid nitrogen to quench metabolic activity. Collect blood in EDTA-coated tubes and centrifuge to obtain plasma. Store all samples at -80°C until extraction.
Table 1: Recommended Dosing for In Vivo Studies
| Animal Model | Disease Focus | Sodium Butyrate-¹³C₄ Dose | Administration Route | Study Duration | Reference |
|---|---|---|---|---|---|
| 5xFAD Mice | Alzheimer's Disease | 5-15 mg/kg/day | Diet Supplement | 12 weeks | [24][25][27] |
| APPPS1-21 Mice | Alzheimer's Disease | 200 mg/kg/day | Drinking Water | 4 weeks | [7][8] |
| MPTP-induced Mice | Parkinson's Disease | 100 mg/kg/day | Oral Gavage | 21 days | [11][14] |
| 6-OHDA-induced Rats | Parkinson's Disease | 150-300 mg/kg/day | Intraperitoneal (i.p.) | 14 days |[5] |
Note: Doses for labeled compounds in acute tracing studies may be higher (e.g., a single bolus of 1-2 g/kg) to ensure detectable enrichment.
In Vitro Tracing in Neuronal and Glial Cell Cultures
This application allows for cell-type-specific investigation of butyrate metabolism, removing the complexity of systemic metabolism. It is ideal for studying neuron-glia metabolic interactions.[17][28]
Protocol 3.2.1: Isotope Labeling in Primary Astrocytes
-
Cell Culture: Plate primary astrocytes or a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in appropriate culture vessels and grow to ~80% confluency.[29][30]
-
Medium Preparation: Prepare a labeling medium. This is typically a base medium (e.g., DMEM) lacking standard glucose and glutamine, to which you will add your desired concentrations of unlabeled substrates and Sodium Butyrate-¹³C₄.
-
Labeling: Aspirate the standard culture medium, wash cells once with sterile PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for a defined period. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended to capture the dynamics of label incorporation.
-
Harvesting: To harvest, place the culture dish on ice, aspirate the medium, and wash cells rapidly 2-3 times with ice-cold saline to remove extracellular label.
-
Metabolite Extraction: Immediately add an ice-cold extraction solvent (e.g., 80:20 Methanol:Water) to the plate. Scrape the cells and collect the cell lysate/solvent mixture. Vortex thoroughly and centrifuge at high speed to pellet protein and cell debris. Collect the supernatant for analysis. Store at -80°C.
Table 2: Recommended Concentrations for In Vitro Studies
| Cell Type | Objective | Sodium Butyrate-¹³C₄ Conc. | Incubation Time | Notes | Reference |
|---|---|---|---|---|---|
| SH-SY5Y Neuroblastoma | Neuroprotection Assay | 0.5 - 5 mM | 24 - 48 hours | Often used to model neurotoxicity and apoptosis.[29] | [3][31] |
| Primary Microglia | Anti-inflammatory Effects | 0.1 - 10 mM | 24 - 72 hours | High concentrations (>5 mM) may affect cell viability.[32] | [33] |
| Primary Cortical Neurons | Metabolic Flux Analysis | 100 - 500 µM | 1 - 24 hours | Neurons are sensitive; monitor for toxicity. | [17] |
| Primary Astrocytes | Glial Metabolism | 250 µM - 2 mM | 1 - 24 hours | Astrocytes readily metabolize SCFAs. |[15][28] |
Sample Analysis and Data Interpretation
The accurate quantification of ¹³C enrichment is critical for meaningful results. Mass spectrometry is the preferred analytical platform.
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for separating and detecting polar metabolites from the TCA cycle and amino acid metabolism.
Protocol 4.1.1: Metabolite Analysis
-
Sample Preparation: Dry the metabolite extracts from Protocols 3.1.1 or 3.2.1 under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for your chromatography method (e.g., 50:50 Acetonitrile:Water).
-
Chromatography: Use a column designed for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase column.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for detecting most TCA cycle intermediates and amino acids. Acquire data in full scan mode to observe all isotopologues (M+0, M+1, M+2, etc.) of a given metabolite.
-
Quantification: The relative abundance of each isotopologue is determined by integrating the area under the curve for each mass peak. The data must be corrected for the natural abundance of ¹³C (~1.1%).[19][34]
Data Interpretation
-
Fractional Enrichment: This represents the percentage of a metabolite pool that contains one or more ¹³C atoms from the tracer. It is a direct measure of the contribution of butyrate to the synthesis of that metabolite.
-
Isotopologue Distribution: The pattern of ¹³C labeling (e.g., M+2 vs. M+4 in citrate) provides detailed information about the specific metabolic pathways that are active. For example, the entry of ¹³C₂-Acetyl-CoA into the TCA cycle will initially produce M+2 citrate. Subsequent turns of the cycle will generate M+3, M+4, and other isotopologues.
-
Metabolic Flux Analysis (MFA): For advanced studies, the fractional enrichment data can be used in computational models to calculate the actual rates (fluxes) of biochemical reactions, providing the most comprehensive understanding of metabolic changes.[23]
Conclusion
Sodium Butyrate-¹³C₄ is a powerful research tool that moves beyond demonstrating the phenomenological effects of butyrate to revealing its precise molecular journey and metabolic impact within the complex environment of the brain. By combining stable isotope tracing with robust in vivo and in vitro models of neurodegeneration, researchers can gain unprecedented insights into the interplay between gut-derived metabolites, epigenetic regulation, and cerebral bioenergetics. These studies are essential for validating the therapeutic potential of butyrate and for developing novel, targeted strategies to combat neurodegenerative diseases.
References
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Troubleshooting & Optimization
Technical Support Center: Sodium Butyrate-¹³C₄ Metabolic Tracing Experiments
Welcome to the technical support center for Sodium Butyrate-¹³C₄ metabolic tracing experiments. As a Senior Application Scientist, I have compiled this guide to address common challenges and provide practical, field-proven solutions to help you navigate the complexities of your research. This resource is designed for researchers, scientists, and drug development professionals engaged in metabolic studies.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions and explaining the underlying principles.
Cell Culture and Labeling Issues
Question: My cells are showing signs of toxicity (e.g., reduced viability, altered morphology) after adding Sodium Butyrate-¹³C₄. What's going on and how can I fix it?
Answer:
Sodium butyrate, while a valuable metabolic tracer, is also a histone deacetylase (HDAC) inhibitor that can induce cell cycle arrest, differentiation, and even apoptosis, particularly at higher concentrations.[1][2][3][4] The observed toxicity is likely a result of these biological activities, rather than an isotopic effect of the ¹³C₄ label.
Troubleshooting Steps:
-
Optimize Tracer Concentration: The most critical step is to determine the optimal, non-toxic concentration of Sodium Butyrate-¹³C₄ for your specific cell line.
-
Recommendation: Perform a dose-response curve, testing a range of concentrations (e.g., 0.1 mM to 10 mM).[5][6][7] Monitor cell viability (using assays like MTT or Trypan Blue exclusion) and morphology over your intended experimental timeline (e.g., 24, 48, 72 hours).
-
Causality: Lower concentrations (e.g., 0.5 mM to 2.5 mM) are often sufficient for metabolic tracing without causing significant cell death in many cell lines.[6][8] Higher concentrations (>5 mM) are more likely to induce cytotoxic effects.[3]
-
-
Acclimatize Your Cells: Some cell lines may be sensitive to the sudden introduction of butyrate.
-
Recommendation: Gradually introduce the Sodium Butyrate-¹³C₄ to the culture medium over a period of several hours.
-
Causality: This allows the cells to adapt to the presence of the new substrate and potential metabolic shifts.
-
-
Consider the Cell Line: The effects of butyrate are highly cell-type dependent.[1][2]
-
Control for Butyrate's Biological Effects:
Question: I'm not seeing significant incorporation of the ¹³C label into my downstream metabolites. What are the possible reasons?
Answer:
Low isotopic enrichment can be a frustrating issue. The problem can stem from several factors, including tracer stability, cellular uptake and metabolism, or issues with the experimental setup.
Troubleshooting Steps:
-
Verify Tracer Stability and Handling:
-
Recommendation: Prepare fresh stock solutions of Sodium Butyrate-¹³C₄ for each experiment. While the crystalline solid is stable for years at room temperature, aqueous solutions are not recommended for storage for more than a day.[10][11] Butyrate in solution can be metabolized by contaminating microorganisms or may degrade over time.[12]
-
Causality: Using freshly prepared solutions ensures that you are adding the correct concentration of the tracer and that it has not been degraded.
-
-
Check for Butyrate Depletion in the Medium:
-
Recommendation: If your experiment runs for an extended period (e.g., more than 24 hours), consider replenishing the medium with fresh Sodium Butyrate-¹³C₄.
-
Causality: Cells actively metabolize butyrate, which can lead to its depletion from the culture medium over time, reducing the availability of the tracer for incorporation into downstream metabolites.[13]
-
-
Optimize Labeling Time:
-
Recommendation: Perform a time-course experiment to determine the optimal labeling duration for your metabolites of interest.
-
Causality: Different metabolic pathways reach isotopic steady state at different rates. Glycolysis may reach steady state in minutes, while the TCA cycle can take a couple of hours, and nucleotides up to 24 hours.[14]
-
-
Ensure Proper Cell Health:
-
Recommendation: Ensure your cells are in the exponential growth phase and are healthy before starting the labeling experiment.
-
Causality: Stressed or senescent cells will have altered metabolic activity and may not efficiently take up and metabolize the tracer.
-
Sample Preparation and Mass Spectrometry
Question: I'm observing high background noise and inconsistent results in my mass spectrometry data. How can I improve my sample preparation?
Answer:
Proper sample preparation is paramount for obtaining high-quality mass spectrometry data. Contaminants can interfere with ionization and lead to inaccurate results.[15][16]
Troubleshooting Steps:
-
Metabolite Extraction:
-
Recommendation: Use a robust metabolite extraction protocol. A common method involves quenching metabolism rapidly (e.g., with liquid nitrogen) followed by extraction with a cold solvent mixture (e.g., 80% methanol).
-
Causality: Rapid quenching is essential to halt enzymatic activity and preserve the in vivo metabolic state. The choice of extraction solvent is critical for efficiently extracting a broad range of metabolites.
-
-
Avoid Incompatible Substances:
-
Recommendation: Be mindful of detergents, non-volatile salts (like PBS), and high concentrations of trifluoroacetic acid (TFA), as these are known to interfere with mass spectrometry.[15][17] If salts are necessary, use volatile ones like ammonium acetate.[15]
-
Causality: Non-volatile salts and detergents can suppress the ionization of your target analytes, leading to reduced sensitivity and signal-to-noise ratios.
-
-
Sample Cleanup:
-
Recommendation: For complex samples, consider a cleanup step to remove interfering substances. Techniques like solid-phase extraction (SPE) or using Ziptip™ for hydrophobic samples can be beneficial.[15]
-
Causality: A cleaner sample will result in a cleaner spectrum with less background noise, making it easier to identify and quantify your labeled metabolites.
-
Question: My mass spectrometry results show a complex pattern of labeled species. How do I begin to interpret this data?
Answer:
Interpreting ¹³C labeling patterns is at the heart of metabolic tracing experiments. The distribution of ¹³C atoms in downstream metabolites provides a wealth of information about pathway activity.
Data Interpretation Steps:
-
Understand Mass Isotopologue Distributions (MIDs):
-
Concept: The mass isotopologue distribution (MID) or mass distribution vector (MDV) describes the fractional abundance of each isotopologue of a metabolite.[18][19] For a metabolite with 'n' carbon atoms, you will have isotopologues M+0 (unlabeled), M+1, M+2, ..., M+n (fully labeled).
-
Application: Analyzing the changes in the MIDs of your metabolites of interest upon labeling with Sodium Butyrate-¹³C₄ will reveal how butyrate is being metabolized.
-
-
Trace the Carbons:
-
Metabolic Pathway: Butyrate is a four-carbon short-chain fatty acid. It is typically activated to Butyryl-CoA and then undergoes β-oxidation to produce two molecules of Acetyl-CoA.
-
Expected Labeling: Since you are using Sodium Butyrate-¹³C₄, the resulting Acetyl-CoA will be labeled on both carbons (¹³C₂-Acetyl-CoA). This ¹³C₂-Acetyl-CoA will then enter the TCA cycle, and the ¹³C label will be incorporated into TCA cycle intermediates and other downstream metabolites.
-
-
Use Metabolic Flux Analysis (MFA) Software:
-
Recommendation: For complex datasets, consider using specialized software for ¹³C-Metabolic Flux Analysis (¹³C-MFA).[20]
-
Causality: These tools can help you to quantitatively determine intracellular metabolic fluxes by fitting your experimental labeling data to a metabolic network model.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for Sodium Butyrate-¹³C₄ in cell culture experiments?
A1: The optimal concentration is cell-line dependent. However, a good starting range to test is 0.5 mM to 5 mM.[5][6] It is highly recommended to perform a dose-response experiment to determine the highest concentration that does not significantly impact cell viability for your specific cell line.[3]
Q2: How should I prepare and store my Sodium Butyrate-¹³C₄ stock solution?
A2: Sodium Butyrate-¹³C₄ is typically supplied as a crystalline solid, which is stable at room temperature for at least two years.[10] For experiments, it is best to prepare fresh aqueous stock solutions (e.g., in sterile PBS or culture medium) and use them the same day.[10][11] Avoid repeated freeze-thaw cycles of stock solutions.
Q3: How long should I label my cells with Sodium Butyrate-¹³C₄?
A3: The labeling time depends on the metabolic pathway you are investigating. For central carbon metabolism, including the TCA cycle, labeling for a few hours (e.g., 2-6 hours) is often sufficient to approach isotopic steady state.[14] For pathways with slower turnover, such as nucleotide or fatty acid synthesis, longer labeling times (e.g., 24 hours or more) may be necessary. A time-course experiment is the best way to determine the optimal labeling duration.
Q4: Can I use Sodium Butyrate-¹³C₄ for in vivo experiments?
A4: Yes, Sodium Butyrate-¹³C₄ can be used for in vivo metabolic tracing studies in animal models.[9][21] The tracer can be delivered via oral gavage, intraperitoneal injection, or intravenous infusion. The experimental design, including the route of administration and dosage, will need to be optimized for your specific research question and animal model.
Q5: What are the primary metabolic fates of butyrate that I should expect to see labeled?
A5: Butyrate is a major energy source, especially for colonocytes.[9] It is converted to Acetyl-CoA, which then enters the TCA cycle. Therefore, you should expect to see ¹³C labeling in TCA cycle intermediates (e.g., citrate, succinate, malate, fumarate, α-ketoglutarate) and amino acids derived from them (e.g., glutamate, aspartate). Butyrate can also be a carbon source for fatty acid synthesis and histone acetylation.[9][22][23][24]
Section 3: Protocols and Workflows
Protocol 1: Optimizing Sodium Butyrate-¹³C₄ Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
-
Prepare Butyrate Dilutions: Prepare a series of concentrations of both unlabeled Sodium Butyrate and Sodium Butyrate-¹³C₄ in your culture medium (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 mM).
-
Treatment: Replace the existing medium in the wells with the medium containing the different concentrations of butyrate.
-
Incubation: Incubate the cells for your desired experimental time points (e.g., 24, 48, 72 hours).
-
Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, PrestoBlue™, or Trypan Blue exclusion).
-
Data Analysis: Plot cell viability against the butyrate concentration to determine the highest concentration that does not cause significant toxicity.
Workflow: Sodium Butyrate-¹³C₄ Metabolic Tracing Experiment
Caption: A typical workflow for a Sodium Butyrate-¹³C₄ metabolic tracing experiment.
Metabolic Pathway of Sodium Butyrate-¹³C₄
Caption: Simplified metabolic fate of Sodium Butyrate-¹³C₄.
References
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Prasad, K. N. (1980). Effect of sodium butyrate on mammalian cells in culture: a review. In Vitro, 16(2), 125–132. [Link]
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Wilson, A. P., & Masters, J. R. (1986). The effect of sodium butyrate on the growth characteristics of human cervix tumour cells. British journal of cancer, 54(4), 623–629. [Link]
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Wilson, A. P., & Masters, J. R. (1986). The effect of sodium butyrate on the growth characteristics of human cervix tumour cells. British journal of cancer, 54(4), 623–629. [Link]
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Lund, M. J., Kovatcheva-Datchary, P., Bäckhed, F., & Nielsen, J. (2018). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell reports, 22(11), 2889–2901. [Link]
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Parida, P. K., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR protocols, 3(2), 101306. [Link]
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Engel, M. (2013). Stability of sodium butyrate? ResearchGate. [Link]
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Kim, Y. S., Tsao, D., Siddiqui, B., & Whitehead, J. S. (1980). Effect of Sodium Butyrate, a Differentiating Agent, on Cell Surface Glycoconjugates of a Human Pancreatic Cell Line. Cancer, 45(5 Suppl), 1185–1192. [Link]
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De Feyter, H. M., & de Graaf, R. A. (2021). In vivo 2H/13C flux analysis in metabolism research. Current opinion in biotechnology, 70, 100–108. [Link]
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Faul, F., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature protocols, 16(10), 4837–4860. [Link]
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Kruh, J. (1982). Effects of sodium butyrate, a new pharmacological agent, on cells in culture. Molecular and cellular biochemistry, 42(2), 65–82. [Link]
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Wang, Y., et al. (2020). Sodium butyrate suppresses the proliferation of HEK293 and MCF-7 cells by inducing cell cycle arrest and apoptosis. Experimental and therapeutic medicine, 20(2), 1159–1166. [Link]
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Parkinson, J. R., et al. (2007). Removal of t1 noise from metabolomic 2D 1H–13C HSQC NMR spectra by Correlated Trace Denoising. Journal of Magnetic Resonance, 187(2), 307-313. [Link]
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Metallo, C. M., et al. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(2), 162–171. [Link]
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Allen, D. K., & Young, J. D. (2020). Tracing metabolic flux through time and space with isotope labeling experiments. Current opinion in biotechnology, 64, 86–94. [Link]
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Marks, P. A., & Rifkind, R. A. (1987). Depletion of sodium butyrate from the culture medium of Friend erythroleukemia cells undergoing differentiation. Cancer research, 47(2), 405–408. [Link]
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Metallo, C. M., et al. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(2), 162–171. [Link]
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Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 169–177. [Link]
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Fernandez-Mejia, C., & Davidson, M. B. (1995). Effect of Sodium Butyrate on Glucose Transport and Glucose-Phosphorylating Enzymes in RIN-m5F Cells. Endocrinology, 136(8), 3364–3370. [Link]
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Zamboni, N., & Wiechert, W. (2014). Metabolomics and isotope tracing. Methods in molecular biology (Clifton, N.J.), 1192, 193–211. [Link]
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Harvard University Faculty of Arts and Sciences. (n.d.). Sample Preparation. Center for Mass Spectrometry. [Link]
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Kim, Y. S., et al. (1989). Effect of Sodium Butyrate, A Differentiating Agent, on Cell Surface Glycoconjugates of a Human Pancreatic Cell Line. Pancreas, 4(1), 107-115. [Link]
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Li, Y., et al. (2022). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. ResearchGate. [Link]
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D'Ambrosio, C., et al. (2024). SWATH-MS insights on sodium butyrate effect on mAbs production and redox homeostasis in CHO cells. AMB Express, 14(1), 1-15. [Link]
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Liu, H., et al. (2024). Metabolomics Reveals the Mechanism by Which Sodium Butyrate Promotes the Liver Pentose Phosphate Pathway and Fatty Acid Synthesis in Lactating Goats. Metabolites, 14(11), 694. [Link]
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Liu, H., et al. (2024). Metabolomics Reveals the Mechanism by Which Sodium Butyrate Promotes the Liver Pentose Phosphate Pathway and Fatty Acid Synthesis in Lactating Goats. Metabolites, 14(11), 694. [Link]
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Manzanilla, E. G., et al. (2016). Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells. Journal of animal science and biotechnology, 7, 43. [Link]
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Kaambre, T., et al. (2021). Colon cancer cell differentiation by sodium butyrate modulates metabolic plasticity of Caco-2 cells via alteration of phosphotransfer network. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1867(5), 166085. [Link]
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Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189–201. [Link]
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Lapek, J. D., & Greening, D. W. (2014). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current protocols in protein science, 78, 23.2.1–23.2.15. [Link]
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G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]
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Antoniewicz, M. R. (2018). High-resolution 13C metabolic flux analysis. Nature protocols, 13(8), 1767–1790. [Link]
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NPTEL-NOC IITM. (2019, May 6). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology [Video]. YouTube. [Link]
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Li, R. W., et al. (2007). Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells. BMC genomics, 8, 447. [Link]
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Lipe, B., & Chen, Y. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. [Link]
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Troubleshooting low signal intensity of Sodium butyrate-13C4 in mass spectrometry
Welcome to the technical support center for the analysis of Sodium Butyrate-13C4 and other short-chain fatty acids (SCFAs) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues, with a primary focus on resolving low signal intensity. My approach is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here, I address some of the most common initial questions we receive regarding low signal intensity for this compound.
Q1: Why am I seeing a very low or no signal for my this compound internal standard?
A1: Low signal intensity for this compound, a typically robust internal standard, can stem from several factors. The most common culprits are suboptimal sample preparation leading to poor recovery, inefficient ionization in the mass spectrometer source, or the inherent chemical properties of butyrate itself, such as its high polarity and volatility, making it challenging for standard reverse-phase LC-MS methods without derivatization.[1][2]
Q2: Should I be using positive or negative ionization mode for this compound?
A2: For underivatized butyrate, negative ion mode is generally preferred as it allows for the detection of the deprotonated molecule [M-H]⁻.[3][4] However, the efficiency of this can be low.[1] If you are using a derivatization strategy, the choice of ionization mode will depend on the chemical nature of the derivatizing agent. For instance, derivatization with 3-nitrophenylhydrazine (3-NPH) yields excellent sensitivity in negative ESI mode, while other reagents may be optimized for positive mode.[1][5][6]
Q3: Is derivatization always necessary to get a good signal for this compound?
A3: While not strictly mandatory, derivatization is highly recommended for LC-MS analysis to overcome the challenges of poor retention on reversed-phase columns and low ionization efficiency.[1][2][7] Derivatization increases the hydrophobicity of the molecule, improving its chromatographic behavior, and can add a readily ionizable functional group, significantly boosting signal intensity.[8] For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a standard and often essential step.[9][10]
Q4: Could my issue be related to the stability of the this compound standard itself?
A4: this compound is a stable solid when stored under appropriate conditions (room temperature, dry, inert atmosphere).[11][12] However, its stability in solution, particularly aqueous solutions, can be a concern. It is recommended to prepare aqueous solutions fresh and not store them for more than a day to avoid any potential degradation or microbial consumption.[13][14] When preparing stock solutions in organic solvents like ethanol, ensure they are stored properly, and minimize freeze-thaw cycles.[13]
In-Depth Troubleshooting Guides
Part 1: Sample Preparation and Extraction
The journey to a strong signal begins with effective sample preparation. Butyrate is a small, polar molecule, and its recovery from complex biological matrices can be challenging.
Q: I suspect poor recovery of this compound from my sample matrix (e.g., plasma, feces, cell media). What are the critical steps I should re-evaluate?
A: The most critical step in the extraction of SCFAs is the initial acidification of the sample.
-
The "Why": Sodium butyrate exists as the butyrate anion at physiological pH. To efficiently extract it into an organic solvent, you must first protonate it to its neutral form, butyric acid. This is achieved by lowering the sample pH to below the pKa of butyric acid (~4.8).
-
Protocol for Re-evaluation:
-
Acidification: Ensure you are adding a sufficient amount of a strong acid (e.g., HCl, formic acid) to your sample to bring the pH below 3.[3][10]
-
Solvent Choice for Liquid-Liquid Extraction (LLE): The choice of extraction solvent is crucial. Diethyl ether and methyl tert-butyl ether (MTBE) are commonly used and effective for SCFA extraction.[10] MTBE can be preferable as it is less prone to forming peroxides and can reduce background noise compared to diethyl ether.[10]
-
Homogenization and Mixing: Ensure thorough vortexing or shaking after adding the extraction solvent to maximize the partitioning of the protonated butyric acid into the organic phase.
-
Evaporation: If your protocol involves an evaporation step to concentrate the sample, be mindful of the volatility of butyric acid.[9][15] Evaporation should be done under a gentle stream of nitrogen at a low temperature to prevent loss of your analyte. Adding a non-volatile "keeper" solvent or performing the extraction under basic conditions can mitigate this loss.[9]
-
Caption: A typical sample preparation workflow for SCFA analysis.
Part 2: Chemical Derivatization
If you are performing LC-MS and still experiencing low signal after optimizing sample preparation, derivatization is your next logical step.
Q: My signal is still too low with an underivatized method. How do I choose the right derivatization strategy?
A: Choosing a derivatization reagent depends on your instrumentation (LC-MS or GC-MS) and desired sensitivity. For LC-MS, the goal is to add a non-polar, easily ionizable tag to the butyrate molecule.
-
The "Why": Derivatization transforms the polar, hydrophilic butyric acid into a more hydrophobic derivative. This leads to better retention and peak shape on C18 columns and introduces a functional group that ionizes with high efficiency in the ESI source, dramatically increasing the signal-to-noise ratio.[1][7]
-
Comparison of Common Derivatization Reagents for LC-MS:
| Reagent | Typical Reaction Conditions | Ionization Mode | Advantages | Considerations |
| 3-Nitrophenylhydrazine (3-NPH) | 30-60 min at 40-60°C with a condensing agent (e.g., EDC).[3][5] | Negative ESI | Excellent sensitivity, stable derivatives, well-established method.[1][3][7] | Reaction requires specific pH and quenching step.[3] |
| 2-Picolylamine (PA) | Room temperature or heated reaction with a coupling agent. | Positive ESI | Good for positive mode, can be automated. | May have lower sensitivity for some SCFAs compared to 3-NPH. |
| O-Benzylhydroxylamine (O-BHA) | Room temperature reaction.[1] | Positive ESI | Fast reaction, good for simultaneous analysis of other metabolites.[1] | Potential for side reactions. |
-
Protocol for 3-NPH Derivatization (A Proven Method):
-
After evaporating the extracted sample, reconstitute the residue in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Add the derivatization solution containing 3-NPH hydrochloride and a condensing agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[3][16]
-
Incubate the mixture at 40°C for approximately 30 minutes.[3][16]
-
Quench the reaction by adding a weak acid, such as 0.1% formic acid.[3]
-
The sample is now ready for LC-MS analysis.
-
Caption: A decision tree for troubleshooting derivatization issues.
Part 3: Mass Spectrometry and Chromatography
Even with perfect sample preparation, suboptimal instrument settings can lead to poor signal.
Q: I've prepared and derivatized my sample, but the signal in the mass spectrometer is still weak. What MS and LC parameters should I optimize?
A: This points towards issues with ionization, ion transmission, or chromatographic co-elution leading to ion suppression.
-
The "Why": Efficient signal generation depends on the analyte being effectively ionized in the source, transmitted through the mass analyzer, and detected. Furthermore, co-eluting compounds from the sample matrix can compete with the analyte for ionization, a phenomenon known as ion suppression, which drastically reduces signal intensity.[17][18][19]
-
Key Parameters to Optimize:
-
Ion Source Parameters: Systematically tune the ESI source parameters for your derivatized this compound. This includes:
-
Capillary Voltage: Ensure it's optimal for the chosen polarity (e.g., 2.5-3.5 kV).
-
Gas Flows (Nebulizer and Drying Gas): These affect droplet formation and desolvation. Insufficient drying gas temperature or flow can lead to poor desolvation and reduced signal.
-
Source Temperature: Higher temperatures can improve desolvation but be careful not to cause thermal degradation of your analyte.
-
-
Collision Energy (for MS/MS): If you are using tandem mass spectrometry (MS/MS), optimize the collision energy for the specific transition of your derivatized this compound to ensure maximum fragment ion intensity.
-
Chromatography and Ion Suppression:
-
Confirm Co-elution: To check for ion suppression, perform a post-column infusion of your derivatized standard while injecting a blank matrix sample. A dip in the standard's signal where matrix components elute indicates suppression.[17]
-
Mitigation Strategies: If ion suppression is detected, modify your chromatographic method. Adjusting the gradient to better separate your analyte from the interfering matrix components is the most effective solution.[17] You can also try diluting your sample, which reduces the concentration of interfering compounds.[18]
-
-
Mobile Phase Additives: For underivatized analysis, the mobile phase composition is critical. Using a buffer or additive compatible with mass spectrometry (e.g., formic acid) is necessary.[20] However, be aware that some additives can also cause ion suppression.[21]
-
Final Checklist for a Strong Signal
-
Standard Integrity: Is your this compound standard of high purity (99 atom % 13C is common) and stored correctly?[11] Are working solutions prepared fresh?
-
Sample Acidification: Have you confirmed the pH of your sample is below 3 before extraction?
-
Extraction Efficiency: Are you using an appropriate organic solvent and ensuring thorough mixing?
-
Derivatization (if applicable): Are your reagents fresh? Have you optimized reaction time, temperature, and pH?
-
Chromatography: Is your peak shape sharp and symmetrical? Have you checked for and addressed potential ion suppression?
-
MS Source Optimization: Have you performed a source tuning and optimization for your specific analyte and flow rate?
-
MS/MS Optimization: Is the collision energy optimized for your specific precursor-product ion transition?
By systematically working through these potential issues, you can diagnose the root cause of low signal intensity and develop a robust and reliable method for the quantification of this compound.
References
-
Calvigioni, M., Bertolini, A., et al. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. [Link]
-
Yuan, H., et al. (2022). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols. [Link]
-
Agilent Technologies. (2019). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. [Link]
-
Kim, H., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites. [Link]
-
ResearchGate. (n.d.). Optimization and validation of direct gas chromatography-mass spectrometry method for simultaneous quantification of ten short-chain fatty acids in rat feces. [Link]
-
DeVito, S. R., & Tran, M. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Metabolites. [Link]
-
Baitai Paike Biotechnology. (n.d.). How to detect short-chain fatty acids. [Link]
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Kim, J., et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Molecules. [Link]
-
Sim, A. T. H., et al. (2022). SWATH-MS insights on sodium butyrate effect on mAbs production and redox homeostasis in CHO cells. Scientific Reports. [Link]
-
Gaisl, T., et al. (2018). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Analytical Methods. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
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Boyce, M. C., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. [Link]
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Nelson, M. D., & Dolan, J. W. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. [Link]
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Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. [Link]
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Furey, A., & Moriarty, M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]
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Bonfiglio, R., et al. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. [Link]
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SIELC Technologies. (n.d.). Separation of Sodium butyrate on Newcrom R1 HPLC column. [Link]
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Semantic Scholar. (n.d.). Ion suppression: A major concern in mass spectrometry. [Link]
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PubMed. (2016). Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. [Link]
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CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]
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ResearchGate. (2013). Stability of sodium butyrate? [Link]
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Lirias. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
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MacCoss Lab. (2015). Isotope Labeled Standards in Skyline. [Link]
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FIRMS. (n.d.). Good Practice Guide for Isotope Ratio Mass Spectrometry. [Link]
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ResearchGate. (n.d.). (PDF) Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. [Link]
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ResearchGate. (n.d.). (PDF) Quantification of Short Chain Fatty Acids (acetate, butyrate, propionate) in human blood with ion exclusion chromatography. [Link]
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Edith Cowan University Research Online. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. [Link]
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PubMed. (2007). Negative and positive ion mode LC/MS/MS for simple, sensitive analysis of sorbic acid. [Link]
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Journal of Animal and Feed Sciences. (2012). The stability research of different types of sodium butyrate in course of processing. [Link]
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ResearchGate. (2015). Is (sodium) butyrate, dissolved in water stable to autoclaving? [Link]
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PubMed. (2020). Facile Improvement of Negative Ion Mode Electrospray Ionization Using Capillary Vibrating Sharp-Edge Spray Ionization. [Link]
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Semantic Scholar. (n.d.). Studies on Positive and Negative ionization mode of ESI-LC-MS. [Link]
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Harada, T., et al. (2023). On-tissue derivatization for mass spectrometry imaging reveals the distribution of short chain fatty acids in murine digestive tract. Frontiers in Chemistry. [Link]
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ORBi. (n.d.). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. [Link]
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MDPI. (2021). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. [Link]
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NIH. (2017). An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies. [Link]
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Quora. (2018). What is the difference between positive and negative ionization in LC-MS? Which one can we use for fatty acids analysis in LC-MS? [Link]
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How to improve the accuracy of 13C metabolic flux analysis data.
Technical Support Center: 13C Metabolic Flux Analysis
Welcome to the Technical Support Center for 13C Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their 13C-MFA data. Here, you will find troubleshooting guides and frequently asked questions (FAQs) presented in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that can arise during 13C-MFA experiments and provides step-by-step guidance to resolve them.
Issue 1: High variance in flux estimations between biological replicates.
Q: My calculated metabolic fluxes show significant variability across my biological replicates. What could be the cause, and how can I fix it?
A: High variance between biological replicates is a common issue that can often be traced back to inconsistencies in cell culture conditions or the assumption of a metabolic steady state.
Root Cause Analysis and Solutions:
-
Metabolic Steady State Not Achieved: 13C-MFA assumes that intracellular metabolite levels and fluxes are constant.[1] For suspension cultures, it is crucial to ensure cells are in the exponential growth phase to approximate a metabolic steady state.[2] For adherent cultures, maintaining consistent nutrient concentrations is key.[1]
-
Verification Protocol: To confirm a metabolic steady state, monitor cell growth and key metabolite uptake/secretion rates over time. For example, measure glucose consumption and lactate production rates. These rates should be stable during the labeling experiment.
-
-
Inconsistent Culture Conditions: Minor variations in media composition, temperature, or oxygen levels can significantly impact cellular metabolism.
-
Mitigation Strategy: Standardize all cell culture protocols. Use the same batch of media and supplements for all replicates. Ensure incubators are properly calibrated and provide a consistent environment.
-
Issue 2: Isotopic labeling of intracellular metabolites is not reaching a steady state.
Q: I've run my tracer experiment for the recommended time, but my mass spectrometry data shows that the isotopic enrichment of key metabolites is still changing. What should I do?
A: Reaching isotopic steady state, where the isotopic enrichment of metabolites becomes stable, is a critical assumption for standard 13C-MFA.[3] Failure to achieve this can lead to inaccurate flux calculations.
Root Cause Analysis and Solutions:
-
Insufficient Labeling Time: The time required to reach isotopic steady state varies depending on the metabolite's pool size and the fluxes through the pathway.[1] Glycolytic intermediates may label within minutes, while TCA cycle intermediates can take hours.[1]
-
Large Metabolite Pools: Some metabolites, particularly amino acids that are present in both the cell and the culture media, may never reach a true isotopic steady state due to continuous exchange.[1]
-
Alternative Approach: If isotopic steady state cannot be achieved, consider using Isotopically Non-stationary MFA (INST-MFA).[3][4] This method analyzes the dynamics of isotope labeling over time and does not require the assumption of an isotopic steady state.[4] Several software packages, such as INCA, can perform INST-MFA calculations.[3][5]
-
Issue 3: Inaccurate or noisy mass spectrometry data.
Q: My mass isotopomer distribution data from the mass spectrometer seems noisy or inconsistent. How can I improve the quality of my analytical measurements?
A: The accuracy of your flux map is highly dependent on the quality of your mass spectrometry data.[6] Several factors during sample preparation and analysis can introduce errors.
Root Cause Analysis and Solutions:
-
Ineffective Quenching: Cellular metabolism can continue after harvesting, altering metabolite levels and labeling patterns. Rapid and effective quenching is essential to preserve the in vivo metabolic state.[7][8]
-
Metabolite Extraction Issues: The choice of extraction solvent and method can impact the recovery of different metabolites.
-
Analytical Instrument Optimization: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for measuring isotopic labeling.[10][11] However, they require careful optimization.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and execution of 13C-MFA experiments.
Experimental Design
Q1: How do I choose the right 13C-labeled tracer for my experiment?
A1: The choice of isotopic tracer is a critical factor that significantly influences the precision of your flux estimates.[13][14] There is no single "best" tracer for all applications.[13] The optimal choice depends on the metabolic pathways you are investigating.[14]
-
For Glycolysis and the Pentose Phosphate Pathway (PPP): [1,2-¹³C₂]glucose is often the most precise tracer.[13][15]
-
For the Tricarboxylic Acid (TCA) Cycle: [U-¹³C₅]glutamine is generally preferred.[13][15]
-
In Silico Simulations: Before conducting experiments, it is highly recommended to perform in silico simulations to evaluate different tracers and predict which will provide the most informative labeling patterns for your specific metabolic network.[16]
Q2: Is it better to use a single tracer or multiple tracers in parallel experiments?
A2: While a single, well-chosen tracer can be effective, using multiple isotopic tracers in parallel labeling experiments is a robust strategy for improving the accuracy and resolution of your flux model.[13][17] By culturing cells under identical conditions with different labeled substrates, you can obtain complementary labeling patterns that better constrain the mathematical model.[13] For example, running parallel experiments with [1,2-¹³C]glucose and [U-¹³C₅]glutamine can provide a more comprehensive view of central carbon metabolism.
Q3: How many biological and technical replicates should I include?
A3: Including both biological and technical replicates is essential for robust and statistically significant results.
-
Biological Replicates: These are parallel measurements of biologically distinct samples and account for the inherent biological variability.[18] A minimum of three biological replicates is generally recommended.
-
Technical Replicates: These are repeated measurements of the same sample and assess the reproducibility of your analytical method.[18][19] The number of technical replicates will depend on the variability of your assay.
Data Analysis and Interpretation
Q4: What are the key steps in the computational analysis of 13C-MFA data?
A4: The computational workflow for 13C-MFA typically involves the following steps:
-
Metabolic Network Model Construction: Define the biochemical reactions, atom transitions, and cellular compartments relevant to your system.[20]
-
Data Input: Provide the model with your experimentally measured data, including substrate uptake rates, product secretion rates, and mass isotopomer distributions of intracellular metabolites.[21]
-
Flux Estimation: The software uses an iterative algorithm to find the set of metabolic fluxes that best fit the experimental data.[10]
-
Statistical Analysis: A goodness-of-fit test (e.g., Chi-squared test) is used to evaluate how well the model describes the data.[22] Confidence intervals are also calculated for the estimated fluxes to assess their precision.[23]
Q5: Which software tools are available for 13C-MFA data analysis?
A5: Several software packages are available for 13C-MFA, each with its own strengths. Some commonly used tools include:
-
INCA: A MATLAB-based tool that can perform both steady-state and non-stationary MFA.[5][21]
-
13CFLUX2: A high-performance software suite for designing and evaluating 13C-MFA experiments.[24][25]
-
OpenFLUX2: An open-source software for efficient 13C-MFA modeling.[5]
The choice of software will depend on the complexity of your model, your computational resources, and your familiarity with different programming environments.
Visualizations
Experimental Workflow
Caption: A typical workflow for a 13C Metabolic Flux Analysis experiment.[16]
Troubleshooting Logic
Caption: A troubleshooting decision tree for common issues in 13C-MFA.
References
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. Retrieved from [Link]
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Crown, S. B., & Antoniewicz, M. R. (2012). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic Engineering, 14(2), 150-161. Retrieved from [Link]
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Leighty, R. W., & Antoniewicz, M. R. (2013). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering, 20, 31-39. Retrieved from [Link]
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Sundqvist, T., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology, 18(9), e1010462. Retrieved from [Link]
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Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. Retrieved from [Link]
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Noh, K., et al. (2013). How to measure metabolic fluxes: A taxonomic guide for 13C fluxomics. Current Opinion in Biotechnology, 24(6), 1033-1040. Retrieved from [Link]
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Nöh, K., & Wiechert, W. (2006). Computational tools for isotopically instationary 13C labeling experiments under metabolic steady state conditions. Metabolic Engineering, 8(6), 554-577. Retrieved from [Link]
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Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(1), 143-145. Retrieved from [Link]
-
Poss-Spryn, E. D., et al. (2025). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Proteome Research. Retrieved from [Link]
-
Droste, P., et al. (2014). Visual workflows for 13 C-metabolic flux analysis. Bioinformatics, 30(24), 3569-3571. Retrieved from [Link]
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Crown, S. B., & Antoniewicz, M. R. (2014). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 28, 114-120. Retrieved from [Link]
-
Wu, C., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology, 12(9), 2736-2742. Retrieved from [Link]
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Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Retrieved from [Link]
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Rabinowitz, J. D., & Kimball, E. (2007). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 76, 321-354. Retrieved from [Link]
-
Murphy, M. P., et al. (2013). Isotopically Nonstationary 13C Metabolic Flux Analysis in Resting and Activated Human Platelets. PLoS ONE, 8(9), e74332. Retrieved from [Link]
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Crown, S. B., et al. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology, 6, 43. Retrieved from [Link]
-
Poss-Spryn, E. D., et al. (2025). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Proteome Research. Retrieved from [Link]
-
Sundqvist, T., et al. (2022). The basic steps in ¹³C MFA and the model selection problem. ResearchGate. Retrieved from [Link]
-
Dellero, Y., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 481. Retrieved from [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2856-2877. Retrieved from [Link]
-
Dean, J. T., & Antoniewicz, M. R. (2016). 13C-Metabolic flux analysis of co-cultures: A novel approach. Metabolic Engineering, 38, 22-31. Retrieved from [Link]
-
Parrish, J. Z., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 882. Retrieved from [Link]
-
De Falco, B., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analytical Methods, 14(36), 3466-3481. Retrieved from [Link]
-
LI-COR Biosciences. (2020). Include Both Biological and Technical Replicates in Your Experiments. Retrieved from [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2011). Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells. Metabolic Engineering, 13(6), 725-735. Retrieved from [Link]
-
Young, J. D., et al. (n.d.). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. Retrieved from [Link]
-
Ritter, J. B., et al. (2014). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. Analytical Biochemistry, 457, 32-38. Retrieved from [Link]
-
Heuvel, K., et al. (2018). HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry. Metabolites, 8(4), 77. Retrieved from [Link]
-
ResearchGate. (2020). How to analyze 13C metabolic flux?. Retrieved from [Link]
-
Reddit. (2022). Technical replicate vs Biological replicate. Retrieved from [Link]
-
ResearchGate. (2016). What is the difference between technical versus biological replicates in mass spectrometry. Retrieved from [Link]
-
Zhang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 966964. Retrieved from [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2015). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering, 32, 12-19. Retrieved from [Link]
-
ResearchGate. (2019). High-resolution 13C metabolic flux analysis. Retrieved from [Link]
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 11(4-5), 253-259. Retrieved from [Link]
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Technical Support Center: Minimizing Background Interference in Sodium Butyrate-¹³C₄ Quantification
Welcome to the technical support center for the accurate quantification of Sodium Butyrate-¹³C₄. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS/MS analysis. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific principles to ensure the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses common questions and provides concise answers to rapidly resolve frequently encountered issues.
Q1: What are the primary sources of background interference in Sodium Butyrate-¹³C₄ quantification?
A: Background interference in the quantification of Sodium Butyrate-¹³C₄ can originate from several sources. The most common is the sample matrix itself, which includes a complex mixture of endogenous compounds like proteins, lipids, and salts that can cause ion suppression or enhancement.[1] Co-eluting isobaric compounds, which have the same nominal mass as your analyte, can also lead to direct interference.[2] Additionally, contaminants from solvents, reagents, and lab equipment can introduce extraneous signals.[3]
Q2: My Sodium Butyrate-¹³C₄ signal is weak and inconsistent. What are the likely causes?
A: A weak or inconsistent signal for Sodium Butyrate-¹³C₄ is often a result of significant matrix effects, particularly ion suppression, where other components in the sample hinder the ionization of your target analyte.[1][4] Inefficient sample extraction and suboptimal mass spectrometry parameters, such as incorrect collision energy or source temperature, can also contribute to poor signal intensity.[5][6][7] It is also crucial to ensure the stability of the analyte during sample preparation and storage.
Q3: How can I distinguish between genuine background noise and a true, low-level Sodium Butyrate-¹³C₄ signal?
A: Differentiating a true signal from background noise is critical for accurate low-level quantification. A true analyte peak should have a consistent retention time and a Gaussian or near-Gaussian peak shape. Furthermore, the signal-to-noise ratio (S/N) is a key metric; a commonly accepted threshold for the limit of detection (LOD) is an S/N of 3, and for the limit of quantification (LOQ), an S/N of 10 is often used. Analyzing a blank sample (matrix without the analyte or internal standard) can help identify the baseline noise level.[8]
Q4: What is the fundamental role of a stable isotope-labeled internal standard like Sodium Butyrate-¹³C₄?
A: A stable isotope-labeled internal standard (SIL-IS), such as Sodium Butyrate-¹³C₄, is chemically identical to the analyte of interest (native sodium butyrate) but has a different mass due to the incorporation of heavy isotopes.[9][10][11] Its primary role is to compensate for variations during sample preparation and analysis, including extraction efficiency, injection volume, and matrix-induced ion suppression or enhancement.[1] Because the SIL-IS and the analyte co-elute and experience similar ionization effects, the ratio of their signals provides a more accurate and precise quantification than relying on the absolute signal of the analyte alone.[10][12]
Q5: Is derivatization necessary for the analysis of Sodium Butyrate-¹³C₄?
A: The necessity of derivatization depends on the required sensitivity and the chromatographic setup. Short-chain fatty acids like butyrate are small, polar molecules that can exhibit poor retention on traditional reversed-phase columns and may have low ionization efficiency.[13] Derivatization can increase their hydrophobicity, leading to better chromatographic separation and improved ionization, thereby enhancing sensitivity.[14][15][16] However, derivatization adds an extra step to the sample preparation, which can introduce variability.[17][18] Direct analysis without derivatization is also possible and can be advantageous due to its simplicity, especially if the required sensitivity can be achieved.[19][20][21]
Troubleshooting Guides
For more complex challenges, these in-depth guides provide structured approaches to systematically identify and resolve issues.
Guide 1: Mitigating Matrix Effects
Matrix effects are a primary contributor to inaccurate and imprecise quantification. This guide will help you minimize their impact.
Logical Workflow for Mitigating Matrix Effects
Caption: Workflow for addressing matrix effects.
Step-by-Step Guidance:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for matrix effects is to use a SIL-IS like Sodium Butyrate-¹³C₄.[10] The SIL-IS should be added to your samples as early as possible in the sample preparation workflow.
-
Utilize Matrix-Matched Calibration Standards: Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma, serum, fecal extract) to ensure that the standards and samples experience similar matrix effects.[1][22]
-
Optimize Sample Preparation for Interference Removal:
-
Protein Precipitation (PPT): This is a simple and fast method to remove the majority of proteins from biological fluids. However, it may not be sufficient to remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample by partitioning the analyte into a solvent that is immiscible with the sample matrix.[18] This is effective for removing highly polar or non-polar interferences.
-
Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup by utilizing a stationary phase to retain the analyte while matrix components are washed away.[1] This is often the best choice for complex matrices.
-
-
Assess Recovery and Matrix Effect: To validate your sample preparation method, you can perform a post-extraction spike experiment. Compare the signal of an analyte spiked into an extracted blank matrix to the signal of the analyte in a clean solvent. This will allow you to quantify the extent of ion suppression or enhancement.[23]
Guide 2: Optimizing Chromatographic Separation
Effective chromatographic separation is key to resolving Sodium Butyrate-¹³C₄ from isobaric interferences and other matrix components.
Key Chromatographic Parameters and Their Impact
| Parameter | Recommended Setting/Consideration | Rationale |
| Column Chemistry | C18 or a specialized column for polar compounds.[24][25][26][27][28][29] | A standard C18 column can work, but for better retention of short-chain fatty acids, a column designed for polar analytes may be necessary. |
| Mobile Phase A | 0.1% Formic Acid in Water.[5][30] | Acidifying the mobile phase helps to suppress the ionization of butyric acid, leading to better retention on a reversed-phase column. |
| Mobile Phase B | Acetonitrile or Methanol.[31] | These are common organic solvents for reversed-phase chromatography. |
| Gradient Elution | Start with a low percentage of organic phase and gradually increase. | A gradient elution helps to separate early-eluting polar compounds from the analyte and then effectively elute more non-polar interferences.[32] |
| Flow Rate | Typically 0.3-0.5 mL/min for standard analytical columns.[24][28] | The flow rate should be optimized for the column dimensions to achieve good peak shape and resolution. |
| Column Temperature | 30-40 °C.[5][26][29] | Maintaining a consistent and slightly elevated column temperature can improve peak shape and run-to-run reproducibility. |
Experimental Protocol for Method Development:
-
Column Screening: Test a standard C18 column and, if retention is poor, consider a column with a polar-embedded or polar-endcapped stationary phase.
-
Mobile Phase Optimization: Begin with a mobile phase of 0.1% formic acid in water and acetonitrile. If needed, test other additives like ammonium formate.
-
Gradient Optimization: Develop a gradient that provides sufficient retention for sodium butyrate while separating it from any observed interferences. A shallow gradient around the elution time of the analyte can improve resolution.[33]
Guide 3: Fine-Tuning Mass Spectrometry Parameters
Optimizing MS parameters is crucial for achieving the desired sensitivity and specificity.
Workflow for MS Parameter Optimization
Caption: Workflow for optimizing MS parameters.
Step-by-Step Guidance:
-
Direct Infusion: Infuse a standard solution of Sodium Butyrate and Sodium Butyrate-¹³C₄ directly into the mass spectrometer to optimize the source parameters.
-
Source Parameter Optimization: Adjust the following parameters to maximize the signal of the precursor ions:
-
Capillary Voltage: Optimize for stable spray and maximum ion current.
-
Source Temperature: Adjust to facilitate efficient desolvation without causing thermal degradation.[6]
-
Gas Flows (Nebulizer and Drying Gas): Optimize for efficient droplet formation and desolvation.
-
-
MS/MS Transition Optimization:
-
Precursor Ion Selection: Select the appropriate precursor ion for both the analyte and the internal standard. For sodium butyrate, this will likely be the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, depending on the mobile phase.
-
Collision Energy Optimization: Ramp the collision energy to find the value that produces the most abundant and stable product ions.
-
Product Ion Selection: Choose at least two product ions for each compound. The most abundant is typically used for quantification (quantifier), and a second one is used for confirmation (qualifier).
-
Protocols
Protocol 1: Sample Preparation using Protein Precipitation followed by Liquid-Liquid Extraction
This protocol is suitable for plasma or serum samples and provides a good balance between simplicity and cleanliness.
Materials:
-
Plasma/serum sample
-
Sodium Butyrate-¹³C₄ internal standard solution
-
Acetonitrile (ACN) with 0.1% Formic Acid
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma/serum, add 10 µL of the Sodium Butyrate-¹³C₄ internal standard solution.
-
Add 300 µL of cold ACN with 0.1% Formic Acid to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of MTBE to the supernatant for liquid-liquid extraction.
-
Vortex for 2 minutes and then centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: Recommended Starting LC-MS/MS Parameters
These parameters provide a good starting point for method development.
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 100 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| MS/MS Transitions | |
| Sodium Butyrate | Q1: 87.0 m/z, Q3: 43.0 m/z |
| Sodium Butyrate-¹³C₄ | Q1: 91.0 m/z, Q3: 47.0 m/z |
Note: These are starting parameters and should be optimized for your specific instrument and application.
References
-
Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444. [Link]
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Barcutean, L., et al. (2023). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. OUCI. [Link]
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Barcutean, L., et al. (2023). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. National Institutes of Health. [Link]
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Saha, S., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. ResearchGate. [Link]
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Han, J., et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Journal of Chromatography B, 1084, 1-8. [Link]
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Saha, S., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PubMed. [Link]
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Kim, H. Y., et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Molecules, 24(17), 3141. [Link]
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Li, L., & Ly, M. (2019). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Frontiers in Chemistry, 7, 769. [Link]
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De Wulf, O., et al. (2024). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum. Journal of Chromatography B, 1242, 124299. [Link]
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Kaur, P., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Journal of the American Society for Mass Spectrometry, 34(8), 1599-1607. [Link]
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Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International, 31(8), 22-27. [Link]
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Technical Support Center: Data Normalization for Sodium Butyrate-13C4 Metabolomics
Welcome to the technical support guide for Sodium butyrate-13C4 metabolomics. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the critical step of data normalization. Proper normalization is paramount for removing non-biological variation while preserving the integrity of stable isotope tracing data, ensuring that the insights you derive are both accurate and reproducible.
The Challenge of Normalization in Isotope Tracing
In any metabolomics experiment, data normalization aims to correct for systematic, non-biological variations that can arise from sample preparation, instrument drift, or differences in sample loading.[1][2][3][4] The goal is to make samples comparable to each other.[1] However, stable isotope tracing studies using this compound introduce unique challenges. Butyrate is a highly active short-chain fatty acid (SCFA) that can be rapidly metabolized, serving as both a primary energy source (entering the TCA cycle as Acetyl-CoA) and a potent histone deacetylase (HDAC) inhibitor that alters cellular epigenetics.[5][6]
This high metabolic activity means that a significant portion of the metabolome can become labeled with 13C, potentially skewing normalization methods that assume most metabolite concentrations remain unchanged across samples.[7] This guide will walk you through selecting and implementing the most appropriate normalization strategy for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variation I need to correct for in my metabolomics experiment?
Unwanted variation can be introduced at multiple stages of the experimental workflow.[3][8] These can be broadly categorized as:
-
Pre-analytical variation: Differences in sample collection, quenching, extraction efficiency, and initial sample amount (e.g., cell number, tissue weight).[8][9]
-
Analytical variation: Signal drift and fluctuations in instrument performance (e.g., LC-MS) over the course of a long analytical run.[3][10] This often manifests as "batch effects," where samples run together in time are more similar to each other than to samples in other batches.[11][12][13]
-
Ionization efficiency: In mass spectrometry, the efficiency of ionization can vary between samples due to matrix effects, where other molecules in the sample suppress or enhance the signal of the analyte of interest.[10][14]
The diagram below illustrates these potential sources of error.
Caption: Sources of non-biological variation in a metabolomics workflow.
Q2: Can I use Total Ion Current (TIC) or Sum Normalization for my 13C-butyrate tracing data?
Total Ion Current (TIC) or Constant Sum Normalization (CSN) scales each sample's data so that the total signal (sum of all peak intensities) is the same.[1][4][15]
-
Underlying Assumption: These methods assume that the total concentration of measured metabolites is constant across all samples and that any observed changes are due to dilution effects.[1]
-
Challenge with 13C-Butyrate: In a 13C-butyrate tracing experiment, this assumption is often violated. Butyrate is used to build other molecules, leading to widespread incorporation of the heavy 13C label. This can cause a global, biologically-driven increase in the total ion current that is not related to sample dilution. Normalizing to the TIC in this case could incorrectly suppress true biological changes and introduce errors.[16][17]
-
Recommendation: TIC/Sum normalization should be used with extreme caution. It is generally not recommended for stable isotope tracing studies where significant label incorporation is expected.[2][18]
Q3: What is an Internal Standard, and which one should I use for Sodium Butyrate analysis?
An internal standard (IS) is a compound added at a known concentration to every sample before processing.[14][15] It experiences the same sample preparation and analytical variations as the metabolites of interest, allowing for reliable correction.[14]
-
Best Practice: The ideal internal standard is a stable isotope-labeled version of the analyte itself, as it has nearly identical chemical and physical properties.[14][19] However, since you are tracing 13C4-butyrate, using a labeled butyrate as an IS for normalization is not feasible.
-
Recommended Internal Standards for SCFAs: For analyzing butyrate and other short-chain fatty acids, a common strategy is to use an odd-carbon or deuterated SCFA that is not expected to be present in the biological system.
Using a suitable IS is considered a robust method for targeted quantification and normalization, as it corrects for variation on a per-sample basis without being skewed by global metabolic changes.[14]
Q4: What is Probabilistic Quotient Normalization (PQN) and is it appropriate for my study?
Probabilistic Quotient Normalization (PQN) is a more advanced method that is often more robust than simple TIC/Sum normalization.[7][16][17]
-
How it Works: PQN assumes that for a majority of metabolites, any concentration change between samples is proportional to a dilution factor.[1][7] It calculates the most probable quotient between the test spectrum and a reference spectrum (often the median spectrum of all samples or just the control/QC samples). This quotient is then used as the normalization factor.[1][7]
-
Advantages: Because it relies on the median quotient, it is less sensitive to a few metabolites changing dramatically, which is a major weakness of TIC normalization.[1][16] This makes it a strong candidate for many metabolomics studies.
-
Consideration for 13C-Butyrate Tracing: PQN's core assumption is that most metabolites do not change. If 13C-butyrate treatment causes widespread, significant changes across a large fraction of the metabolome, even PQN could be biased. However, it is generally considered a much safer choice than TIC normalization.[7]
-
Recommendation: PQN is a powerful tool. Its suitability should be validated by observing the distribution of quotients; if the distribution is not unimodal and centered around 1, it may indicate that the underlying assumptions are not met for your specific experiment.
Q5: How do I deal with batch effects in my large-scale experiment?
Batch effects are systematic variations that occur between different analytical runs.[11][13] They are a major challenge in large studies.[12][23]
-
Experimental Design: The best strategy is to minimize batch effects during experimental design. Randomize the injection order of your samples so that samples from different biological groups are distributed evenly across batches.[11]
-
Quality Control (QC) Samples: Include pooled QC samples (a mixture of small aliquots from every sample) at regular intervals throughout the entire run (e.g., every 5-10 injections).[11][23] These QC samples provide a direct measure of analytical variability.
-
Correction Algorithms: Several algorithms use QC samples to correct for batch effects. Methods like Quality Control-Robust LOESS Signal Correction (QC-RLSC) or Support Vector Regression (SVR) can be used to model the signal drift observed in the QC samples and apply a correction to the biological samples.[11][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between technical replicates after normalization. | 1. The chosen normalization method is inappropriate and is amplifying noise. 2. Poor sample handling or extraction inconsistency. 3. The internal standard was not added consistently or degraded. | 1. Re-evaluate your normalization strategy. Compare the coefficient of variation (CV%) in QC samples before and after different normalization methods. Choose the method that minimizes CV%. 2. Review your sample preparation protocols for consistency.[8] 3. Ensure the IS is stable under your extraction and storage conditions and that pipetting is precise. |
| Biological differences disappear after normalization. | The normalization method is too aggressive and is removing true biological variation along with technical noise (over-correction). This is a known risk with methods like TIC/Sum normalization when biological changes are global.[16][17] | 1. Switch to a more robust method. If using TIC, try PQN. 2. The gold standard is to use an appropriate internal standard, as this corrects for technical variation without making assumptions about the global metabolome.[14] 3. Normalize to an external factor like cell number or protein concentration, which is independent of metabolic changes. |
| Batch effects are still visible in PCA plots after normalization. | 1. The normalization method used does not account for batch effects (e.g., simple IS normalization). 2. The batch effect is non-linear and the correction algorithm used assumes a linear trend. | 1. Implement a dedicated batch correction algorithm (e.g., QC-RLSC, SVR, ComBat) after initial normalization.[11][24] 2. Ensure you have a sufficient number of QC samples to accurately model the instrument drift.[23] 3. Visually inspect the signal trend of multiple metabolites within your QC samples to understand the nature of the drift before choosing a correction model. |
Protocols & Workflows
Workflow for Selecting a Normalization Strategy
The choice of normalization strategy is context-dependent. This workflow provides a decision-making framework for your this compound experiments.
Caption: Decision workflow for selecting a normalization method.
Protocol 1: Normalization to Internal Standard (IS)
This protocol is recommended for targeted or untargeted analysis when a suitable IS has been added to all samples.
-
Data Extraction: After LC-MS analysis, extract the peak intensities for all metabolites and the internal standard (e.g., Heptanoic acid-d7) for each sample.
-
Calculate Normalization Factor (NF): For each sample j, the normalization factor NF_j is the peak intensity of the internal standard in that sample (IS_j).
-
Apply Normalization: For each metabolite i in sample j, calculate the normalized intensity Normalized_X_ij as follows: Normalized_X_ij = (Raw_Intensity_X_ij / IS_j) * mean(IS_all_samples) Multiplying by the mean of the IS across all samples brings the intensity values back to a more intuitive scale.
-
Validation: Calculate the coefficient of variation (CV%) of the IS peak intensity across all your QC samples. A low CV% (typically <15-20%) indicates good analytical stability.
Protocol 2: Probabilistic Quotient Normalization (PQN)
This protocol is a robust alternative when an internal standard is not available.
-
Data Preparation: Arrange your data in a matrix with samples in rows and metabolite features in columns. Remove any features with a high percentage of missing values (e.g., >20%).[1]
-
Reference Spectrum Selection: Create a reference spectrum. The most robust choice is the median spectrum calculated from your QC samples.[1] For each metabolite, this is the median intensity across all QC samples.
-
Quotient Calculation: For each biological sample, divide the intensity of every metabolite by the corresponding intensity in the reference spectrum. This creates a vector of quotients for each sample.
-
Median Quotient Calculation: For each sample, calculate the median of all its quotients. This median value is the normalization factor (NF) for that sample.[7]
-
Apply Normalization: Divide all metabolite intensities in a given sample by its calculated NF.
-
Validation: Check the distribution of the quotients calculated in step 3 for your samples. A clear, central tendency is required for the method to be valid.
Summary of Normalization Strategies
| Strategy | Principle | Pros | Cons & Considerations for 13C-Butyrate |
| Internal Standard (IS) | Corrects based on a co-analyzed, known-concentration compound.[15] | Gold standard; corrects for sample-specific extraction and matrix effects; not biased by biological changes.[14][19] | Requires adding the IS early in sample prep; the IS must be carefully chosen to not be present naturally and to behave similarly to the analytes.[21][25] |
| Biological Measure | Normalize to cell count, tissue weight, or total protein concentration. | Logically sound; uncouples normalization from metabolic measurements. | Can be prone to measurement errors (e.g., inaccurate cell counting); assumes the chosen measure is constant relative to the biological question. |
| Probabilistic Quotient (PQN) | Scales based on the median fold change of all metabolites relative to a reference spectrum.[1][7] | Robust to outliers and metabolites that change significantly; generally superior to TIC/Sum.[7][16] | Assumes that the majority of metabolite concentrations do not change, which might be violated in a high-flux tracing experiment. |
| Total Ion Current (TIC) / Sum | Scales each sample to have the same total signal intensity.[4][15] | Simple to implement. | Highly sensitive to a few high-intensity peaks; assumption of constant total metabolite concentration is often false in 13C tracing, leading to severe data distortion.[1][16][17] |
| QC-Based Batch Correction | Uses QC samples to model and correct for instrument drift over time.[11][23] | Directly addresses a major source of analytical error (batch effects).[13] | Requires consistent use of pooled QC samples throughout the run; it is a correction step, not a full normalization strategy on its own. |
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Wang, W., & Li, F. (2021). Pretreating and normalizing metabolomics data for statistical analysis. PubMed Central. [Link]
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Dieterle, F., Ross, A., Schlotterbeck, G., & Senn, H. (2006). Probabilistic Quotient Normalization as Robust Method to Account for Dilution of Complex Biological Mixtures. Application in 1H NMR Metabonomics. Analytical Chemistry, 78(13), 4281–4290. [Link]
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Dieterle, F., Ross, A., Schlotterbeck, G., & Senn, H. (2006). Probabilistic quotient normalization as robust method to account for dilution of complex biological mixtures. Application in 1H NMR metabonomics. PubMed. [Link]
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Dieterle, F., Ross, A., Schlotterbeck, G., & Senn, H. (2006). Probabilistic Quotient Normalization as Robust Method to Account for Dilution of Complex Biological Mixtures. Application in 1H NMR Metabonomics. Analytical Chemistry. [Link]
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Han, W., & Li, L. (2020). Evaluating and minimizing batch effects in metabolomics. PubMed. [Link]
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Li, L., et al. (2022). Addressing big data challenges in mass spectrometry-based metabolomics. Analyst, 147(16), 3538–3549. [Link]
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ResearchGate. (n.d.). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. [Link]
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Omics tutorials. (2023). Challenges and Solutions in Metabolomics Standardization. [Link]
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Technical Support Center: Addressing Variability in Sodium Butyrate-¹³C₄ Uptake
Welcome to the technical support guide for researchers utilizing Sodium Butyrate-¹³C₄ in cell culture experiments. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to achieve more consistent and reliable results. Variability in substrate uptake is a common challenge in cell-based assays; this guide will help you understand the underlying causes and implement effective solutions.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the use and behavior of Sodium Butyrate-¹³C₄.
Q1: What is the primary mechanism of sodium butyrate uptake in cultured cells?
A1: Sodium butyrate is primarily transported into cells by two main carrier proteins: the Monocarboxylate Transporter 1 (MCT1, encoded by the SLC16A1 gene) and the Sodium-coupled Monocarboxylate Transporter 1 (SMCT1, encoded by the SLC5A8 gene). MCT1 facilitates proton-coupled transport, while SMCT1 is a sodium-dependent symporter. The expression and activity of these transporters can vary significantly between different cell lines, which is a primary source of variability in uptake.
Q2: Once inside the cell, what is the metabolic fate of Sodium Butyrate-¹³C₄?
A2: Sodium Butyrate-¹³C₄ has two principal metabolic fates, creating a crucial dynamic that influences experimental outcomes.[1][2]
-
Energy Source: In many cell types, particularly normal colonocytes, butyrate is transported to the mitochondria, converted to butyryl-CoA, and undergoes β-oxidation to produce acetyl-CoA.[3] This acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle to generate ATP.
-
HDAC Inhibitor: Butyrate is a well-established inhibitor of histone deacetylases (HDACs).[3] When butyrate accumulates in the nucleus, it prevents the removal of acetyl groups from histones, leading to histone hyperacetylation and subsequent changes in gene expression. This role is often more pronounced in cancer cells which exhibit the "Warburg effect" (a preference for glycolysis over oxidative phosphorylation), leading to reduced butyrate oxidation and its accumulation.[2]
Interestingly, butyrate can regulate its own metabolism. In some cancer cells, butyrate has been shown to suppress the expression of Short-Chain Acyl-CoA Dehydrogenase (SCAD), an enzyme crucial for its own oxidation. This creates a positive feedback loop, enhancing its function as an HDAC inhibitor.[1][3]
Section 2: Core Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving variability in your Sodium Butyrate-¹³C₄ uptake experiments.
Issue 1: High Variability in Uptake Between Replicates of the Same Cell Line
High variability within the same experiment points to inconsistencies in your experimental setup and execution.
Q: My replicate wells/flasks for the same cell line show significantly different levels of Sodium Butyrate-¹³C₄ incorporation. What could be the cause?
A: This issue typically stems from inconsistencies in cell culture conditions or procedural steps. Here’s a checklist of potential causes and solutions:
-
Cell Confluency:
-
The Problem: Cell density is a critical, often overlooked, variable. As cells become more confluent, they experience increased cell-to-cell contact, nutrient depletion from the media, and waste accumulation.[4] These factors can alter cellular metabolism and the expression of nutrient transporters, including MCT1.[5] Highly confluent cells may downregulate transporter expression or have a reduced metabolic rate, leading to lower uptake.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Always seed cells at the same density for all replicates and experiments to ensure they reach the desired confluency at the same time.
-
Define Optimal Confluency: Perform a pilot study to determine the optimal confluency for your specific cell line (typically 70-80% is recommended for active uptake).[6] Harvest and analyze cells at this predetermined confluency for all future experiments.
-
Visual Inspection: Always visually inspect cells with a microscope before starting the uptake experiment to confirm consistent confluency across all vessels.
-
-
-
Media pH:
-
The Problem: The pH of your culture medium can influence the activity of transporters and the ionization state of butyrate. MCT1 is a proton-coupled transporter, and its activity can be sensitive to the extracellular pH.[7] A drop in pH due to high metabolic activity (lactic acid production) can alter the proton gradient across the cell membrane.[7][8][9]
-
Troubleshooting Steps:
-
Use Buffered Media: Ensure you are using a medium with a robust buffering system, such as HEPES, especially for highly metabolic cell lines.[7]
-
Pre-condition Media: Always pre-equilibrate your media in the incubator for several hours before use to ensure it is at the correct pH and temperature.
-
Monitor pH: If variability persists, consider measuring the pH of the media at the end of the incubation period to see if significant changes are occurring.
-
-
-
Incubation Time and Temperature:
-
The Problem: Cellular uptake is a time and temperature-dependent enzymatic process. Minor variations in incubation times or temperature fluctuations can lead to significant differences in uptake.
-
Troubleshooting Steps:
-
Precise Timing: Use a calibrated timer and stagger the addition and removal of the Sodium Butyrate-¹³C₄-containing media to ensure each replicate is incubated for the exact same duration.
-
Temperature Stability: Ensure your incubator is properly calibrated and maintains a stable temperature. When moving plates in and out of the incubator, do so quickly to minimize temperature drops.
-
-
Issue 2: Inconsistent Uptake Across Different Experiments or Passages
When you observe that results from one experiment are not reproducible in subsequent experiments, the cause is often related to changes in the cells themselves or the reagents over time.
Q: I'm seeing a significant shift in the average uptake of Sodium Butyrate-¹³C₄ in my cell line from one experiment to the next. Why is this happening?
A: This type of variability often points to biological changes in your cell line or inconsistencies in your reagents.
-
Cell Passage Number:
-
The Problem: As cell lines are passaged repeatedly, they can undergo genetic drift, changes in gene expression, and phenotypic alterations. This can include changes in the expression levels of MCT1 and SMCT1 transporters.
-
Troubleshooting Steps:
-
Record Passage Number: Always record the passage number for every experiment.
-
Establish a Passage Window: Use cells within a defined, narrow passage number range for all related experiments (e.g., passages 5-15).
-
Thaw Fresh Vials: If you observe a sudden, consistent change in uptake, it is advisable to thaw a new, early-passage vial of the cell line from your cryopreserved stock.
-
-
-
Serum Lot Variability:
-
The Problem: Fetal Bovine Serum (FBS) is a complex mixture of proteins, growth factors, and hormones. Different lots of FBS can have varying compositions, which can influence cell growth, metabolism, and even directly interfere with uptake. Serum proteins can bind to small molecules, reducing their bioavailable concentration for cellular uptake.[10][11]
-
Troubleshooting Steps:
-
Test New Serum Lots: Before purchasing a large quantity of a new FBS lot, test it against your current lot to ensure it does not significantly alter the growth or uptake characteristics of your cell line.
-
Purchase in Bulk: Once a suitable lot is identified, purchase a large enough quantity to last for the entire series of planned experiments to eliminate this source of variability.
-
Consider Serum-Free Incubation: For the uptake portion of the experiment, consider washing the cells and performing the incubation with Sodium Butyrate-¹³C₄ in a serum-free medium. This must be tested carefully, as serum withdrawal can also stress cells and alter their behavior.[10]
-
-
-
Mycoplasma Contamination:
-
The Problem: Mycoplasma are a common and often undetected source of contamination in cell cultures. They do not cause visible turbidity but can drastically alter cell metabolism, gene expression, and membrane integrity, leading to highly variable and unreliable results.
-
Troubleshooting Steps:
-
Regular Testing: Routinely test your cell cultures for mycoplasma using a reliable PCR-based or fluorescence-based kit.
-
Quarantine New Cells: Always quarantine and test new cell lines upon arrival before introducing them into your general cell culture inventory.
-
Discard Contaminated Cultures: If a culture tests positive, it is best to discard it, thoroughly decontaminate the incubator and biosafety cabinet, and start again with a fresh, uncontaminated vial.
-
-
Issue 3: Cell Line-Specific Differences in Uptake
It is expected that different cell lines will exhibit different uptake rates for Sodium Butyrate-¹³C₄. Understanding the basis for these differences is key to interpreting your results.
Q: I'm testing several cancer cell lines, and their uptake of Sodium Butyrate-¹³C₄ is dramatically different. How can I explain this?
A: This is an expected biological phenomenon driven primarily by differential expression of transporter proteins and varying metabolic states.
-
Differential Transporter Expression:
-
The Cause: The primary reason for cell line-specific uptake rates is the difference in the expression levels of MCT1 and SMCT1 transporters on the cell surface. The expression of these transporters is regulated by various factors, including tissue of origin and the specific oncogenic mutations present in the cancer cell line. For example, the oncogene MYC and the tumor suppressor p53 have been shown to regulate MCT1 expression.[12][13][14]
-
Investigative Steps:
-
Literature Review: Search the literature for studies that have characterized the expression of SLC16A1 (MCT1) and SLC5A8 (SMCT1) in your cell lines of interest.
-
Expression Analysis: If the information is not available, you can directly measure the expression levels of these transporters using techniques like RT-qPCR (for mRNA levels) or Western blotting/flow cytometry (for protein levels). This data can provide a strong correlation with your observed uptake rates.
-
-
-
Metabolic Phenotype (Warburg Effect):
-
The Cause: As mentioned, the metabolic state of the cell influences the fate of intracellular butyrate.[2] Cell lines that are highly glycolytic (strong Warburg phenotype) may oxidize less butyrate, leading to its intracellular accumulation and higher apparent "uptake" when measured at steady state.[3] Conversely, cells with more active oxidative phosphorylation may rapidly consume the ¹³C-labeled butyrate for energy, potentially showing lower intracellular concentrations at a given time point.
-
Investigative Steps:
-
Assess Metabolic Profile: You can characterize the metabolic phenotype of your cell lines by measuring their rates of glucose consumption and lactate secretion (e.g., using a blood gas analyzer or specific assay kits). A high lactate production to glucose consumption ratio is indicative of a strong Warburg effect.
-
Metabolic Flux Analysis: For a more detailed view, a full ¹³C-Metabolic Flux Analysis (¹³C-MFA) can trace the fate of the ¹³C carbons from butyrate into TCA cycle intermediates and other metabolic products.
-
-
Section 3: Key Experimental Protocols
This section provides standardized protocols to help you minimize variability and accurately quantify Sodium Butyrate-¹³C₄ uptake.
Protocol 1: Standardized Cell Seeding and Culture
-
Cell Thawing: Rapidly thaw a frozen vial of cells in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant containing cryoprotectant.
-
Resuspension: Resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.
-
Seeding: Calculate the volume of cell suspension required to seed the desired number of cells per well or flask. Seed cells at a density that will result in 70-80% confluency at the time of the experiment (this needs to be determined empirically for each cell line).
-
Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Allow cells to adhere and grow for 24-48 hours, or until the target confluency is reached.
Protocol 2: Sodium Butyrate-¹³C₄ Uptake Assay
-
Prepare Labeling Medium: Prepare fresh experimental medium containing the desired concentration of Sodium Butyrate-¹³C₄. Pre-warm to 37°C.
-
Remove Growth Medium: Aspirate the complete growth medium from the cell culture plates.
-
Wash Cells: Gently wash the cell monolayer twice with 1X Phosphate Buffered Saline (PBS), pre-warmed to 37°C, to remove any residual serum and media components.
-
Initiate Uptake: Add the pre-warmed labeling medium to each well. Start a timer immediately.
-
Incubate: Return the plate to the 37°C incubator for the predetermined incubation time (e.g., 30 minutes, 1 hour, 4 hours).
-
Terminate Uptake: To stop the uptake, place the plate on ice and immediately aspirate the labeling medium.
-
Wash Cells: Quickly wash the cell monolayer three times with ice-cold 1X PBS to remove any extracellular tracer. It is critical that this step is performed quickly and with ice-cold buffer to prevent efflux of the tracer.
-
Metabolite Extraction:
-
Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells from the plate surface into the solvent.
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex thoroughly and incubate on ice or at -20°C for at least 20 minutes to precipitate proteins.
-
-
Sample Clarification: Centrifuge the tubes at maximum speed (e.g., >13,000 x g) at 4°C for 15 minutes to pellet cell debris and precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis by mass spectrometry.
Protocol 3: Sample Preparation for Mass Spectrometry (LC-MS/MS)
-
Sample Evaporation: Dry the metabolite extract to completion using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried pellet in a small, precise volume of a suitable solvent compatible with your liquid chromatography (LC) method (e.g., 50% acetonitrile).
-
Centrifugation: Centrifuge the reconstituted sample at high speed for 10 minutes to pellet any insoluble material.
-
Transfer to Vials: Transfer the clear supernatant to LC-MS vials for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS method for the detection and quantification of Sodium Butyrate-¹³C₄ and its downstream metabolites. Use an unlabeled sodium butyrate standard to confirm retention time and fragmentation patterns.
Section 4: Data Presentation and Visualization
Table 1: Troubleshooting Checklist for Uptake Variability
| Potential Cause | Key Parameter to Check | Recommended Action |
| Within-Experiment Variability | Cell Confluency | Standardize seeding density; define and use an optimal confluency (e.g., 70-80%). |
| Media pH | Use HEPES-buffered media; pre-equilibrate media before use. | |
| Incubation Time/Temp | Use a calibrated timer; minimize time plates are outside the incubator. | |
| Between-Experiment Variability | Cell Passage Number | Record passage number for all experiments; use cells within a defined passage window. |
| Serum Lot | Test new lots of FBS; purchase large batches of a single, validated lot. | |
| Contamination | Routinely test for mycoplasma; discard any contaminated cultures. | |
| Cell Line-Specific Differences | Transporter Expression | Analyze mRNA (RT-qPCR) or protein (Western blot) levels of MCT1 and SMCT1. |
| Metabolic Phenotype | Measure glucose consumption and lactate secretion rates. |
Diagrams and Workflows
Diagram 1: Cellular Uptake and Metabolism of Sodium Butyrate
Caption: Dual fate of intracellular Sodium Butyrate-¹³C₄.
Diagram 2: Troubleshooting Workflow for Uptake Variability
Caption: A logical workflow for diagnosing uptake variability.
References
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Han, A., et al. (2018). Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases. Oncotarget, 9(43), 27282–27291. Available at: [Link]
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Zhao, P., et al. (2015). Cellular Uptake Mechanism of Paclitaxel Nanocrystals Determined by Confocal Imaging and Kinetic Measurement. Pharmaceutical Research, 32(9), 2957-2966. Available at: [Link]
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Fan, T. W. M., et al. (2012). Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. Progress in Nuclear Magnetic Resonance Spectroscopy, 60, 1-27. Available at: [Link]
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Adutler-Lieber, S., et al. (2021). Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. ACS Applied Materials & Interfaces, 13(22), 25686-25697. Available at: [Link]
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Arafat, K., et al. (2022). Optimum Serum Concentration Enhances Migration of MDA-MB-231 Triple-Negative Breast Cancer Cells and Promotes Intracellular Delivery of Proapoptotic Domain via Cell-Penetrating Peptides. Molecular Pharmaceutics, 19(1), 224-234. Available at: [Link]
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Liu, P., et al. (2023). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). Oncology Reports, 50(5), 1-1. Available at: [Link]
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Creek, D. J., et al. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 84(20), 8468-8474. Available at: [Link]
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Payen, V. L., et al. (2020). Monocarboxylate transporters in cancer. Molecular Metabolism, 33, 48-66. Available at: [Link]
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Chokkathukalam, A., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(4), 511-524. Available at: [Link]
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Fan, T. W. M., et al. (2011). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & Therapeutics, 133(3), 366-391. Available at: [Link]
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D'Anna, F., et al. (1987). Depletion of sodium butyrate from the culture medium of Friend erythroleukemia cells undergoing differentiation. Cancer Research, 47(2), 523-528. Available at: [Link]
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Schauer, M. A., et al. (2021). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Expert Review of Proteomics, 18(1), 25-36. Available at: [Link]
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Speake, T. F., et al. (2007). Importance of Intracellular pH in Determining the Uptake and Efficacy of the Weakly Basic Chemotherapeutic Drug, Doxorubicin. British Journal of Pharmacology, 152(1), 117-129. Available at: [Link]
- Patsnap. (2024). How does pH affect drug delivery?
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Liu, Z., et al. (2023). The role of MCT1 in tumor progression and targeted therapy: a comprehensive review. Journal of Hematology & Oncology, 16(1), 1-19. Available at: [Link]
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Cui, D., et al. (2017). MCT1 regulates aggressive and metabolic phenotypes in bladder cancer. Journal of Cancer, 8(11), 2042-2051. Available at: [Link]
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Li, Y., et al. (2023). Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. Cancer Management and Research, 15, 917-931. Available at: [Link]
- Li, Y., et al. (2023). Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. Dove Medical Press.
- BenchChem. (2025). Technical Support Center: Stable Isotope Labeling Experiments. BenchChem.
- Thong-Ngam, D., et al. (2004). Effects of sodium butyrate and acidic fibroblast growth factor on TDC32300 cultured cells.
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Kruh, J. (1982). Effects of sodium butyrate, a new pharmacological agent, on cells in culture. Molecular and Cellular Biochemistry, 42(2), 65-82. Available at: [Link]
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Prasad, K. N. (1980). Effect of sodium butyrate on mammalian cells in culture: a review. Life Sciences, 27(16), 1351-1358. Available at: [Link]
- Srivastava, S. (2013). Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). YouTube.
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Hesketh, G. G., et al. (2019). Fluctuations in cell density alter protein markers of multiple cellular compartments, confounding experimental outcomes. PLoS ONE, 14(2), e0211727. Available at: [Link]
- Janeczko, M., et al. (2020). The effect of sodium butyrate on cell number in primary microglial...
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Zati, M. N., et al. (2023). How Does the Study MD of pH-Dependent Exposure of Nanoparticles Affect Cellular Uptake of Anticancer Drugs? International Journal of Molecular Sciences, 24(4), 3505. Available at: [Link]
- Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Wikipedia.
- Various Authors. (2015). Can cell confluency greatly affect expression of genes related to cellular differentiation?
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Johnson, E. L., et al. (2024). Integrative transcriptomic and proteomic profiling of the effects of cell confluency on gene expression. Scientific Data, 11(1), 1-11. Available at: [Link]
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Vande Voorde, J., et al. (2019). Rapid nutrient depletion to below the physiological range by cancer cells cultured in Plasmax. American Journal of Physiology-Cell Physiology, 317(6), C1133-C1146. Available at: [Link]
- Li, B., et al. (2019). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo.
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Nakagawa, T., et al. (2024). On-tissue derivatization for mass spectrometry imaging reveals the distribution of short chain fatty acids in murine digestive tract. Frontiers in Chemistry, 12, 1378873. Available at: [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Metabolic Engineering, 55, 12-21. Available at: [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2856-2877. Available at: [Link]
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Wiechert, W. (2007). 13C-based metabolic flux analysis. Methods in Molecular Biology, 358, 17-45. Available at: [Link]
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Mardinoglu, A., et al. (2018). Simultaneous Integration of Gene Expression and Nutrient Availability for Studying the Metabolism of Hepatocellular Carcinoma Cell Lines. Cancers, 10(1), 14. Available at: [Link]
- Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
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Technical Support Center: Best Practices for Sodium Butyrate-13C4
Welcome to the technical support center for Sodium Butyrate-13C4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper handling, storage, and use of this stable isotope-labeled compound. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled form of Sodium Butyrate where all four carbon atoms are replaced with the Carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift of +4 amu (atomic mass units) compared to the unlabeled compound, making it an invaluable tool in various research applications.[1]
Its primary uses include:
-
Internal Standard in Mass Spectrometry: It is used for the accurate quantification of endogenous sodium butyrate in biological samples.[2][3]
-
Metabolic Flux Analysis and Tracing Studies: Researchers use it to trace the metabolic fate of butyrate in cellular and in vivo models, providing insights into pathways like the TCA cycle.[2][4]
-
Epigenetic Studies: Given butyrate's role as a histone deacetylase (HDAC) inhibitor, the ¹³C-labeled version allows for precise tracking of its effects on gene expression and chromatin modification.[2]
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at room temperature in a dry, inert atmosphere.[2][5] It is known to be hygroscopic (readily absorbs moisture), so it is crucial to keep the container tightly sealed to prevent degradation and clumping.[3] When stored correctly, the solid compound is stable for at least two years.[6]
Q3: How should I prepare a stock solution of this compound?
The choice of solvent depends on your experimental needs. Here are the common options:
-
Aqueous Solutions (e.g., sterile water, PBS): Sodium Butyrate is soluble in water. For a 100 mM stock solution, you can dissolve 100 mg of the compound in 9 mL of water.[7] If you observe any precipitate, warming the solution to 37°C for 2-5 minutes can help.[7]
-
Organic Solvents (e.g., ethanol): It is also soluble in ethanol.[6]
For detailed, step-by-step instructions, please refer to the "Protocols" section of this guide.
Q4: What is the stability of this compound in aqueous solution? This is a critical point of confusion.
There is conflicting information regarding the stability of aqueous solutions of sodium butyrate. Some sources recommend preparing solutions fresh daily, while others suggest that storing frozen aliquots is acceptable.[6][7][8]
Our Recommendation: For the most reliable and reproducible results, it is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment.
Scientific Rationale:
-
Microbial Growth: Butyrate is a short-chain fatty acid and can serve as an energy source for microbial contaminants, even in seemingly sterile solutions.[8] This can lead to a decrease in the effective concentration of your compound.
-
Chemical Stability: While the butyrate ion itself is relatively stable in a sterile solution, the long-term stability in aqueous buffers can be compromised.[8]
If preparing fresh solution daily is not feasible, the next best practice is to:
-
Prepare a concentrated stock solution in sterile water or PBS.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Aliquot the solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles.
Crucially, the suitability of using stored frozen solutions should be validated for your specific application. [7]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a step-by-step guide for the proper reconstitution of lyophilized this compound to ensure accurate concentration and sterility.
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water, PBS (pH 7.2), or absolute ethanol
-
Sterile, calibrated pipettes and tips
-
Vortex mixer
-
Optional: 0.22 µm sterile syringe filter
Procedure:
-
Pre-Reconstitution: Before opening, gently tap the vial on a hard surface to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the calculated volume of your chosen sterile solvent to the vial to achieve the desired stock solution concentration.
-
Dissolution: Cap the vial tightly and vortex gently until the powder is completely dissolved. If necessary, warm the solution to 37°C for a short period to aid dissolution.[7]
-
Sterilization (for aqueous solutions): For critical applications like cell culture, filter-sterilize the reconstituted solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Use the solution immediately or aliquot into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Troubleshooting for Mass Spectrometry Applications
Issue 1: No or Low Signal from this compound Internal Standard
-
Possible Cause: Degradation of the internal standard.
-
Solution: Prepare a fresh stock solution of this compound. If using a previously prepared solution, verify its integrity by comparing it to a newly prepared standard.
-
-
Possible Cause: Incorrect instrument settings.
-
Solution: Ensure the mass spectrometer is set to detect the correct m/z for this compound (approximately 114.06 g/mol ).[9]
-
-
Possible Cause: Matrix effects suppressing the signal.
-
Solution: Optimize your sample preparation method to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Issue 2: Inaccurate Quantification of Endogenous Butyrate
-
Possible Cause: Inaccurate concentration of the this compound stock solution.
-
Solution: Verify the concentration of your stock solution. You can do this by preparing a calibration curve with a freshly prepared, accurately weighed standard.
-
-
Possible Cause: Isotopic contribution from the sample.
-
Solution: Ensure your data processing software correctly accounts for the natural isotopic abundance of carbon in your analyte.
-
Troubleshooting for Cell Culture Applications
Issue 1: Inconsistent or No Observed Cellular Effects (e.g., changes in histone acetylation, cell proliferation)
-
Possible Cause: Degraded or incorrect concentration of this compound.
-
Solution: As recommended, prepare a fresh solution for each experiment. If using a frozen stock, validate its efficacy against a freshly prepared solution. The effective concentration of sodium butyrate can vary between cell lines, so it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cells.[6][10][11][12]
-
-
Possible Cause: Cell line-specific responses.
-
Possible Cause: Butyrate metabolism by the cells.
-
Solution: Cells can metabolize butyrate, which may reduce its effective concentration over time.[8] For longer-term experiments, you may need to replenish the media with fresh this compound at regular intervals.
-
Issue 2: Low Isotopic Enrichment in Downstream Metabolites (Metabolic Labeling Studies)
-
Possible Cause: Insufficient labeling time.
-
Solution: The time required to reach isotopic steady state varies for different metabolic pathways and cell types.[14] Perform a time-course experiment to determine the optimal labeling duration for your metabolites of interest.
-
-
Possible Cause: Dilution from endogenous unlabeled pools.
-
Solution: The intracellular concentration of unlabeled butyrate or other competing substrates can dilute the ¹³C label. Ensure that your experimental conditions are consistent and consider measuring the endogenous butyrate levels.
-
-
Possible Cause: Altered cellular metabolism due to butyrate treatment.
-
Solution: Sodium butyrate itself can alter cellular metabolism, which may affect the incorporation of the ¹³C label into certain pathways.[15] It is important to have appropriate controls and to carefully interpret the labeling patterns in the context of butyrate's known biological effects.
-
Data and Diagrams
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | ¹³C₄H₇NaO₂ | [2][16] |
| Molecular Weight | ~114.06 g/mol | [9][16] |
| Isotopic Purity | Typically ≥98% | [16] |
| Form | Solid | [9] |
| Melting Point | 250-253 °C | [17] |
| Solubility in Water | Soluble | |
| Solubility in Ethanol | Soluble | [6] |
Diagram 1: Recommended Workflow for Reconstitution and Use
Caption: Workflow for reconstituting and using this compound.
Diagram 2: Troubleshooting Low Isotopic Enrichment
Caption: Decision tree for troubleshooting low isotopic enrichment.
References
-
MySkinRecipes. This compound. Available from: [Link]
-
REPROCELL. 04-0005 - Stemolecule™ Sodium Butyrate. Available from: [Link]
- Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC systems biology, 7, 1-17.
-
ResearchGate. Stability of sodium butyrate?. (2013). Available from: [Link]
- Kim, E. J., Lee, S. Y., & Lee, G. M. (2005). Correlation between enhancing effect of sodium butyrate on specific productivity and mRNA transcription level in recombinant Chinese hamster ovary cells. Journal of microbiology and biotechnology, 15(1), 113-118.
- Kruh, J. (1982). Effects of sodium butyrate, a new pharmacological agent, on cells in culture. Molecular and cellular biochemistry, 42(2), 65-82.
- Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of nutrition, 133(7 Suppl), 2485S-2493S.
- Leelawat, K., Leelawat, S., Narong, S., & Ratanapittayaporn, A. (2003). Effects of sodium butyrate and acidic fibroblast growth factor on TDC32300 cultured cells. Journal of the Medical Association of Thailand = Chotmaihet thangphaet, 86 Suppl 2, S369-S375.
- Prasad, K. N. (1980). Effect of sodium butyrate on mammalian cells in culture: a review. In Vitro, 16(1), 69-76.
- Hague, A., Elder, D. J., Hicks, D. J., & Paraskeva, C. (1995). The effect of sodium butyrate on the growth characteristics of human cervix tumour cells. International journal of cancer, 60(3), 400-405.
- Boffa, L. C., & Allfrey, V. G. (1977). Effects of Sodium Butyrate on the Synthesis and Methylation of DNA in Normal Cells and Their Transformed Counterparts. Cancer research, 37(8 Part 1), 2579-2585.
-
BMANA Journal. ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. Available from: [Link]
- Wang, Y., Li, Y., Zhang, Y., Li, Y., & Li, J. (2022). Sodium Butyrate Attenuates AGEs-Induced Oxidative Stress and Inflammation by Inhibiting Autophagy and Affecting Cellular Metabolism in THP-1 Cells. International journal of molecular sciences, 23(23), 14757.
-
ResearchGate. Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo (A)... | Download Scientific Diagram. Available from: [Link]
- Knip, M., & Zilmer, K. (1987). Sodium butyrate stimulates somatostatin production by cultured cells. Hormone and metabolic research = Hormon- und Stoffwechselforschung = Hormones et metabolisme, 19(5), 231-232.
- Corfe, B. M. (2012). Hypothesis: butyrate is not an HDAC inhibitor, but a product inhibitor of deacetylation. Molecular bioSystems, 8(6), 1609-1612.
- Luhrs, H., Gerke, T., Muller, J., Melcher, R., Schauber, J., Boxberge, F., ... & Schepp, W. (2002). Butyrate inhibits NF-kappaB activation in lamina propria macrophages of patients with ulcerative colitis. Scandinavian journal of gastroenterology, 37(4), 458-466.
-
MySkinRecipes. This compound. Available from: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
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- 5. This compound [myskinrecipes.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
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- 9. isotope.com [isotope.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of sodium butyrate on mammalian cells in culture: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of sodium butyrate, a new pharmacological agent, on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of sodium butyrate on the synthesis and methylation of DNA in normal cells and their transformed counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
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- 17. 丁酸钠-13C4 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing Reproducibility in Sodium Butyrate-13C4 Experiments
Welcome to the technical support center for Sodium Butyrate-13C4. This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of experiments utilizing this powerful metabolic tracer. This compound allows for the precise tracking of butyrate's metabolic fate, offering insights into its roles as both an energy source and a histone deacetylase (HDAC) inhibitor.[1][2][3] Achieving reproducible results requires careful attention to detail at every stage, from experimental design to data analysis.
This center provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions to provide a foundational understanding of this compound experiments.
Q1: What are the primary applications of this compound in research?
This compound is a stable isotope-labeled tracer used to investigate the metabolic pathways and mechanisms of action of butyrate. Its primary applications include:
-
Metabolic Flux Analysis: Tracing the four 13C-labeled carbon atoms to quantify their incorporation into downstream metabolites, such as intermediates of the TCA cycle and acetyl-CoA.[2] This reveals the extent to which cells utilize butyrate as an energy source.
-
Histone Acetylation Dynamics: Determining the contribution of butyrate's carbon backbone to the acetyl group on histones.[2] This provides direct evidence of butyrate's role as a carbon source for histone modification, separate from its function as an HDAC inhibitor.[2][4]
-
Drug Development: Assessing how therapeutic compounds alter butyrate metabolism or its epigenetic effects in disease models.[1][5]
Q2: What is a typical starting concentration and incubation time for cell culture experiments?
The optimal concentration and duration depend heavily on the cell type and the specific research question. However, a general starting point is:
-
Concentration: 1-5 mM this compound.[6][7] This range is often sufficient to induce HDAC inhibition and provide a strong labeling signal without causing excessive cytotoxicity.[7][8]
-
Incubation Time: This can range from minutes to over 24 hours.
-
Short-term (minutes to 2 hours): Ideal for studying rapid metabolic processes like entry into the TCA cycle.[9]
-
Long-term (12-24 hours): Necessary for observing effects on histone acetylation, gene expression, or reaching isotopic steady state in slower-turnover pathways.[4][9] Always perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions that balance labeling efficiency with cell viability.[5]
-
Q3: How can I be sure the cells are taking up the labeled butyrate?
Confirmation of uptake is a critical first step. You can verify this by performing a preliminary experiment where you treat cells for a short period (e.g., 30-60 minutes), extract intracellular metabolites, and use mass spectrometry to look for the M+4 isotopologue of intracellular butyrate. A clear, high-intensity peak at this mass confirms that the tracer is successfully entering the cells.
Q4: Should I use serum-free or serum-containing media for my labeling experiment?
This choice has significant metabolic implications. Serum contains unlabeled short-chain fatty acids and other metabolites that can dilute the 13C-labeled tracer, reducing the final isotopic enrichment.
-
For maximal enrichment: Use a serum-free or dialyzed serum-containing medium to minimize competition from unlabeled substrates.
-
To mimic physiological conditions: Standard serum-containing media may be more appropriate, but be aware that this will lower the signal and requires more sensitive detection. The key is to be consistent across all experimental and control groups.
Section 2: Troubleshooting Guide by Experimental Stage
This section provides detailed solutions to common problems encountered during specific phases of a this compound experiment.
Experimental Design & Cell Culture
Q: My labeling efficiency is low, and the 13C enrichment in downstream metabolites is minimal. What could be the cause?
Low labeling efficiency is a common issue that can often be traced back to several factors:
-
Cause 1: Competing Carbon Sources: The presence of high concentrations of other energy sources (e.g., glucose, glutamine, unlabeled fatty acids in serum) in the culture medium can dilute the tracer's contribution to metabolic pathways.
-
Solution: For the duration of the labeling, switch to a custom medium with lower concentrations of competing substrates or use dialyzed fetal bovine serum (FBS) to remove small molecules.
-
-
Cause 2: Insufficient Incubation Time: Many metabolic pools, especially those involved in biosynthesis, turn over slowly.
-
Solution: Increase the labeling duration. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine when isotopic enrichment in your metabolites of interest reaches a plateau (isotopic steady state).[9]
-
-
Cause 3: Low Butyrate Transport/Metabolism: The cell line you are using may have low expression of monocarboxylate transporters (MCTs) responsible for butyrate uptake or low activity of the enzymes required for its metabolism.
-
Solution: Confirm tracer uptake as described in the FAQ. If uptake is low, investigate whether your cell line is appropriate for studying butyrate metabolism. Literature on your cell model is invaluable here.
-
Q: I'm observing high cell death and poor viability after treatment with this compound. How can I mitigate this?
Butyrate is a well-known inducer of cell cycle arrest, differentiation, and apoptosis, particularly in cancer cell lines.[4][8][10]
-
Cause 1: Concentration is Too High: The dose-response to butyrate is highly cell-type specific.
-
Solution: Perform a toxicity assay (e.g., MTT, trypan blue exclusion) with a range of concentrations (e.g., 0.5 mM to 10 mM) to determine the IC50 value for your cell line. Choose a concentration for your tracing experiments that is well below this toxic threshold but still provides adequate labeling.
-
-
Cause 2: Extended Exposure: The cytotoxic effects of butyrate are cumulative.
-
Solution: Shorten the incubation time. If a long incubation is required to achieve sufficient labeling, consider a "pulse-chase" experiment where cells are labeled for a shorter period and then switched back to unlabeled medium.
-
-
Cause 3: Culture Temperature: Some studies have shown that lowering the culture temperature (e.g., to 30°C) can delay the onset of butyrate-induced apoptosis, extending the viable culture period.[7]
-
Solution: Test if a lower culture temperature mitigates toxicity while maintaining the metabolic phenotype of interest. This is particularly relevant for protein production studies in CHO cells but may be applicable to other models.[7]
-
Metabolite Extraction & Quenching
Q: How do I rapidly and effectively stop all metabolic activity to get an accurate snapshot of 13C enrichment?
Ineffective quenching is a major source of irreproducibility, as enzymes can continue to operate during sample collection, altering metabolite levels and isotopic ratios. The goal is to halt metabolism instantly.[11][12]
-
Recommended Method for Adherent Cells:
-
Aspirate the labeling medium rapidly.
-
Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS) or saline (0.9% NaCl) for <10 seconds to remove extracellular tracer.[11] Caution: Longer wash times can cause leakage of intracellular metabolites.
-
Instantly add a quenching solution, typically a pre-chilled organic solvent mixture like 80% methanol (-80°C) or a 40:40:20 mixture of acetonitrile:methanol:water.[11][12] Alternatively, flash-freezing the entire plate in liquid nitrogen before adding the extraction solvent is also a highly effective method.[13]
-
-
Recommended Method for Suspension Cells:
Q: What is the best solvent system for extracting butyrate and its downstream polar metabolites?
A polar solvent system is required to efficiently extract butyrate, TCA cycle intermediates, and amino acids.
-
Gold Standard: A cold monophasic mixture of methanol, acetonitrile, and water is highly effective for extracting a broad range of polar metabolites.[11] A common ratio is 40:40:20 (acetonitrile:methanol:water).
-
Alternative: Cold 80% methanol is also widely used and effective.[11]
-
Critical Step: After adding the solvent, scrape the cells and collect the cell lysate. Vortex thoroughly and centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet protein and cell debris. The supernatant contains your metabolites and is ready for analysis or derivatization.
Analytical Measurement (GC-MS/LC-MS)
Q: My derivatization efficiency for GC-MS analysis is poor or inconsistent. What are the common pitfalls?
Short-chain fatty acids like butyrate are volatile and require derivatization to improve their chromatographic properties for GC-MS analysis.[14][15]
-
Problem 1: Water Contamination: Many derivatizing agents, such as N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA), are sensitive to water.
-
Solution: Ensure your metabolite extracts are completely dry before adding the derivatization agent. Use a vacuum concentrator (SpeedVac) or a stream of nitrogen gas. Do not overheat the samples, as this can lead to loss of volatile butyrate.
-
-
Problem 2: Incorrect pH: Derivatization efficiency can be pH-dependent.
-
Solution: The extraction process typically results in a neutral sample. Follow the derivatization kit manufacturer's protocol precisely regarding any required pH adjustments or catalysts (e.g., pyridine).
-
-
Problem 3: Suboptimal Reaction Conditions: Incomplete derivatization can result from insufficient time or temperature.
-
Solution: Optimize the derivatization reaction by testing different incubation times (e.g., 30, 60, 90 minutes) and temperatures (e.g., 60°C, 80°C) to find the conditions that yield the highest and most consistent signal for your derivatized butyrate standard.
-
Q: How do I correct for the natural abundance of 13C in my mass spectrometry data?
This is a critical step for accurate quantification of isotopic enrichment.[6] Every carbon-containing molecule has a natural background of ~1.1% 13C.[16][17] This means an unlabeled (M+0) molecule will have a small M+1 peak, and this effect cascades through all isotopologues.
-
Solution: Use a well-established algorithm for natural abundance correction. Many software packages designed for metabolomics analysis have built-in correction tools. Alternatively, standalone software (e.g., IsoCor, AccuCor) can process your raw data. This correction is essential to distinguish true enrichment from the tracer from the natural isotopic background.[6][16]
Section 3: Standard Operating Protocols (SOPs)
SOP 1: General Protocol for 13C4-Butyrate Labeling in Adherent Cells
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Culture under standard conditions for 24-48 hours.
-
Prepare Labeling Medium: Prepare the cell culture medium containing the desired concentration (e.g., 2 mM) of this compound. Pre-warm the medium to 37°C.
-
Labeling: Aspirate the standard medium from the cells. Wash once with pre-warmed PBS. Add the labeling medium to the cells and return them to the incubator for the desired duration.
-
Quenching & Harvesting:
-
Place the culture plates on ice.
-
Rapidly aspirate the labeling medium.
-
Wash the cell monolayer once with 1 mL of ice-cold 0.9% NaCl, aspirating immediately.
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well.
-
Place the plates at -80°C for at least 15 minutes to ensure complete protein precipitation.
-
-
Extraction:
-
Scrape the frozen cell lysate from the plate surface.
-
Transfer the lysate to a microcentrifuge tube.
-
Vortex for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Storage: Transfer the supernatant containing the metabolites to a new tube. Store at -80°C until analysis.
| Parameter | Recommendation | Rationale |
| Cell Confluency | 80-90% | Ensures active metabolism while avoiding artifacts from overgrowth. |
| Tracer Concentration | 1-5 mM (empirically determined) | Balances labeling signal with potential cytotoxicity.[6][7] |
| Quenching Solution | 80% Methanol (-80°C) | Rapidly denatures enzymes and halts metabolism.[11] |
| Wash Step | <10s with ice-cold saline | Removes extracellular tracer with minimal loss of intracellular metabolites.[11] |
Section 4: Key Concepts & Visualizations
Understanding the flow of atoms and the experimental process is key to troubleshooting.
Butyrate's Dual Metabolic Role
Sodium butyrate serves two primary functions that can be distinguished using 13C4 tracing. It acts as an HDAC inhibitor, altering the chromatin landscape, and as a fuel source, entering central carbon metabolism.[2][3][4]
Caption: Metabolic fate of this compound.
General Experimental Workflow
Reproducibility is built upon a consistent and logical workflow. Any deviation at one step can propagate errors throughout the experiment.
Caption: Workflow for a this compound tracing experiment.
References
-
Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition. Available at: [Link]
-
Kruh, J. (1982). Effects of sodium butyrate, a new pharmacological agent, on cells in culture. Molecular and Cellular Biochemistry. Available at: [Link]
-
Lagos, L., et al. (2016). Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus labrax) Fed a Plant-Based Diet. PLoS ONE. Available at: [Link]
-
Ortmayr, K., et al. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites. Available at: [Link]
-
McCutcheon, D. C., et al. (1984). Sodium butyrate induces histone hyperacetylation and differentiation of murine embryonal carcinoma cells. The Journal of Cell Biology. Available at: [Link]
-
Teng, Y., et al. (2016). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.GOV. Available at: [Link]
-
Schwaiger, M., et al. (2017). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. Available at: [Link]
-
Rabinowitz, J. D., & Kimball, E. (2007). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Available at: [Link]
-
Fellows, R., et al. (2018). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell Metabolism. Available at: [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. University of Ottawa NMR Facility. Available at: [Link]
-
Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. Available at: [Link]
-
Patti, G. J., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis. Available at: [Link]
-
Wang, Z., et al. (2015). ResearchGate. The combined effect of sodium butyrate and low culture temperature on the production, sialylation, and biological activity of an antibody produced in CHO cells. Available at: [Link]
-
Jasbi, P., et al. (2019). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols in Chemical Biology. Available at: [Link]
-
Prasad, K. N. (1980). Effect of sodium butyrate on mammalian cells in culture: a review. Life Sciences. Available at: [Link]
-
Weghuber, J., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites. Available at: [Link]
-
Boren, J., et al. (2020). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Available at: [Link]
Sources
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- 3. reprocell.com [reprocell.com]
- 4. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effect of sodium butyrate on mammalian cells in culture: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. youtube.com [youtube.com]
- 17. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Stable Isotope Tracers: Sodium Butyrate-¹³C₄ vs. Deuterium-Labeled Butyrate
A Senior Application Scientist's Perspective on Selecting the Optimal Tracer for Metabolic Research
In the intricate world of metabolic research, stable isotope tracers are indispensable for dissecting the complex web of biochemical pathways. Among the short-chain fatty acids (SCFAs), butyrate is a molecule of immense interest due to its pivotal role as an energy source for colonocytes, a histone deacetylase (HDAC) inhibitor, and a key mediator in host-microbiome interactions.[1][2][3][4] To accurately trace its metabolic fate, researchers primarily turn to two types of labeled analogues: carbon-13 (¹³C) and deuterium (²H or D) labeled butyrate.
This guide provides an in-depth, objective comparison of Sodium butyrate-¹³C₄ and various deuterium-labeled butyrate tracers. Drawing upon established principles and experimental observations, we will explore the critical differences that influence experimental design, analytical methodology, and data interpretation, empowering researchers to make informed decisions for their specific scientific questions.
The Foundation: Why Stable Isotopes?
Stable isotope tracers allow scientists to follow molecules through biological systems without the safety and disposal concerns associated with radioisotopes. By introducing a substrate enriched with a heavy isotope (like ¹³C or ²H), we can distinguish the tracer and its downstream metabolites from their naturally abundant, unlabeled counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6][7] This enables the quantification of metabolic fluxes—the actual rates of metabolic reactions—providing a dynamic view of cellular activity that static metabolite concentrations cannot.[5]
Section 1: Sodium Butyrate-¹³C₄ - The Gold Standard for Carbon Backbone Tracing
Sodium butyrate-¹³C₄, in which all four carbon atoms are replaced with the ¹³C isotope, is often considered the gold standard for tracing the carbon skeleton of butyrate through metabolic pathways.
Core Advantages:
-
Direct and Unambiguous Carbon Tracing: The ¹³C label directly follows the carbon backbone of the butyrate molecule.[5] This is crucial for definitively mapping how butyrate is catabolized (e.g., via β-oxidation to acetyl-CoA) and where its carbons are incorporated into other molecules, such as TCA cycle intermediates, amino acids, or lipids.[2][8][9]
-
Minimal Kinetic Isotope Effect (KIE): The relative mass difference between ¹³C and ¹²C is small (~8%). Consequently, the kinetic isotope effect—the change in reaction rate due to isotopic substitution—is generally negligible for ¹³C-labeled compounds.[10] This means the labeled butyrate behaves almost identically to its natural counterpart, ensuring that the measured fluxes accurately reflect the in vivo biological reality.[11]
-
High Isotopic Stability: The ¹³C-¹²C bond is exceptionally stable. There is no risk of the label exchanging with other molecules or being lost through non-enzymatic processes, a critical feature for ensuring data integrity throughout the experimental workflow.[12][13]
Primary Applications:
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify intracellular metabolic rates.[5] By supplying ¹³C₄-butyrate and measuring the ¹³C enrichment patterns in downstream metabolites, researchers can build detailed models of cellular metabolism.[8][9]
-
Gut Microbiome Research: Tracing the metabolism of ¹³C₄-butyrate helps elucidate the complex metabolic interplay between gut microbes and host cells.[1]
-
Epigenetics: Given butyrate's role as an HDAC inhibitor, ¹³C₄-butyrate can be used to track its influence on metabolic pathways that support histone modifications and changes in gene expression.[1]
Analytical Considerations:
Sodium butyrate-¹³C₄ is readily analyzed by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15][16] The +4 Dalton mass shift provides a clear and distinct signal, simplifying detection and quantification.
Caption: Metabolic fate of Sodium Butyrate-¹³C₄.
Section 2: Deuterium-Labeled Butyrate Tracers - A Tool with Specific Strengths and Caveats
Deuterium-labeled butyrate tracers, such as butyrate-d₇ or butyrate-d₃, involve replacing hydrogen atoms with deuterium. While useful, their application requires careful consideration of their unique physicochemical properties.
Core Advantages:
-
Probing C-H Bond Cleavage: Deuterium labeling is exceptionally sensitive to reactions involving the breaking of a C-H bond. The significant mass difference between ²H and ¹H (100%) can lead to a large and measurable primary kinetic isotope effect (KIE), where the C-D bond breaks much more slowly than the C-H bond.[10][17] This property can be exploited to identify rate-limiting steps in enzymatic reactions.
-
Drug Metabolism Studies: In pharmaceutical development, deuteration is a strategy used to slow down metabolic inactivation of a drug, potentially improving its pharmacokinetic profile.[18][19][20] Deuterated butyrate can serve as a tool to study these effects.
-
Lower Cost (Often): In some cases, deuterated tracers can be less expensive to synthesize than their fully ¹³C-labeled counterparts.[21]
Significant Disadvantages & Considerations:
-
The Kinetic Isotope Effect (KIE): While useful for mechanistic studies, the KIE is a major drawback for metabolic flux analysis. The slower reaction rate of the deuterated tracer means it does not behave identically to the natural molecule, potentially leading to an underestimation of true metabolic fluxes.[10][22] The magnitude of the KIE can be substantial, with reaction rates for C-H bonds being 6-10 times faster than for C-D bonds.[10]
-
Label Stability and Exchange: Deuterium atoms, particularly those on heteroatoms (-OD) or in certain positions, can be susceptible to exchange with protons from water in the biological system.[12] While C-D bonds are generally stable, this potential for label loss must be carefully evaluated for the specific labeling pattern and experimental conditions.[13][22]
-
Chromatographic Separation: The physicochemical differences between deuterated and non-deuterated compounds can cause them to separate slightly during chromatographic analysis (e.g., in LC-MS).[12][23] This can complicate quantification if the internal standard (deuterated) does not perfectly co-elute with the analyte (non-deuterated), potentially compromising accuracy.[12][13]
Primary Applications:
-
Mechanistic Enzymology: Determining if C-H bond cleavage is a rate-limiting step in a butyrate-metabolizing enzyme.[17]
-
Pharmacokinetic Studies: Investigating how deuteration affects the metabolic stability and clearance of butyrate analogues.[18]
-
Internal Standards: When used as an internal standard for quantification, the mass difference is the key feature. However, the potential for chromatographic shifts must be addressed.[12][15]
Section 3: Head-to-Head Performance Comparison
The choice between ¹³C and ²H tracers is not arbitrary; it is dictated by the scientific question.
| Feature | Sodium Butyrate-¹³C₄ | Deuterium-Labeled Butyrate | Senior Scientist's Insight |
| Tracer Fidelity | Excellent: Behaves virtually identically to unlabeled butyrate. | Variable to Poor: Metabolic rate can be significantly slowed by the Kinetic Isotope Effect (KIE).[10][22] | For quantifying how much and how fast a pathway is running, ¹³C₄ is the superior choice. Deuterium introduces a known bias. |
| Kinetic Isotope Effect | Minimal/Negligible: [10][11] | Significant: Can be very large (6-10x slower reaction rates).[10][17] | The KIE of deuterium is a powerful tool for studying how an enzyme works, but a confounding factor for measuring pathway flux. |
| Isotope Stability | Very High: ¹³C is stably incorporated into the carbon backbone.[13] | Generally Good, but Position-Dependent: Risk of back-exchange in certain positions.[12][22] | Always choose ¹³C₄ for long-term studies or when absolute label retention is critical. The stability of C-D bonds is stronger than C-H, but exchange is a known risk.[24][25][26] |
| Analytical Behavior | Ideal: Co-elutes perfectly with unlabeled butyrate. | Potential for Chromatographic Shift: May separate from the unlabeled analyte in LC-MS.[12][23] | The chromatographic shift with deuterium tracers can lead to inaccurate quantification if not properly validated. ¹³C standards avoid this issue.[13] |
| Primary Use Case | Metabolic Flux Analysis: Tracing carbon flow and quantifying pathway rates.[5][8] | Mechanistic Enzymology: Probing C-H bond cleavage and as an internal standard (with validation).[17][18] | Use the right tool for the job. ¹³C₄ maps the journey of the carbon atoms; deuterium probes the mechanics of specific steps. |
Section 4: Experimental Protocols
To illustrate the practical application, here are streamlined protocols for a typical tracer experiment in cell culture.
Experiment 1: ¹³C₄-Butyrate Metabolic Flux Analysis in Colon Cancer Cells
This protocol aims to quantify the contribution of butyrate to the TCA cycle.
Caption: Workflow for a ¹³C₄-butyrate tracing experiment.
Methodology:
-
Cell Culture: Seed HT-29 colon cancer cells in 6-well plates and grow to ~80% confluency.
-
Pre-incubation: Aspirate media, wash with PBS, and replace with serum-free media for 2-4 hours to synchronize cells and lower background from serum metabolites.
-
Labeling: Replace media with fresh DMEM containing the desired concentration (e.g., 5 mM) of Sodium Butyrate-¹³C₄.[8]
-
Time Course: Incubate cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to observe the dynamic incorporation of the label.
-
Metabolism Quenching & Extraction: At each time point, rapidly aspirate media and add ice-cold 80% methanol to quench all enzymatic activity. Scrape cells, collect the extract, and centrifuge to pellet protein and debris.
-
Sample Analysis: Dry the metabolite extract and resuspend in a suitable solvent. Analyze by LC-MS/MS to measure the mass isotopologue distribution (MID) of TCA cycle intermediates like citrate, succinate, and malate.
-
Data Interpretation: The presence of M+2 and M+4 isotopologues in TCA cycle intermediates will confirm the entry and cycling of the ¹³C₂-acetyl-CoA derived from ¹³C₄-butyrate.
Conclusion and Recommendation
As a Senior Application Scientist, my recommendation is guided by the principle of using the most robust and direct tool for the research question.
-
For quantitative metabolic flux analysis and accurately tracing the fate of the butyrate carbon skeleton in any biological system, Sodium Butyrate-¹³C₄ is unequivocally the superior choice. Its minimal KIE, high isotopic stability, and predictable analytical behavior ensure that the data collected is a faithful representation of the underlying biology.[5][13][23]
-
Deuterium-labeled butyrate tracers are specialized tools. They should be reserved for mechanistic studies aimed at understanding enzyme kinetics and identifying C-H bond cleavage as a rate-limiting step, or in pharmacokinetic studies where altering metabolic stability is the goal.[17][18] When used as internal standards for quantification, rigorous validation of chromatographic co-elution is mandatory to prevent analytical error.[12]
By understanding the fundamental differences between these tracers, researchers can design more rigorous experiments, generate higher quality data, and ultimately, accelerate the pace of discovery in the vital field of metabolic research.
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A Researcher's Guide to Experimental Controls: Unlabeled Sodium Butyrate vs. Sodium Butyrate-¹³C₄
In the landscape of biomedical research, from gut microbiome studies to epigenetics and oncology, sodium butyrate (NaB) is a molecule of profound interest. This short-chain fatty acid (SCFA), a primary product of bacterial fermentation of dietary fiber in the colon, is a key mediator of host-microbe interactions.[1][2] It serves as the main energy source for colonocytes and is a well-documented histone deacetylase (HDAC) inhibitor, capable of modulating gene expression, cell proliferation, and inflammatory responses.[3][4][5][6][7]
When designing experiments to probe the multifaceted roles of this molecule, a critical choice arises: should one use standard, unlabeled sodium butyrate or its stable isotope-labeled counterpart, sodium butyrate-¹³C₄? This is not a trivial decision of reagent preference but a fundamental choice that dictates the nature of the questions you can answer and the precision of your data. This guide provides an in-depth comparison to empower researchers, scientists, and drug development professionals to make an informed decision, ensuring experimental integrity and analytical accuracy.
The Core Distinction: A Matter of Mass
The fundamental difference between the two compounds lies at the atomic level. Unlabeled sodium butyrate consists of carbon atoms with their natural isotopic abundance, primarily ¹²C. In contrast, sodium butyrate-¹³C₄ is a synthetic molecule where the four carbon atoms of the butyrate molecule have been replaced with the heavier, stable isotope, carbon-13 (¹³C).
| Property | Unlabeled Sodium Butyrate | Sodium Butyrate-¹³C₄ |
| Chemical Formula | C₄H₇NaO₂ | ¹³C₄H₇NaO₂ |
| Molecular Weight (Approx.) | 110.09 g/mol | 114.06 g/mol [8][9] |
| Biological Activity | Identical | Identical |
| Analytical Distinction | Standard compound | Distinguishable by a +4 Da mass shift in mass spectrometry[10] |
This subtle yet significant 4 Dalton mass difference is the key. Biologically, the two molecules are treated identically by cells and enzymes. However, analytically, this mass shift allows instruments like mass spectrometers to differentiate between the exogenously supplied ¹³C₄-labeled butyrate and the endogenous, unlabeled butyrate already present in a biological system. This distinction opens the door to sophisticated experimental designs that are impossible with the unlabeled compound alone.
Application-Specific Guide: Choosing the Right Tool for the Job
The choice between unlabeled and ¹³C₄-labeled sodium butyrate is entirely dependent on the experimental question. Below, we dissect common research applications and provide a definitive guide on which compound to use and why.
Application 1: Absolute Quantification of Butyrate in Biological Samples
The Challenge: Accurately measuring the concentration of endogenous butyrate in complex matrices like plasma, fecal samples, or tissue homogenates is notoriously difficult.[11] Sample preparation steps, including extraction and derivatization, often lead to analyte loss, introducing significant variability and inaccuracy.
The Wrong Tool: Unlabeled Sodium Butyrate as an External Standard Using unlabeled sodium butyrate to create an external calibration curve is a common but flawed approach. While simple, it fails to account for sample-specific matrix effects or analyte loss during processing. The accuracy of the final measurement is compromised because the standard is not subjected to the same sources of error as the analyte within the sample.
The Gold Standard: Sodium Butyrate-¹³C₄ as an Internal Standard The most robust and accurate method for absolute quantification is Isotope Dilution Mass Spectrometry (IDMS) , which relies on a stable isotope-labeled internal standard.[11][12][13][14]
Causality Behind the Choice: By spiking a known quantity of sodium butyrate-¹³C₄ into your sample at the very beginning of the workflow, the labeled standard mixes with the endogenous unlabeled butyrate. From that point on, both molecules are subjected to the exact same processing steps. Any loss during extraction, derivatization, or injection affects both the analyte and the internal standard proportionally. The mass spectrometer measures the ratio of the unlabeled (endogenous) to the labeled (internal standard) signal. Because this ratio remains constant regardless of sample loss, it allows for highly accurate and precise calculation of the original analyte concentration.[15]
Caption: Workflow for accurate SCFA quantification using IDMS.
-
Sample Preparation:
-
Weigh a frozen fecal aliquot (e.g., 50 mg).
-
Add an extraction buffer (e.g., acidified water or isopropanol).[16]
-
Crucial Step: Add a precise, known amount of Sodium Butyrate-¹³C₄ solution (the internal standard). The amount should be chosen to be within the same order of magnitude as the expected endogenous butyrate.
-
Homogenize the sample thoroughly using bead beating.[16]
-
Centrifuge at high speed (e.g., 18,000 x g) to pellet solids.[12]
-
Collect the supernatant for analysis.
-
-
Derivatization (Optional but Recommended for LC-MS):
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into an LC-MS/MS system.
-
Develop a method that specifically monitors the mass transitions for both the unlabeled butyrate derivative and the ¹³C₄-butyrate derivative.
-
-
Quantification:
-
Integrate the peak areas for both analytes.
-
Calculate the peak area ratio of unlabeled butyrate to ¹³C₄-butyrate.
-
Determine the concentration of endogenous butyrate by comparing this ratio to a standard curve prepared with known ratios of unlabeled and labeled standards.
-
Application 2: Metabolic Tracing and Flux Analysis
The Challenge: Understanding what happens to butyrate after it is absorbed by cells. Where do its carbon atoms go? Which metabolic pathways does it fuel?
The Wrong Tool: Unlabeled Sodium Butyrate Treating cells or animals with unlabeled butyrate allows you to measure the downstream consequences of increased butyrate levels—such as changes in protein expression, cell signaling, or apoptosis.[6][18][19] However, it provides no information about the metabolic fate of the butyrate molecule itself, as it is indistinguishable from the cell's pre-existing carbon pools.
The Essential Tool: Sodium Butyrate-¹³C₄ as a Metabolic Tracer This is where stable isotope labeling is indispensable. By providing ¹³C₄-butyrate as a substrate, researchers can trace the journey of the ¹³C atoms as they are incorporated into new molecules.[10][20][21]
Causality Behind the Choice: As cells metabolize the ¹³C₄-butyrate, the heavy carbon isotopes are transferred to downstream metabolites. For example, butyrate is converted to butyryl-CoA and then to acetyl-CoA, which enters the Tricarboxylic Acid (TCA) cycle. By using mass spectrometry to analyze TCA cycle intermediates (like citrate, succinate, and malate), one can detect an increase in their mass corresponding to the incorporation of ¹³C atoms. This provides direct, unambiguous evidence that butyrate is fueling the TCA cycle and allows for the calculation of metabolic flux—the rate of turnover of molecules through a metabolic pathway.[20][21][22]
Caption: Tracing ¹³C from butyrate into central carbon metabolism.
Application 3: Mechanistic Studies (e.g., HDAC Inhibition, Anti-Inflammatory Effects)
The Challenge: To determine the direct effect of butyrate on a cellular process, such as its ability to inhibit HDACs and alter gene expression, or to reduce the production of pro-inflammatory cytokines.[7][19]
The Standard Choice: Unlabeled Sodium Butyrate For most in vitro mechanistic studies, unlabeled sodium butyrate is the appropriate and cost-effective choice. The primary goal is to introduce butyrate into the system and observe its biological effect. Since the biological activity is identical to the labeled version, there is no advantage to using the more expensive ¹³C₄ compound.[3][4][5][23][24]
The Niche Case: Sodium Butyrate-¹³C₄ While not typically necessary, one could use ¹³C₄-butyrate in a mechanistic study if there was a secondary goal of confirming cellular uptake and metabolism simultaneously with the primary endpoint. For example, one could treat cells with ¹³C₄-butyrate, confirm its entry into the TCA cycle via MS, and then perform a Western blot for acetylated histones on the same cell lysate.
Caption: Butyrate inhibits HDACs, leading to histone hyperacetylation and active gene transcription.
Decision Matrix: A Summary for the Bench
| If your primary research question is... | The Right Choice Is... | Rationale |
| "How much butyrate is in my sample?" | Sodium Butyrate-¹³C₄ | Serves as an internal standard for highly accurate absolute quantification via isotope dilution.[12][14] |
| "What is the effect of elevated butyrate on my cells/animal model?" | Unlabeled Sodium Butyrate | The most cost-effective tool for studying downstream biological and physiological effects. |
| "Where do the carbon atoms from butyrate go after cellular uptake?" | Sodium Butyrate-¹³C₄ | Acts as a metabolic tracer to map the fate of butyrate carbons into downstream metabolic pathways.[20][21] |
| "Does butyrate inhibit HDAC activity in my cell line?" | Unlabeled Sodium Butyrate | The direct biological effect is the endpoint; tracing is not required.[4][5] |
Conclusion
The distinction between unlabeled sodium butyrate and its ¹³C₄-labeled counterpart is a clear example of how choosing the right tool is paramount for scientific rigor. Unlabeled sodium butyrate remains the indispensable workhorse for countless experiments focused on the biological effects of this crucial metabolite. It is the correct choice when the goal is to perturb a system and measure the outcome.
Conversely, sodium butyrate-¹³C₄ is a precision instrument. Its use is non-negotiable for two key applications: achieving accurate absolute quantification by correcting for experimental variability, and elucidating metabolic networks through stable isotope tracing . While more expensive, the quality and nature of the data it generates are unattainable with the unlabeled form. By aligning your experimental question with the unique capabilities of each compound, you ensure that your results are not only valid but also maximally informative.
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Avilés-Pérez, M., et al. (2023). Sodium Butyrate: A Multifaceted Modulator in Colorectal Cancer Therapy. International Journal of Molecular Sciences, 24(23), 16922. [Link]
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Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 53(8), 1547-1558. [Link]
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Lee, S. H., et al. (2018). Sodium butyrate has context-dependent actions on dipeptidyl peptidase-4 and other metabolic parameters. Journal of Diabetes Investigation, 9(4), 785-795. [Link]
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Vieira, E. L. M., et al. (2017). Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner. International Immunopharmacology, 51, 47-56. [Link]
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Navigating the Labyrinth of Lipid Metabolism: A Comparative Guide to Stable Isotope Tracers
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, understanding the dynamics of fatty acid (FA) metabolism is paramount. Dysregulation of these pathways is a cornerstone of prevalent pathologies, including metabolic syndrome, type 2 diabetes, cardiovascular disease, and cancer. Stable isotope tracers have emerged as indispensable tools, offering a window into the flux of FAs through various metabolic routes without the safety concerns associated with radioisotopes. This guide provides a comprehensive comparison of the primary alternative stable isotope tracers—deuterium (²H) and carbon-13 (¹³C)—for studying FA metabolism, offering field-proven insights and actionable experimental guidance.
The Tracer's Dilemma: Choosing Between Heavy Hydrogen and Heavy Carbon
The fundamental principle of stable isotope tracing is the introduction of a labeled molecule into a biological system and the subsequent tracking of the isotope's incorporation into downstream metabolites. The choice between ²H and ¹³C as the labeling isotope is a critical decision that influences experimental design, analytical strategy, and the nature of the metabolic information obtained.
Deuterium (²H): The Versatile and Cost-Effective Tracer
Deuterium, or heavy hydrogen, offers a versatile and often more economical approach to tracing FA metabolism. It can be introduced in two primary forms: deuterium-labeled FAs and deuterium oxide (D₂O), also known as heavy water.
-
Deuterium-Labeled Fatty Acids: Specific FAs are synthesized with deuterium atoms replacing hydrogen atoms at various positions. These tracers are invaluable for tracking the fate of individual FAs, including their uptake, oxidation, and incorporation into complex lipids. A significant advantage of using deuterated FAs for oxidation studies is that they may not require the acetate correction that is often necessary for ¹³C-labeled FAs, simplifying the experimental protocol and data analysis[1].
-
Deuterium Oxide (D₂O): When administered, D₂O rapidly equilibrates with the body's water pool, leading to the incorporation of deuterium into newly synthesized molecules, including FAs, via NADPH. This "Deuteromics" approach provides a global view of de novo lipogenesis (DNL) and is particularly cost-effective for long-term studies.
Carbon-13 (¹³C): The Precision Tracer for Carbon Skeleton Flux
Carbon-13 is a stable isotope of carbon that allows for the precise tracking of the carbon backbone of FAs and their precursors.
-
¹³C-Labeled Fatty Acids: These tracers are instrumental in elucidating the pathways of FA oxidation, elongation, and desaturation. By labeling specific carbons on the FA chain, researchers can pinpoint the metabolic transformations the molecule undergoes. For instance, [1-¹³C]palmitate is commonly used to measure FA oxidation by tracking the appearance of ¹³C in expired CO₂[2][3].
-
¹³C-Labeled Precursors: Substrates like [U-¹³C₆]glucose or [¹³C₂]acetate can be used to trace the flow of carbon from these precursors into newly synthesized FAs, providing a detailed picture of DNL pathways[4].
A Head-to-Head Comparison: ²H vs. ¹³C Tracers
The choice between deuterium and carbon-13 tracers is not merely one of preference but is dictated by the specific biological question, the available analytical instrumentation, and budgetary considerations.
| Feature | Deuterium (²H) Tracers | Carbon-13 (¹³C) Tracers |
| Primary Applications | De novo lipogenesis (D₂O), fatty acid oxidation, fatty acid uptake and incorporation. | Fatty acid oxidation, de novo lipogenesis (from labeled precursors), elongation, desaturation, precursor-product relationships. |
| Advantages | - Cost-effective, especially D₂O for long-term studies.- D₂O provides a global measure of DNL.- Deuterated FAs may not require acetate correction for oxidation studies[1].- Lower natural abundance, leading to less background interference. | - Directly traces the carbon skeleton, providing precise information on metabolic conversions.- Well-established protocols for measuring FA oxidation via ¹³CO₂ breath tests[2].- Positional labeling allows for detailed mechanistic studies. |
| Disadvantages | - D₂O cannot be used to measure substrate oxidation to CO₂.- Potential for kinetic isotope effects, although often minimal for many biological processes.- High levels of deuterium incorporation can be challenging to resolve with low-resolution mass spectrometers. | - Generally more expensive than deuterium-labeled counterparts.- ¹³C-labeled FA oxidation studies often require an acetate correction factor to account for label fixation in the TCA cycle[5].- Higher natural abundance of ¹³C (around 1.1%) can create background noise. |
| Analytical Platforms | GC-MS, LC-MS, NMR | GC-MS, LC-MS, Isotope Ratio Mass Spectrometry (IRMS) for ¹³CO₂ analysis |
Experimental Workflows: From Tracer Administration to Data Interpretation
The successful implementation of stable isotope tracing studies hinges on meticulous experimental design and execution. Below are detailed workflows for key applications.
Workflow 1: Measuring De Novo Lipogenesis (DNL) with Deuterium Oxide (D₂O)
This workflow provides a global measure of the synthesis of new fatty acids.
Caption: Workflow for measuring de novo lipogenesis using D₂O.
Step-by-Step Methodology:
-
D₂O Administration: Administer a bolus of D₂O (e.g., 99.8 atom % ²H) to the subject, typically via intraperitoneal (IP) injection for animal models or orally for human studies. The dose is calculated based on the subject's body weight to achieve a target enrichment of 2-5% in the body water pool[6][7].
-
Maintenance of Enrichment: To maintain a steady-state enrichment, provide drinking water enriched with a lower percentage of D₂O (e.g., 4-8%) for the duration of the experiment[6][7].
-
Sample Collection: Collect blood or tissue samples at various time points to monitor the incorporation of deuterium into fatty acids.
-
Lipid Extraction: Extract total lipids from the samples using a standard method like the Folch or Bligh-Dyer procedure[7][8].
-
Saponification and Derivatization: Saponify the extracted lipids to release free fatty acids and then derivatize them to fatty acid methyl esters (FAMEs) to increase their volatility for GC-MS analysis[9].
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the mass isotopologue distribution of the fatty acids of interest (e.g., palmitate, stearate).
-
Body Water Enrichment: Measure the deuterium enrichment in the body water from plasma or urine samples. This can be done using a headspace GC-MS method after exchange with acetone or by direct isotope ratio mass spectrometry[6].
-
Calculation of DNL: Calculate the fractional contribution of DNL to the fatty acid pool using the measured enrichments in the fatty acids and body water.
Workflow 2: Measuring Fatty Acid Oxidation with [1-¹³C]Palmitate
This workflow is a classic approach to quantify the rate of fatty acid oxidation.
Caption: Workflow for measuring fatty acid oxidation using [1-¹³C]palmitate.
Step-by-Step Methodology:
-
Tracer Infusion: Administer a primed-continuous intravenous infusion of [1-¹³C]palmitate. A priming dose helps to rapidly achieve isotopic steady-state in the plasma[2].
-
Breath Sample Collection: Collect breath samples at regular intervals into evacuated tubes.
-
Blood Sample Collection: Collect blood samples at the same time points to measure plasma [¹³C]palmitate enrichment.
-
IRMS Analysis: Analyze the ¹³CO₂ enrichment in the breath samples using an isotope ratio mass spectrometer.
-
GC-MS Analysis of Plasma: Extract lipids from plasma, derivatize the fatty acids to FAMEs, and analyze the enrichment of [¹³C]palmitate by GC-MS.
-
V̇CO₂ Measurement: Measure the rate of carbon dioxide production (V̇CO₂) using indirect calorimetry.
-
Acetate Correction (Recommended): To account for the fixation of the ¹³C label in the tricarboxylic acid (TCA) cycle, a separate experiment or co-infusion with [¹³C]acetate is often performed to determine an acetate correction factor[5].
-
Calculation of Fatty Acid Oxidation: Calculate the rate of palmitate oxidation using the enrichments of ¹³CO₂ in breath and [¹³C]palmitate in plasma, the V̇CO₂, and the acetate correction factor.
Analytical Platforms: A Comparative Overview of GC-MS and LC-MS
The choice of analytical platform is as crucial as the choice of tracer. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two workhorses for analyzing stable isotope-labeled fatty acids, each with its own set of strengths and weaknesses.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle of Separation | Separates volatile compounds based on their boiling points and interaction with a stationary phase. | Separates compounds based on their polarity, size, and interaction with a stationary phase in a liquid mobile phase. |
| Sample Preparation | Requires derivatization of fatty acids to FAMEs to increase volatility[9][10]. | Can analyze underivatized free fatty acids, but derivatization can improve sensitivity[6]. Can also analyze intact complex lipids. |
| Advantages | - Excellent chromatographic resolution, especially for isomeric fatty acids.- Robust and well-established methods.- Extensive spectral libraries for compound identification. | - Can analyze a broader range of lipids, including non-volatile and thermally labile complex lipids[11].- Milder ionization techniques preserve the molecular ion, which is beneficial for isotopologue analysis.- Generally simpler sample preparation for free fatty acids[12]. |
| Disadvantages | - Limited to volatile and thermally stable compounds.- Derivatization adds an extra step and can introduce variability.- Not suitable for the analysis of intact complex lipids. | - Chromatographic resolution of isomeric fatty acids can be challenging.- Ion suppression effects from the sample matrix can be more pronounced.- Fewer standardized spectral libraries compared to GC-MS. |
| Best Suited For | - Analysis of total fatty acid profiles.- Studies focusing on the metabolism of individual fatty acids where high resolution of isomers is critical. | - Global lipidomics studies.- Analysis of intact complex lipids (e.g., triglycerides, phospholipids).- High-throughput screening. |
Conclusion: A Strategic Approach to Tracer Selection
The study of fatty acid metabolism is a dynamic field, and the selection of the appropriate stable isotope tracer is a critical determinant of experimental success. Deuterium-labeled tracers, particularly D₂O, offer a cost-effective and powerful method for assessing global de novo lipogenesis, while deuterated fatty acids provide a simplified approach to oxidation studies. Carbon-13-labeled tracers, on the other hand, provide unparalleled precision in tracing the carbon flux through specific metabolic pathways.
The choice between these alternatives should be guided by a clear understanding of the research question, the available analytical capabilities, and the inherent advantages and limitations of each tracer. By carefully considering these factors and employing robust experimental and analytical protocols, researchers can confidently navigate the complexities of fatty acid metabolism and gain valuable insights into health and disease.
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A Senior Application Scientist's Guide to Assessing the Biological Equivalence of Sodium Butyrate-¹³C₄ and Natural Butyrate
Executive Summary: The Imperative for Equivalence
Butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, is a molecule of profound interest in biomedical research.[1][2] It serves as the primary energy source for colonocytes, modulates intestinal barrier function, and exerts systemic effects through its activity as a histone deacetylase (HDAC) inhibitor.[3][4][5][6][7] These pleiotropic effects have positioned butyrate as a therapeutic candidate for conditions ranging from inflammatory bowel disease to neurological disorders and cancer.[8][9][10]
For researchers seeking to elucidate its precise mechanisms of action, particularly in metabolic tracing and pharmacokinetic (PK) studies, stable isotope-labeled analogues like Sodium butyrate-¹³C₄ are indispensable tools.[11][12][13] By replacing the four natural abundance carbon atoms with the heavier ¹³C isotope, Sodium butyrate-¹³C₄ allows for unambiguous tracking of the molecule through complex biological systems using mass spectrometry.[14][15][16]
However, the foundational assumption for any such study is that the labeled molecule behaves identically to its unlabeled, natural counterpart. This guide provides a rigorous framework for establishing the biological equivalence of Sodium butyrate-¹³C₄ to natural sodium butyrate. We will move beyond simple statements of equivalence to detail the causality behind experimental design, ensuring a self-validating system of protocols that provides researchers with the utmost confidence in their findings.
The Principle of Isotopic Equivalence: Why ¹³C Labeling is a "Silent" Modification
The use of stable isotopes like ¹³C is predicated on the principle that the addition of neutrons to an atom's nucleus does not significantly alter its chemical reactivity or biological behavior.[12] Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes are non-radioactive. The mass difference between ¹²C and ¹³C is minimal enough that it does not typically affect bond energies, reaction rates (barring a minor kinetic isotope effect, which is negligible for most biological processes), or receptor binding affinities. Therefore, Sodium butyrate-¹³C₄ is expected to be taken up by cells, metabolized, and interact with protein targets such as HDACs in a manner indistinguishable from natural butyrate.[13][14] This guide outlines the experimental validation of this core principle.
Overall Validation Workflow
The assessment of biological equivalence requires a multi-pronged approach, progressing from fundamental biochemical interactions to complex cellular and systemic responses. Our validation workflow is designed to systematically confirm equivalence at each of these critical levels.
Caption: Workflow for establishing biological equivalence of Sodium butyrate-¹³C₄.
Phase 1: Validating the Core Mechanism - HDAC Inhibition
Butyrate's most well-characterized mechanism of action is the inhibition of Class I and IIa histone deacetylases (HDACs).[3][17][18] This action leads to hyperacetylation of histones and other proteins, altering gene expression.[6] Therefore, the first and most critical point of comparison is to demonstrate that both labeled and unlabeled butyrate inhibit HDAC activity with identical potency.
Principle of the Assay
We will employ a direct, in vitro HDAC activity assay. This method utilizes an acetylated histone substrate coated on a microplate. Active HDAC enzymes, either from a purified source or a nuclear extract, deacetylate the substrate. A specific antibody then recognizes the remaining acetylated sites, and a secondary antibody conjugated to a reporter enzyme generates a colorimetric or fluorescent signal.[19][20][21] The signal is inversely proportional to HDAC activity. By generating dose-response curves for both Sodium butyrate and Sodium butyrate-¹³C₄, we can calculate and compare their IC₅₀ (half-maximal inhibitory concentration) values.
Experimental Protocol: In Vitro HDAC Inhibition Assay
-
Reagent Preparation : Prepare working solutions of natural Sodium Butyrate and Sodium Butyrate-¹³C₄ in assay buffer, creating a 10-point, 3-fold serial dilution series for each (e.g., from 10 mM down to 0.5 µM). Prepare a vehicle control (assay buffer only) and a positive control inhibitor like Trichostatin A (TSA).[20]
-
Enzyme Incubation : Add 5-10 µg of nuclear extract or an appropriate amount of purified HDAC enzyme to wells of an acetylated histone-coated 96-well plate.
-
Inhibitor Addition : Add the prepared serial dilutions of natural butyrate, ¹³C₄-butyrate, vehicle control, and TSA to their respective wells.
-
Reaction : Incubate the plate at 37°C for 60 minutes to allow the deacetylation reaction to proceed.
-
Detection : Wash the plate to remove the enzyme and inhibitors. Add the primary antibody that recognizes the acetylated substrate, and incubate for 60 minutes at room temperature.
-
Signal Generation : Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Readout : Wash the plate and add the colorimetric substrate. Read the absorbance at 450 nm using a microplate reader.[19]
-
Data Analysis : Convert absorbance values to percent inhibition relative to the vehicle control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound.
Expected Quantitative Data & Interpretation
The IC₅₀ values for Sodium butyrate and Sodium butyrate-¹³C₄ must be statistically indistinguishable. A bioequivalence acceptance criterion, commonly used in pharmaceutical development, is that the 90% confidence interval of the ratio of the IC₅₀ values should fall within a predefined range (e.g., 80-125%).
| Compound | IC₅₀ (mM) | 90% Confidence Interval | Result |
| Natural Sodium Butyrate | 0.78 | (Reference) | - |
| Sodium Butyrate-¹³C₄ | 0.81 | (0.75 - 0.88) | Equivalent |
| Ratio (¹³C₄ / Natural) | 1.04 | (0.96 - 1.12) | Passes Equivalence |
Table 1: Representative data from an in vitro HDAC inhibition assay demonstrating equivalent potency.
Phase 2: Confirming Cellular Activity and Metabolic Fate
Demonstrating equivalent biochemical activity is necessary but not sufficient. We must also confirm that the labeled compound is transported into cells and metabolized in the same manner as its natural counterpart, leading to identical downstream biological effects.
Principle of the Assays
This phase uses a cell-based approach. We will first confirm that both compounds are taken up by cells and enter key metabolic pathways at the same rate. We will then measure the expression of a known butyrate-responsive gene, such as CDKN1A (p21), to confirm that the equivalent HDAC inhibition observed in vitro translates to an equivalent functional outcome in a cellular context.[3]
Visualizing the Metabolic Fate of Butyrate
Once inside the cell, butyrate is primarily activated to Butyryl-CoA and enters mitochondrial β-oxidation to produce Acetyl-CoA, which then feeds into the TCA cycle.[22][23] The ¹³C₄ label allows us to trace this entire process. The ¹³C atoms from butyrate will be incorporated into all downstream metabolites, providing a powerful tool for metabolic flux analysis.[14][16]
Caption: Metabolic tracing of Sodium butyrate-¹³C₄ into the TCA cycle.
Experimental Protocol: Cellular Uptake and Gene Expression
-
Cell Culture : Seed human colorectal carcinoma cells (e.g., HT-29) in 6-well plates and grow to ~80% confluency.
-
Treatment : Treat cells with 2 mM of either natural butyrate or ¹³C₄-butyrate for a time course (e.g., 0, 2, 6, 12, 24 hours). Include a vehicle-treated control group.
-
Metabolite Extraction & Analysis (for Uptake) : At each time point, wash cells with ice-cold PBS and quench metabolism with 80% methanol. Scrape cells, collect the extract, and analyze by LC-MS/MS. Monitor the intracellular appearance of the M+0 (natural) and M+4 (labeled) forms of butyrate and the M+2 forms of TCA cycle intermediates like citrate and succinate.
-
RNA Extraction & qPCR (for Gene Expression) : At the 24-hour time point, lyse cells and extract total RNA. Synthesize cDNA and perform quantitative PCR (qPCR) using primers for the CDKN1A (p21) gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis : For uptake, plot intracellular metabolite concentration over time. For gene expression, calculate the fold-change in CDKN1A mRNA expression relative to the vehicle control using the ΔΔCt method.
Expected Quantitative Data & Interpretation
The uptake kinetics for both compounds should be superimposable. Furthermore, the induction of the p21 gene, a classic downstream target of butyrate-induced HDAC inhibition, should be of the same magnitude for both treatments.
| Treatment (2 mM) | p21 (CDKN1A) mRNA Fold Change (vs. Vehicle) | P-value (vs. Natural Butyrate) | Result |
| Natural Sodium Butyrate | 8.5 ± 0.7 | (Reference) | - |
| Sodium Butyrate-¹³C₄ | 8.8 ± 0.9 | > 0.05 (Not Significant) | Equivalent |
Table 2: Representative qPCR data showing equivalent induction of a butyrate-responsive gene.
Phase 3: Verifying In Vivo Behavior
The final validation step is to confirm that both compounds exhibit the same pharmacokinetic profile in a living system. This ensures that absorption, distribution, metabolism, and excretion (ADME) are not altered by the isotopic label.
Principle of the Assay
An in vivo pharmacokinetic study will be conducted in a rodent model. Following oral administration of each compound, blood samples will be collected over time to determine key PK parameters, including Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve, a measure of total exposure).[24][25][26][27]
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Dosing : Administer a single oral gavage dose (e.g., 5 g/kg) of either natural Sodium Butyrate or Sodium Butyrate-¹³C₄ to two groups of mice (n=5 per group).[24]
-
Blood Sampling : Collect blood samples via tail vein or retro-orbital sinus at pre-dose (0) and at 15, 30, 60, 90, and 120 minutes post-dose.[24]
-
Sample Processing : Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis : Analyze plasma samples using a validated LC-MS/MS method to quantify the concentrations of natural butyrate and ¹³C₄-butyrate.
-
PK Analysis : Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each animal using non-compartmental analysis software. Compare the mean parameters between the two groups using a Student's t-test or equivalent statistical method.
Expected Quantitative Data & Interpretation
There should be no statistically significant differences in the primary pharmacokinetic parameters between the two groups, confirming that the isotopic labeling does not affect the systemic handling of the compound.
| Parameter | Natural Sodium Butyrate (Mean ± SD) | Sodium Butyrate-¹³C₄ (Mean ± SD) | P-value | Result |
| Cmax (mM) | 9.2 ± 1.1 | 9.0 ± 1.3 | > 0.05 | Equivalent |
| Tmax (min) | 15 ± 0 | 15 ± 0 | > 0.05 | Equivalent |
| AUC₀₋₁₂₀ (mM*min) | 450 ± 55 | 465 ± 62 | > 0.05 | Equivalent |
Table 3: Representative pharmacokinetic data from a mouse study demonstrating equivalent systemic exposure.
Conclusion: A Declaration of Equivalence
By systematically progressing through biochemical, cellular, and in vivo evaluations, this guide provides a robust framework for validating the biological equivalence of Sodium butyrate-¹³C₄ to its natural counterpart. When the experimental outcomes align as described—demonstrating identical HDAC inhibition, equivalent cellular uptake and functional response, and indistinguishable pharmacokinetic profiles—researchers can confidently declare the two molecules to be biologically equivalent. This validation is the bedrock upon which high-quality, reproducible metabolic tracing and mechanistic studies are built, ensuring that data generated using Sodium butyrate-¹³C₄ accurately reflects the true biological role of natural butyrate.
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A Senior Application Scientist's Guide to Quality Control in Sodium Butyrate-13C4 Tracing Studies
Introduction: The Imperative of Rigor in Metabolic Tracing
Stable isotope tracing has revolutionized our ability to map the intricate web of metabolic pathways within biological systems. By introducing molecules enriched with heavy isotopes, such as Carbon-13 (¹³C), we can follow their journey and uncover the dynamic fluxes through various metabolic routes. Sodium butyrate, a short-chain fatty acid (SCFA) primarily produced by the gut microbiota, is a crucial energy source for colonocytes and a key signaling molecule with wide-ranging physiological effects, from modulating inflammation to influencing gene expression through histone deacetylase (HDAC) inhibition.[1][2] Consequently, tracing the metabolic fate of butyrate using Sodium butyrate-¹³C4 is a powerful tool for researchers in fields spanning gut health, oncology, and neurobiology.
However, the reliability of these sophisticated experiments hinges on meticulous quality control at every stage, from the purity of the tracer to the final data analysis. This guide provides a comprehensive overview of the critical quality control measures for Sodium butyrate-¹³C4 tracing studies, offering a comparative analysis with other SCFA tracers and detailed experimental protocols to ensure the generation of robust and reproducible data.
Part 1: The Foundation of a Reliable Study: Critical Quality Attributes of Sodium Butyrate-¹³C4
Chemical and Isotopic Purity: What to Look For
When sourcing Sodium butyrate-¹³C4, two key specifications are paramount:
-
Chemical Purity: This refers to the percentage of the compound that is indeed sodium butyrate, irrespective of its isotopic composition. Commercially available Sodium butyrate-¹³C4 typically has a chemical purity of ≥98%.[3][4] Impurities could be other SCFAs or residual reagents from synthesis, which could have unintended biological effects or interfere with analytical measurements.
-
Isotopic Purity (Atom % ¹³C): This indicates the percentage of carbon atoms in the butyrate molecule that are ¹³C. For Sodium butyrate-¹³C4, this value is typically 99 atom % ¹³C.[3][4] High isotopic purity is crucial for maximizing the signal-to-noise ratio in mass spectrometry and for accurate calculation of isotopic enrichment in downstream metabolites.
Table 1: Typical Specifications of Commercially Available Sodium Butyrate-¹³C4
| Parameter | Typical Specification | Importance in Tracing Studies |
| Chemical Formula | ¹³C₄H₇NaO₂ | Ensures the correct molecular identity. |
| Molecular Weight | ~114 g/mol (Labeled) | Crucial for preparing accurate concentrations. |
| Chemical Purity | ≥98% | Minimizes confounding effects from impurities. |
| Isotopic Purity | 99 atom % ¹³C | Maximizes the labeled signal and simplifies data analysis. |
| Form | Crystalline solid | Generally stable in this form. |
Stability and Storage: Preserving the Integrity of Your Tracer
While Sodium butyrate is stable as a crystalline solid when stored at room temperature away from light and moisture, its stability in aqueous solutions is a critical consideration for cell culture experiments.[1][5] It is highly recommended to prepare fresh stock solutions before each experiment.[5][6] If a stock solution must be stored, it should be prepared in a sterile, organic solvent like ethanol, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C.[5] For aqueous solutions, storage for more than one day is not recommended.[1] Cells in culture will actively metabolize butyrate, so the effective concentration can change over the course of an experiment.[6]
Part 2: Choosing the Right Tool for the Job: A Comparative Look at ¹³C-Labeled SCFAs
Butyrate is not the only SCFA of interest. Acetate (C2) and propionate (C3) are also produced in large amounts by the gut microbiota and have distinct metabolic roles. The choice of tracer should be dictated by the specific biological question.
-
Sodium Acetate-¹³C₂: Acetate is a primary substrate for the synthesis of acetyl-CoA, a central hub in metabolism. Tracing with ¹³C-acetate is ideal for studying de novo fatty acid synthesis and the contribution of microbial-derived acetate to the TCA cycle in various tissues.[7]
-
Sodium Propionate-¹³C₃: Propionate enters the TCA cycle via succinyl-CoA. It is a key gluconeogenic precursor in the liver. Studies using ¹³C-propionate can elucidate the pathways of gluconeogenesis and anaplerosis.
Table 2: Comparative Overview of Common ¹³C-Labeled SCFA Tracers
| Feature | Sodium Acetate-¹³C₂ | Sodium Propionate-¹³C₃ | Sodium Butyrate-¹³C₄ |
| Primary Metabolic Fate | Acetyl-CoA synthesis | Anaplerosis via succinyl-CoA | β-oxidation to acetyl-CoA |
| Key Pathways Traced | Fatty acid synthesis, TCA cycle | Gluconeogenesis, TCA cycle | β-oxidation, TCA cycle, ketogenesis |
| Primary Research Applications | Investigating lipogenesis and energy metabolism. | Studying glucose homeostasis and anaplerotic flux. | Assessing colonic energy metabolism, histone acetylation, and ketogenesis. |
Studies have shown that these SCFAs can have different, and sometimes opposing, effects on cellular processes like proliferation and apoptosis, underscoring the importance of selecting the appropriate tracer to investigate specific mechanisms.[8]
Part 3: From Benchtop to Data: A Validated Experimental Workflow for Cell Culture Tracing
A standardized and well-documented protocol is essential for reproducibility. The following is a detailed workflow for a typical Sodium butyrate-¹³C4 tracing experiment in cultured cells.
Experimental Protocol: A Step-by-Step Guide
-
Cell Seeding and Growth:
-
Seed cells (e.g., Caco-2, HT29) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in standard culture medium.
-
-
Tracer Introduction:
-
Prepare a fresh stock solution of Sodium butyrate-¹³C4 in sterile water or culture medium.
-
On the day of the experiment, aspirate the standard medium and replace it with a medium containing the desired concentration of Sodium butyrate-¹³C4 (typically in the range of 0.5-5 mM).
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of tracer incorporation.
-
-
Metabolism Quenching and Metabolite Extraction (Critical Step):
-
Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is a critical step, as many metabolites have rapid turnover rates.
-
Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites. The pellet can be used for protein quantification for normalization purposes.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
The dried extract can then be reconstituted in a suitable solvent for LC-MS analysis or derivatized for GC-MS analysis.
-
Workflow Visualization
Caption: A typical workflow for a Sodium butyrate-¹³C4 tracing experiment in cell culture.
Part 4: The Analytical Heart of the Study: Methodologies and Rigorous QC
The choice of analytical platform and the implementation of stringent quality control during analysis are crucial for obtaining accurate and reliable data.
Analytical Platforms: GC-MS vs. LC-MS
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution and is a robust technique for analyzing SCFAs. However, it requires derivatization to make the SCFAs volatile. Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or isobutyl chloroformate.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can analyze underivatized SCFAs, simplifying sample preparation. However, chromatographic separation of these small, polar molecules can be challenging. Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a suitable ion-pairing agent are often employed.
Analytical Quality Control: A Self-Validating System
A robust analytical workflow should include several quality control checks:
-
Internal Standards: The addition of a known amount of a stable isotope-labeled internal standard (that is not expected to be produced from your tracer, e.g., a deuterated analog or a ¹³C-labeled metabolite from a distant pathway) to each sample before extraction is critical. This allows for the correction of variations in extraction efficiency and instrument response.[10]
-
Procedural Blanks: Analyzing a blank sample (extraction solvent that has gone through the entire sample preparation process) is essential to identify any background contamination.
-
Pooled QC Samples: Creating a pooled sample from a small aliquot of each experimental sample and running it periodically throughout the analytical run helps to monitor the stability and performance of the instrument over time.
-
Natural Abundance Correction: It is imperative to correct for the natural abundance of ¹³C (~1.1%) in your metabolites.[11] This ensures that the measured isotopic enrichment is solely due to the incorporation of the ¹³C tracer. Several software packages are available for this correction.
Analytical Workflow and QC Visualization
Caption: A schematic of the analytical workflow with integrated quality control checkpoints.
Part 5: From Numbers to Knowledge: Data Interpretation and Common Pitfalls
The final step is to translate the raw mass spectrometry data into meaningful biological insights.
Interpreting the Data
The primary outputs of a tracing study are the mass isotopologue distributions (MIDs) for metabolites of interest. The MID shows the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.). From the MID, you can calculate the isotopic enrichment , which is the percentage of a metabolite pool that is labeled with ¹³C.
For example, after introducing Sodium butyrate-¹³C4, you would expect to see an M+2 isotopologue of acetyl-CoA (from the cleavage of the four-carbon butyrate into two two-carbon units) and subsequently M+2, M+3, and M+4 isotopologues in TCA cycle intermediates like citrate and succinate. The specific labeling patterns can reveal the activity of different metabolic pathways.
Common Pitfalls and How to Avoid Them
-
Low Tracer Incorporation: This can be due to insufficient incubation time, low tracer concentration, or rapid consumption of the tracer. A time-course and dose-response experiment can help optimize these parameters.
-
Metabolic Reprogramming: The addition of high concentrations of butyrate can itself alter cellular metabolism.[9] It is crucial to use concentrations that are physiologically relevant and to include appropriate controls (e.g., unlabeled butyrate) to distinguish the effects of the tracer from the effects of butyrate itself.
-
Ignoring Isotopic Steady State: For quantitative flux analysis, it is important to ensure that the isotopic enrichment in the metabolites of interest has reached a steady state. This can be determined by analyzing samples at multiple time points.
-
Inaccurate Normalization: Failing to normalize the data to a measure of cell number or protein content can lead to misleading results.
Conclusion: A Commitment to Quality for Impactful Science
Sodium butyrate-¹³C4 tracing is a powerful technique to dissect the complex roles of this key microbial metabolite. However, the insights gained are only as reliable as the quality of the data generated. By adhering to the principles of rigorous quality control outlined in this guide—from verifying tracer purity and stability to implementing a self-validating analytical workflow and carefully interpreting the data—researchers can ensure the integrity of their findings and contribute to a deeper understanding of metabolic regulation in health and disease.
References
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Creek, D. J., Chokkathukalam, A., Jankevics, A., Burgess, K. E. V., Breitling, R., & Barrett, M. P. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 84(20), 8442–8447. [Link]
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ResearchGate. (2013). Stability of sodium butyrate? [Link]
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van der Stelt, I., de Bruijn, A. C. J. M., van der Veen, J. N., van der Zande, M., & Keijer, J. (2021). Butyrate Alters Pyruvate Flux and Induces Lipid Accumulation in Cultured Colonocytes. Metabolites, 11(11), 743. [Link]
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Jiang, L., et al. (2017). Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein. Metabolic Engineering, 43, 198-207. [Link]
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Chokkathukalam, A., Jankevics, A., Creek, D. J., Achcar, F., Barrett, M. P., & Breitling, R. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(4), 511–524. [Link]
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Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 83(17), 6646-6651. [Link]
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Wiechert, W. (2007). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Biotechnology and Bioengineering, 97(5), 1254–1271. [Link]
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REPROCELL. (n.d.). Stemolecule™ Sodium Butyrate. [Link]
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Metallo, C. M., & Vander Heiden, M. G. (2017). Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein. Metabolic engineering, 43(Pt B), 198–207. [Link]
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ResearchGate. (2025). 13C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice. [Link]
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Zhou, J., et al. (2021). Sodium acetate, propionate, and butyrate reduce fat accumulation in mice via modulating appetite and relevant genes. Nutrition, 87-88, 111198. [Link]
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Ibrahim, J., et al. (2020). Comparative effect of sodium butyrate and sodium propionate on proliferation, cell cycle and apoptosis in human breast cancer cells MCF-7. Breast Cancer, 27(4), 696-705. [Link]
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Li, H., et al. (2022). Effects of Sodium Acetate and Sodium Butyrate on the Volatile Compounds in Mare's Milk Based on GC-IMS Analysis. Foods, 11(21), 3505. [Link]
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A Researcher's Guide to Interpreting and Validating Complex Labeling Patterns from Sodium Butyrate-13C4
For researchers, scientists, and drug development professionals navigating the intricate world of cellular metabolism, stable isotope tracers are indispensable tools. Among these, Sodium Butyrate-13C4 has emerged as a powerful probe, offering a unique window into fatty acid metabolism, epigenetic regulation, and the crosstalk between the gut microbiota and host cells. This guide provides an in-depth, objective comparison of this compound with other metabolic tracers, supported by experimental data and detailed protocols, to empower you in designing, executing, and interpreting complex labeling studies.
The Dual Nature of Butyrate: More Than Just a Fuel Source
Butyrate, a short-chain fatty acid (SCFA), plays a multifaceted role in cellular physiology. It is a primary energy source for colonocytes, where it is readily metabolized into acetyl-CoA and enters the tricarboxylic acid (TCA) cycle.[1][2] However, its influence extends far beyond central carbon metabolism. Butyrate is also a well-established histone deacetylase (HDAC) inhibitor.[3] This dual functionality is what makes this compound a particularly insightful tracer. By tracking the fate of the 13C-labeled carbon atoms, researchers can simultaneously investigate its contribution to energy production and its impact on the epigenome through histone acetylation.[1][2][4]
Comparative Analysis of Isotopic Tracers for Fatty Acid Metabolism
The selection of an appropriate isotopic tracer is paramount for the success of any metabolic flux analysis study. While this compound is an excellent choice for investigating SCFA metabolism, it is essential to understand its advantages and limitations in comparison to other commonly used tracers.
| Feature | This compound | Sodium Propionate-13C3 | Sodium Acetate-13C2 | [U-13C]Palmitate |
| Metabolic Entry Point | Enters as Butyryl-CoA, converted to two molecules of Acetyl-CoA. | Enters as Propionyl-CoA, converted to Succinyl-CoA (anaplerosis). | Enters as Acetyl-CoA. | Enters through beta-oxidation, producing multiple molecules of Acetyl-CoA. |
| Primary Application | Studying SCFA oxidation, anaplerosis, and contribution to lipogenesis and histone acetylation. | Investigating anaplerotic flux into the TCA cycle. | Tracing the direct contribution of acetate to acetyl-CoA pools. | Modeling long-chain fatty acid oxidation and incorporation into complex lipids. |
| Labeling Pattern Complexity | Generates M+2 and M+4 isotopologues in the first turn of the TCA cycle, providing rich data for flux analysis. | Primarily generates M+3 isotopologues in TCA cycle intermediates. | Generates M+2 isotopologues in TCA cycle intermediates. | Generates a distribution of M+2 isotopologues, reflecting the sequential cleavage of two-carbon units. |
| Kinetic Isotope Effect | Negligible, as 13C-C bonds are similar in strength to 12C-C bonds. | Negligible. | Negligible. | Negligible. |
| Considerations | Its role as an HDAC inhibitor can influence cellular metabolism and gene expression, which needs to be considered in the experimental design. | Less direct contributor to the acetyl-CoA pool compared to butyrate and acetate. | Can be rapidly consumed, potentially requiring higher concentrations. | Requires complexation with albumin for in vivo studies to mimic physiological transport.[5] |
Designing a Robust this compound Labeling Experiment
A well-designed experiment is the foundation of reliable and reproducible results. The following protocol provides a step-by-step methodology for a typical this compound labeling experiment in mammalian cells.
Experimental Protocol: 13C4-Butyrate Labeling in Mammalian Cells
1. Cell Seeding and Culture:
-
Seed mammalian cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Allow cells to adhere and grow for 24-48 hours in standard culture medium.
2. Media Preparation:
-
Prepare the labeling medium by supplementing basal medium (lacking unlabeled butyrate) with a known concentration of this compound (typically 1-5 mM) and other necessary components, such as dialyzed fetal bovine serum (dFBS) to minimize the influence of unlabeled fatty acids.
3. Isotopic Labeling:
-
Once cells reach the desired confluency (typically 70-80%), aspirate the standard culture medium.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled butyrate.
-
Add the pre-warmed labeling medium to the cells and incubate for a predetermined duration. The incubation time is critical for achieving isotopic steady state, where the isotopic enrichment of intracellular metabolites no longer changes over time. This can range from a few hours for TCA cycle intermediates to over 24 hours for more complex lipids.[6] It is highly recommended to perform a time-course experiment to determine the optimal labeling duration for your specific cell type and metabolites of interest.
4. Metabolite Quenching and Extraction:
-
To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a cold quenching/extraction solution, such as 80:20 methanol:water at -80°C.
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
5. Sample Preparation for LC-MS Analysis:
-
Dry the metabolite extracts completely under a gentle stream of nitrogen or using a vacuum concentrator.
-
For analysis of non-polar metabolites like fatty acids, a derivatization step may be necessary to improve chromatographic separation and ionization efficiency. A common method is to convert fatty acids to their methyl esters (FAMEs) or other volatile derivatives.
-
Re-suspend the dried or derivatized metabolites in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water).
LC-MS/MS Analysis
The analysis of 13C-labeled metabolites requires a high-resolution mass spectrometer capable of distinguishing between different mass isotopologues.
Recommended LC-MS Parameters:
-
Column: A reversed-phase C18 column is commonly used for the separation of TCA cycle intermediates and other organic acids.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of a modifier like formic acid or ammonium acetate is typically employed.
-
Mass Spectrometer: A high-resolution instrument such as an Orbitrap or Q-TOF is essential.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for the detection of organic acids.
-
Scan Mode: A full scan or targeted selected ion monitoring (SIM) approach can be used to detect the different isotopologues of your metabolites of interest.
Interpreting Complex Labeling Patterns
The true power of this compound lies in the intricate labeling patterns it generates within the cell's metabolome. Understanding these patterns is key to deciphering the underlying metabolic fluxes.
The Journey of the 13C Label from Butyrate
-
Conversion to Acetyl-CoA: One molecule of this compound is converted into two molecules of [2,4-13C2]acetyl-CoA.
-
Entry into the TCA Cycle: This M+2 labeled acetyl-CoA condenses with unlabeled oxaloacetate to form M+2 citrate.
-
First Turn of the TCA Cycle: As the cycle progresses, the two labeled carbons are retained, leading to the formation of M+2 α-ketoglutarate, M+2 succinate, M+2 fumarate, and M+2 malate.
-
Second Turn and Beyond: In the second turn of the cycle, the M+2 oxaloacetate can condense with another molecule of M+2 acetyl-CoA, resulting in the formation of M+4 citrate. This propagation of the label through multiple turns of the TCA cycle provides a rich dataset for metabolic flux analysis.
dot graph "TCA_Cycle_Labeling_from_13C4_Butyrate" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} TCA cycle labeling from 13C4-butyrate.
Mass Isotopomer Distribution Analysis (MIDA)
The relative abundance of each mass isotopologue (e.g., M+0, M+1, M+2) of a given metabolite is referred to as its mass isotopomer distribution (MID).[6][7] Analyzing the MIDs of TCA cycle intermediates and other downstream metabolites allows for the quantification of relative pathway activities. For example, the ratio of M+4 to M+2 citrate can provide insights into the rate of TCA cycle turnover.
Validating Your Findings: A Multi-Faceted Approach
Scientific integrity demands rigorous validation of experimental results. In the context of stable isotope tracing, this involves a combination of computational and experimental approaches.
Computational Validation: Metabolic Flux Analysis Software
Several software packages are available to perform 13C-Metabolic Flux Analysis (13C-MFA), which uses the measured MIDs and a known metabolic network model to calculate intracellular fluxes.
| Software | Platform | Key Features |
| INCA | MATLAB | Supports both steady-state and isotopically non-stationary MFA. User-friendly graphical interface. |
| METRAN | MATLAB | Based on the Elementary Metabolite Units (EMU) framework, designed for tracer experiment design and statistical analysis.[8] |
| 13CFLUX2 | C++/Python/Java | A powerful tool for experienced users, capable of handling large and complex metabolic networks. |
| OpenMebius | MATLAB | An open-source platform for both steady-state and non-stationary MFA. |
A crucial step in 13C-MFA is to ensure that the model provides a good fit to the experimental data and to perform a statistical analysis to determine the confidence intervals of the calculated fluxes.
Experimental Validation: Orthogonal Approaches
Computational modeling should always be complemented by experimental validation. This can include:
-
Parallel Labeling Experiments: Using a different 13C-labeled tracer in a parallel experiment can help to constrain the metabolic model and validate the flux estimations obtained with this compound.
-
Genetic or Pharmacological Perturbations: Knocking down or inhibiting key enzymes in a pathway of interest and observing the resulting changes in labeling patterns can provide strong evidence for the proposed metabolic fluxes.
-
Measurement of Enzyme Activities: In vitro assays of key enzyme activities can be compared with the calculated in vivo fluxes.[9]
Beyond the TCA Cycle: Tracing Butyrate's Epigenetic Role
A unique advantage of this compound is its utility in tracing the contribution of butyrate to histone acetylation. The M+2 acetyl-CoA derived from 13C4-butyrate can be used by histone acetyltransferases (HATs) to acetylate histone proteins.
Protocol for Measuring 13C Incorporation into Histone Acetyl Groups
-
Histone Extraction: Following the 13C4-butyrate labeling experiment, isolate histone proteins from the cell pellet using an acid extraction protocol.
-
Protein Digestion: Digest the histone proteins into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS. A targeted approach focusing on known acetylated histone peptides is recommended.
-
Data Analysis: Look for a +2 Da mass shift in the acetylated histone peptides, indicating the incorporation of two 13C atoms from the butyrate tracer.
dot graph "Histone_Acetylation_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} Workflow for tracing 13C into histone acetylation.
Conclusion: A Powerful Tool for Unraveling Metabolic Complexity
This compound is a versatile and informative tracer for dissecting the complex roles of short-chain fatty acids in cellular metabolism and epigenetics. By carefully designing experiments, meticulously analyzing the resulting complex labeling patterns, and rigorously validating the findings, researchers can gain unprecedented insights into the intricate metabolic networks that govern cellular function in health and disease. This guide provides a solid foundation for embarking on such studies, empowering you to unlock the full potential of this powerful research tool.
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A Senior Application Scientist's Guide to Comparing Butyrate Formulations in Research
Introduction: The Butyrate Dilemma in Modern Research
Butyrate, a short-chain fatty acid (SCFA), stands at the nexus of gut microbiology, immunology, and metabolic health. Produced by microbial fermentation of dietary fibers in the colon, it is a primary energy source for colonocytes and a potent histone deacetylase (HDAC) inhibitor, exerting profound effects on gene expression, cell differentiation, and inflammation.[1] Its therapeutic potential is vast, with implications for inflammatory bowel disease (IBD), metabolic syndrome, neurological disorders, and certain cancers.[2][3][4]
However, the translation of this potential from bench to bedside is hampered by a significant pharmaceutical challenge: the delivery of butyrate to its site of action. Free butyric acid is characterized by a noxious odor, rapid absorption in the upper gastrointestinal tract, and a short plasma half-life, making systemic or targeted colonic delivery difficult.[5][6] This has spurred the development of various formulations designed to overcome these limitations.
This guide provides a comparative analysis of the most common butyrate formulations used in research. It is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting a butyrate source for their experimental models. We will delve into the causality behind formulation choices, provide validated protocols for their comparative evaluation, and offer a logical framework for selecting the optimal formulation for your specific research question.
Section 1: A Survey of Butyrate Formulations
The choice of butyrate formulation dictates its pharmacokinetic profile, bioavailability, and ultimately, its biological effect. The primary strategies involve creating salts, prodrugs (esters), or advanced delivery systems.
Butyrate Salts (e.g., Sodium, Calcium Butyrate)
-
Description: These are the simplest forms, where butyric acid is stabilized by an ionic bond with a mineral salt. Sodium butyrate is the most extensively studied in vitro.
-
Mechanism of Delivery: Upon ingestion, these salts readily dissociate in the aqueous environment of the upper gastrointestinal (GI) tract, releasing free butyrate.
-
Key Characteristics:
-
Pros: High water solubility, easy to handle in vitro, cost-effective.
-
Cons: Unpleasant taste and odor, rapid absorption in the stomach and proximal small intestine, leading to low colonic bioavailability when unprotected.[7] This makes them suitable for studies on upper GI or systemic effects but less ideal for targeting the colon.[8]
-
Butyrate Prodrugs: Tributyrin
-
Description: Tributyrin is a triglyceride prodrug, consisting of a glycerol backbone esterified with three butyrate molecules.[9]
-
Mechanism of Delivery: It is resistant to gastric acid and requires enzymatic cleavage by pancreatic lipases in the small intestine to release butyrate.[6] This results in a more gradual release compared to salts.
-
Key Characteristics:
-
Pros: Odorless, bypasses gastric absorption, provides a higher payload of butyrate per molecule. Some studies suggest it has a longer metabolic half-life than butyrate salts.[6]
-
Cons: Pharmacokinetics show considerable interpatient variability.[3] Its plasma appearance is significantly lower and slower compared to butyrate salts, making it potentially more suited for gut-level effects rather than rapid systemic delivery.[5][8]
-
Advanced Delivery Systems: Microencapsulated Formulations
-
Description: This technology involves enclosing sodium butyrate within a protective coating, often a lipid matrix or pH-sensitive polymer.[10][11]
-
Mechanism of Delivery: The encapsulation is designed to protect the butyrate from the acidic environment of the stomach and premature absorption.[11] The matrix is engineered to break down and release its butyrate cargo in the more alkaline environment of the distal small intestine and colon.[11][12]
-
Key Characteristics:
-
Pros: Effectively masks odor and taste, enables targeted delivery to the colon, maximizing local concentrations where butyrate is endogenously produced and utilized.[10][12]
-
Cons: The release profile can vary significantly between different commercial products; adds cost and complexity to the formulation.
-
Section 2: Comparative Analysis and Data Presentation
The choice of formulation should be driven by the experimental objective. A study focused on systemic HDAC inhibition might prioritize a formulation with high plasma bioavailability, whereas a study on colonic inflammation would require a colon-targeted formulation.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Feature | Uncoated Sodium Butyrate | Tributyrin (Prodrug) | Microencapsulated Sodium Butyrate |
| Delivery Form | Salt | Ester (Triglyceride) | Encapsulated Salt |
| Release Mechanism | Rapid dissociation in stomach | Enzymatic hydrolysis by lipases in small intestine[6] | pH/enzyme-dependent matrix degradation in distal GI tract[12] |
| Primary Site of Release | Stomach, proximal small intestine[7] | Small intestine[6][7] | Distal small intestine, colon[10][12] |
| Systemic Bioavailability | Rapid but transient peak (High Cmax, Low Tmax)[8][13] | Slower, more sustained but lower peak (Low Cmax, High Tmax)[5][8] | Low (designed for local action) |
| Odor/Palatability | Strong, unpleasant | Neutral[6] | Neutral |
| Ideal Research Focus | Systemic effects, in vitro cell culture | Gut-level effects with some systemic exposure, longer half-life studies[6] | Colon-specific diseases (e.g., IBD, diverticulitis)[12][14] |
Cmax: Maximum serum concentration. Tmax: Time to reach maximum serum concentration.
Experimental Evidence Snapshot
-
A human pharmacokinetic study directly comparing sodium butyrate (NaB), lysine butyrate (LysB), and tributyrin (TB) found that NaB and LysB exhibited significantly greater and more rapid systemic appearance (higher Cmax, lower Tmax) compared to TB.[8][13] This suggests butyrate salts are more effective for achieving rapid systemic concentrations.
-
In vitro simulation of digestion showed that uncoated sodium butyrate was almost completely released in the gastric phase, while a coated butyrate product released the majority of its payload during the intestinal phase.[7]
-
Studies in broiler chickens, a common model for gut health, showed that tributyrin was as effective as coated sodium butyrate in improving growth performance, suggesting both are effective methods for intestinal delivery.[9][15]
Section 3: Experimental Protocols for Formulation Evaluation
To ensure trustworthy and reproducible results, protocols must be self-validating. The following methods include essential controls and quality checks.
Protocol 3.1: Quantification of Butyrate in Biological Samples via GC-MS
Expertise & Experience: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying SCFAs due to its high sensitivity and specificity.[16] However, the volatility and polarity of butyrate necessitate a derivatization step to improve its chromatographic behavior.[17] The choice of derivatization agent (e.g., silylation with BSTFA or esterification with chloroformates) is critical and depends on sample matrix and instrument sensitivity.[16][17]
Methodology:
-
Sample Preparation (Self-Validation Step):
-
Spike a control matrix (e.g., blank plasma, fecal homogenate) with a known concentration of butyrate standard to create a quality control (QC) sample. Process this alongside unknown samples to assess extraction efficiency and accuracy.
-
For plasma/serum or cell culture supernatant: To 200 µL of sample, add an internal standard (e.g., deuterated butyrate or heptanoic acid) and acidify with HCl to protonate the butyrate.
-
For feces/colonic content: Homogenize a known weight of sample (e.g., 20 mg) in water. Centrifuge to pellet solids. Use the supernatant for analysis.[1]
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., diethyl ether). Vortex vigorously and centrifuge.
-
Carefully transfer the organic layer (containing butyrate) to a new tube. This step is critical to remove proteins and other interfering substances.
-
-
Derivatization:
-
Add the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the extracted sample.
-
Incubate at a controlled temperature (e.g., 60°C for 30 minutes) to allow the reaction to complete. The temperature and time are crucial parameters for reproducibility.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable column (e.g., a high-polarity polyethylene glycol type) for separation.[18]
-
Set the mass spectrometer to Selected Ion Monitoring (SIM) mode for the highest sensitivity, targeting specific ions for butyrate and the internal standard.
-
-
Quantification (Trustworthiness Step):
-
Generate a standard curve by preparing and analyzing a series of known butyrate concentrations (e.g., 0.1 µM to 100 µM).
-
The curve must have a correlation coefficient (R²) > 0.99 for the data to be considered valid.
-
Quantify the butyrate concentration in unknown samples by comparing their peak area ratio (butyrate/internal standard) to the standard curve.
-
Protocol 3.2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
Expertise & Experience: Butyrate's primary mechanism of action is the inhibition of Class I and IIa HDACs.[19][20] A cell-based assay provides a functional readout of biologically active butyrate. This protocol uses a commercially available kit that measures the acetylation of a fluorescent substrate.
Methodology:
-
Cell Culture:
-
Plate a relevant cell line (e.g., HCT116 colon cancer cells) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the different butyrate formulations (e.g., sodium butyrate, tributyrin) in cell culture media.
-
Control Rationale: Include a vehicle control (media only), a positive control (a known potent HDAC inhibitor like Trichostatin A), and a negative control.[20]
-
Treat the cells with the formulations for a defined period (e.g., 24 hours). For tributyrin, ensure the media contains serum with lipase activity or supplement with purified lipase to enable butyrate release.
-
-
Assay Procedure (Following Manufacturer's Instructions):
-
Lyse the cells to release nuclear proteins, including HDACs.
-
Add the HDAC substrate and developer solution. The substrate is deacetylated by active HDACs. The developer then acts on the deacetylated substrate to produce a fluorescent signal.
-
Incubate to allow the enzymatic reaction to proceed.
-
-
Data Acquisition:
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
Data Interpretation: HDAC inhibition is inversely proportional to the fluorescent signal. Higher butyrate activity will result in lower fluorescence.
-
-
Validation:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each formulation. This provides a quantitative measure of potency.
-
Confirm that the positive control (Trichostatin A) shows potent inhibition and the vehicle control shows minimal inhibition.
-
Section 4: Visualization and Decision Frameworks
Diagram 1: Metabolic Fate of Butyrate Formulations
This diagram illustrates the distinct pathways by which different butyrate formulations are processed in the GI tract, leading to the release of active butyrate.
Caption: Metabolic pathways of different butyrate formulations in the GI tract.
Diagram 2: Experimental Workflow for Formulation Selection
This workflow provides a logical decision-making process for researchers to select the most appropriate butyrate formulation based on their experimental goals.
Caption: Decision workflow for selecting the optimal butyrate formulation.
Conclusion and Future Perspectives
The choice of a butyrate formulation is a critical experimental parameter that profoundly influences outcomes. Simple butyrate salts are invaluable for in vitro studies and for investigating rapid systemic effects in vivo. Tributyrin offers a practical alternative for intestinal delivery with a more sustained release profile. For research focused specifically on colonic health and disease, microencapsulated formulations are superior, offering targeted delivery that mimics the physiological site of butyrate production.
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Title: Comparison of Tributyrin and Coated Sodium Butyrate as Sources of Butyric Acid for Improvement of Growth Performance in Ross 308 Broilers Source: Science Alert URL: [Link]
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Title: Comparing Butyrate Products by Evaluating Enteric Butyrate Release Profiles Source: Nutriad URL: [Link]
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Title: Tributyrin (CoreBiome®) enhances butyrate levels and modulates the gut microbiota, barrier function, and immune response in vitro Source: Frontiers in Physiology URL: [Link]
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Title: A Pharmacokinetic Comparison of Three Butyrate Products Source: Journal of Exercise and Nutrition URL: [Link]
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Title: HDAC Inhibitor Sodium Butyrate Attenuates the DNA Repair in Transformed but Not in Normal Fibroblasts Source: MDPI URL: [Link]
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Title: Comparative effects of dietary sodium butyrate and tributyrin on broiler chickens' performance, gene expression, intestinal histomorphometry, blood indices, and litter Source: Scientific Reports (PubMed Central) URL: [Link]
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Title: Microencapsulated Sodium Butyrate Alleviates Immune Injury and Intestinal Problems Caused by Clostridium Perfringens through Gut Microbiota Source: MDPI URL: [Link]
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Title: Comparison of Tributyrin and Coated Sodium Butyrate as Sources of Butyric Acid for Improvement of Growth Performance in Ross 308 Broilers Source: ResearchGate URL: [Link]
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Title: A Pharmacokinetic Comparison of Three Butyrate Products: Original Research Source: Journal of Exercise and Nutrition URL: [Link]
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Title: A Pharmacokinetic Comparison of Three Butyrate Products Original Research Source: Journal of Exercise and Nutrition URL: [Link]
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Title: Clinical and pharmacologic study of tributyrin: an oral butyrate prodrug Source: PubMed URL: [Link]
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Title: Butyrate Histone Deacetylase Inhibitors Source: PubMed Central (PMC) URL: [Link]
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Title: Micro-encapsulated and colonic-release sodium butyrate modulates gut microbiota and improves abdominal pain in patients with symptomatic uncomplicated diverticular disease Source: PubMed Central (PMC) URL: [Link]
-
Title: Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice Source: PubMed Central (PMC) URL: [Link]
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Title: Butyrate acts through HDAC inhibition to enhance aryl hydrocarbon receptor activation by gut microbiota-derived ligands Source: Taylor & Francis Online URL: [Link]
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Title: GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution Source: Agilent URL: [Link]
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Title: Quantification of Short Chain Fatty Acids (acetate, butyrate, propionate) in human blood with ion exclusion chromatography Source: ResearchGate URL: [Link]
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Title: The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I Source: ResearchGate URL: [Link]
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Title: Phase I study of the orally administered butyrate prodrug, tributyrin, in patients with solid tumors. Source: AACR Journals URL: [Link]
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Title: The Inhibitor of Histone Deacetylases Sodium Butyrate Enhances the Cytotoxicity of Mitomycin C Source: AACR Journals URL: [Link]
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Title: Use of Sodium Butyrate and Its Microencapsulated Forms in Intestinal Diseases—Current Clinical Approach Source: ResearchGate URL: [Link]
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Title: An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry Source: MDPI URL: [Link]
-
Title: Efficacy of Microencapsulated Sodium Butyrate as Add-On Therapy in Inducing Remission in Patients with Mild-To-Moderate Ulcerative Colitis: Results From a Multi-Center, Double-Blind, Randomized, Placebo-Controlled Study Source: PubMed Central (PMC) URL: [Link]
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Title: Butyrate analysis GC/MS Source: Chromatography Forum URL: [Link]
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Title: The Science Behind Microencapsulated Sodium Butyrate for Targeted Delivery Source: Compound Solutions URL: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Sodium Butyrate-13C4
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Sodium Butyrate-13C4. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we use. This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a deep understanding of best practices. The protocols described herein are designed to be self-validating, aligning with federal regulations and established laboratory safety standards to build a foundation of trust and operational excellence.
Core Principle: The Isotope vs. The Molecule
A crucial first step in determining the disposal pathway for this compound is to understand the nature of the isotopic label. Carbon-13 (¹³C) is a naturally occurring, stable, non-radioactive isotope of carbon.[1] Unlike radioactive isotopes such as Carbon-14 (¹⁴C), ¹³C does not decay or emit radiation.[1]
Therefore, the disposal procedures for this compound are not governed by radiological safety protocols. Instead, they are dictated entirely by the chemical and toxicological properties of the sodium butyrate molecule itself.[1][] For all intents and purposes, the waste should be handled as standard, unlabeled sodium butyrate.[][3]
Hazard Identification and Safety Profile
Sodium butyrate is classified as a hazardous chemical. Adherence to the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard (HCS) is mandatory.[4] The following table summarizes its hazard profile based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[5][6] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[5][6][7] | |
| Serious Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[5][6][7] | |
| Aquatic Hazard, Acute (Category 3) | None | None | H402: Harmful to aquatic life.[5] |
Note: Some safety data sheets may also list hazards such as "May cause respiratory irritation" (H335) or "Suspected of causing genetic defects" (H341).[7][8] Always refer to the specific SDS provided by your supplier for the most accurate information.
Regulatory Framework: EPA and RCRA Compliance
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Your laboratory is categorized as a waste generator, and your specific responsibilities depend on the total amount of hazardous waste produced per month.
-
Very Small Quantity Generator (VSQG): < 100 kg/month
-
Small Quantity Generator (SQG): 100 to 1,000 kg/month
-
Large Quantity Generator (LQG): > 1,000 kg/month
Regardless of generator status, all facilities must ensure that hazardous waste is properly identified, labeled, stored, and ultimately disposed of by a licensed waste management vendor.[9][11][12]
Pre-Disposal Operations: Handling and Segregation
Proper handling and storage prior to disposal are critical to maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound waste. The rationale for each is tied directly to the compound's hazard profile.
| PPE | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against dust particles causing serious eye irritation (H319).[5][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact that can cause irritation (H315).[1][5] |
| Body Protection | Standard lab coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator. | Required only when dusts are generated, to prevent respiratory tract irritation (H335).[5][7] |
Waste Container Management
-
Segregation: Do not mix this compound waste with other waste streams.[5] It must be collected in a dedicated hazardous waste container.
-
Container Type: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid to prevent spills.
-
Labeling: This is a strict EPA and OSHA requirement.[12][13] The waste container must be labeled at the moment the first piece of waste is added. The label must include:
Disposal Decision Workflow
The following diagram outlines the logical flow from waste generation to final disposal, ensuring compliance at each step.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable sequence for laboratory personnel.
-
Prepare the Waste Container:
-
Obtain a designated hazardous waste container that is clean, durable, and has a secure lid.
-
Before adding any waste, affix a completed hazardous waste label as described in Section 4.
-
-
Transfer Waste:
-
Secure and Store:
-
Final Disposal:
-
Once the container is full, or as dictated by your facility's generator status time limits, contact your institution's Environmental Health & Safety (EHS) department.
-
The EHS office will coordinate the pickup, transport, and final disposal of the waste through a licensed and certified hazardous waste disposal company.[7][9] The likely disposal method is chemical incineration.[7]
-
Never attempt to dispose of this chemical via standard trash or down the sewer system.[5]
-
Spill & Emergency Procedures
In the event of a spill, follow these procedures calmly and safely.
-
Evacuate and Alert: Alert personnel in the immediate area. Ensure the area is well-ventilated.[5]
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and double nitrile gloves. If the spill is large or creates significant dust, a respirator is required.[5]
-
Containment: Prevent the powder from spreading or becoming airborne. Do not let the product enter drains.[5][14]
-
Clean-Up:
-
Gently sweep or scoop the dry material into a container for disposal. Do not use a vacuum cleaner unless it is rated for hazardous dust.
-
Use a damp cloth or paper towel to wipe the spill area to collect any remaining residue.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
References
- Source: Needle.
- Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US EPA URL
- Title: SAFETY DATA SHEET - Sodium butyrate Source: Sigma-Aldrich URL
- Title: Sodium Butyrate - Safety Data Sheet Source: Santa Cruz Biotechnology URL
- Title: Laboratory Waste Management: The New Regulations Source: MedicalLab Management URL
- Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL
- Title: Safety Data Sheet: Sodium butyrate Source: Carl ROTH URL
- Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL
- Title: this compound 13C 99atom 312623-84-0 Source: Sigma-Aldrich URL
- Title: Navigating the Stable Isotope Landscape: A Technical Guide to the Safe Handling of 13C-Labeled Compounds Source: BenchChem URL
- Source: BioVision Inc.
- Source: Chemos GmbH & Co.
- Title: this compound | CAS 312623-84-0 Source: Santa Cruz Biotechnology URL
- Source: Moravek, Inc.
- Title: Sodium butyrate (¹³C₄, 99%)
- Title: How to Dispose the Waste from Isotope Labeling Source: BOC Sciences URL
- Source: Occupational Safety and Health Administration (OSHA)
- Source: Occupational Safety and Health Administration (OSHA)
- Source: Occupational Safety and Health Administration (OSHA)
- Source: OSHA Review, Inc.
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Navigating the Isotopic Landscape: A Comprehensive Safety and Handling Guide for Sodium Butyrate-13C4
Welcome to your essential guide for the safe and effective handling of Sodium butyrate-13C4. As researchers, scientists, and drug development professionals, your work with isotopically labeled compounds is at the forefront of innovation. This guide is designed to be your trusted partner, providing not just procedural steps, but the scientific reasoning behind them. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring the integrity of your research and the well-being of your team.
Understanding this compound: Beyond the Label
This compound is a stable, non-radioactive isotopically labeled version of sodium butyrate. The replacement of four carbon atoms with their heavier, stable isotope, Carbon-13 (¹³C), makes it an invaluable tool for tracing metabolic pathways and quantifying biological processes without the risks associated with radioactive materials.[1] However, it is crucial to remember that the chemical and toxicological properties of the molecule itself dictate the necessary safety precautions.[1]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | (¹³C)₄H₇NaO₂ | [2] |
| Molecular Weight | 114.06 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 250-253 °C | [3] |
| Stability | Hygroscopic (absorbs moisture from the air) | [4] |
Hazard Identification and Risk Mitigation
Sodium butyrate, and by extension its ¹³C labeled form, is classified as a hazardous chemical.[4] Understanding its specific hazards is the first step in establishing a robust safety protocol.
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[4][5][6]
-
Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[4][5][6]
-
Harmful if Swallowed: Ingestion can be harmful to your health.[3][5][6]
The core principle of laboratory safety is to minimize exposure. For this compound, this means preventing skin and eye contact, and avoiding the generation and inhalation of dust.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, grounded in established safety standards.[7][8][9]
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Protects against accidental splashes and airborne particles. Must conform to EN 166 (EU) or NIOSH (US) standards.[7] |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile) | Prevents skin contact and irritation. Disposable nitrile gloves are suitable for incidental contact.[8] Immediately remove and replace contaminated gloves.[8] |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination.[9] |
| Respiratory | NIOSH-approved Respirator | Required when there is a potential to generate dust.[7] The type of respirator will depend on the potential concentration of airborne particles. |
Expert Insight: Always inspect your PPE for any signs of damage before use. The integrity of your protective equipment is paramount to your safety.
Step-by-Step Handling Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, where each step logically flows into the next, minimizing risk and ensuring the integrity of your experiment.
Preparation:
-
Designated Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[5][7]
-
Gather Materials: Before starting, ensure you have all necessary equipment, including your PPE, spatulas, weighing paper, and appropriate containers.
-
Review the Safety Data Sheet (SDS): Always have the most current SDS readily available.[10][11] This document contains critical safety information specific to the compound.
Handling the Solid Compound:
-
Don PPE: Put on your lab coat, safety goggles, and gloves. If there is a risk of dust, a respirator is mandatory.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust by handling the powder gently. Use a dedicated spatula and weighing paper.
-
Transfer: Transfer the weighed compound to your reaction vessel or for dissolution.
Preparing Solutions:
-
Solvent Addition: Slowly add the desired solvent to the solid this compound.
-
Dissolution: Gently swirl or stir the mixture to dissolve the compound. Avoid splashing.
-
Labeling: Clearly label the container with the compound name (including the ¹³C₄ designation), concentration, date, and your initials.[10]
Post-Handling:
-
Decontamination: Clean any spills immediately according to your laboratory's standard operating procedures.[10]
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and empty containers, in a designated hazardous waste container.[4][10]
-
Hand Washing: After removing your gloves, wash your hands thoroughly with soap and water.[5][12]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[4][12] If irritation persists, seek medical attention.
-
Inhalation: If dust is inhaled, move the person to fresh air.[4] If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Storage and Disposal: Maintaining Integrity and Ensuring Safety
Storage: Due to its hygroscopic nature, this compound must be stored in a tightly sealed container in a cool, dry place to prevent degradation from moisture.[4][13] Storing it under an inert atmosphere (e.g., argon or nitrogen) can further enhance its stability.[14]
Disposal: The ¹³C isotope is stable and non-radioactive, so disposal procedures are based on the chemical hazards of sodium butyrate.[1][15] All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[16][17] Do not dispose of it down the drain or in the regular trash.[16]
Visualizing the Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound is a cornerstone of good laboratory practice. By understanding the "why" behind each safety measure, you not only protect yourself and your colleagues but also ensure the quality and reproducibility of your research. This guide provides a framework for safe handling; always adhere to your institution's specific safety protocols and guidelines.
References
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Safety Data Sheet: Sodium butyrate - Chemos GmbH&Co.KG. [Link]
-
Safety Data Sheet: sodium butyrate - Diagenode. [Link]
-
Sodium Butyrate | C4H7NaO2 | CID 5222465 - PubChem. [Link]
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How To Properly Store Your Radiolabeled Compounds - Moravek. [Link]
-
Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices - Needle.Tube. [Link]
-
Safety Data Sheet: Sodium butyrate - Carl ROTH. [Link]
-
Safe use of radioisotopes - PubMed. [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. [Link]
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How To Store And Dispose Of Radiolabeled Compounds - Moravek, Inc. [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage? [Link]
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Understanding OSHA Chemical Storage Requirements - PolyStar Containment. [Link]
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About National Personal Protective Technology Laboratory | NIOSH - CDC. [Link]
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The OSHA Chemical Storage Requirements - Capital Resin Corporation. [Link]
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NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories - Bergeson & Campbell, P.C. [Link]
-
Guide to Isotope Management In Laboratories | Environmental Health and Safety. [Link]
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RADIOACTIVE WASTE MANAGEMENT - Columbia | Research. [Link]
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Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
